molecular formula C5H11NO2S B1675270 L-Penicillamine CAS No. 1113-41-3

L-Penicillamine

Número de catálogo: B1675270
Número CAS: 1113-41-3
Peso molecular: 149.21 g/mol
Clave InChI: VVNCNSJFMMFHPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Penicillamine (CAS 1113-41-3), the L-enantiomer of penicillamine, is a chemically significant compound for biomedical and biochemical research. It serves as a critical tool for investigating the mechanisms of drug action and toxicity, as clinical use is exclusively reserved for its mirror-image molecule, D-penicillamine. The L-form is associated with greater toxicity, including interference with pyridoxine (vitamin B6) metabolism . Researchers utilize this compound to study heavy metal chelation dynamics, as penicillamine functions as a chelating agent that can bind metals such as copper, lead, and mercury, forming soluble complexes excreted in urine . In immunological studies, it provides a model for investigating drug-induced autoimmune syndromes, which can include conditions like myasthenia gravis, pemphigus, and glomerulonephritis . Furthermore, it is employed in rheumatology research to explore its effects on T-cell activity and the reduction of rheumatoid factor, despite its clinical application in rheumatoid arthritis being limited to the D-enantiomer . The compound also finds application in cystinuria research due to its ability to form disulfide bonds with cysteine, resulting in a more soluble complex that prevents the formation of cystine stones . Penicillamine is known to be capable of causing hypersensitivity reactions, including immunoallergic liver injury which typically presents with a cholestatic pattern . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044687
Record name 2-Amino-3-mercapto-3-methylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Penicillamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.65e+00 g/L
Record name Penicillamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52-66-4, 25526-04-9, 1113-41-3, 52-67-5
Record name (±)-Penicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Penicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC81988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Penicillamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Penicillamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Penicillamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-mercapto-3-methylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-β-mercaptovaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Penicillamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198.5 °C
Record name Penicillamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dichotomy of a Chiral Molecule: A Technical Guide to the Stereoisomerism and Biological Activity of Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine, a chiral molecule with a single stereocenter, exists as two enantiomers: D-penicillamine and L-penicillamine. This technical guide provides an in-depth exploration of the profound impact of stereoisomerism on the biological activity of penicillamine. While the D-enantiomer is a valuable therapeutic agent with applications in Wilson's disease, cystinuria, and rheumatoid arthritis, the L-enantiomer is markedly toxic. This document will dissect the distinct pharmacological and toxicological profiles of each stereoisomer, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction: The Significance of Chirality in Penicillamine

Penicillamine is a trifunctional organic compound, structurally similar to the amino acid cysteine, but with geminal dimethyl substituents α to the thiol group.[1] Its chirality is a critical determinant of its interaction with biological systems. The D- and L-isomers, while possessing identical physical and chemical properties in an achiral environment, exhibit dramatically different physiological effects.[2] The therapeutic utility of penicillamine is exclusively associated with the D-enantiomer, whereas the L-enantiomer is known for its toxicity, primarily through its interference with pyridoxine (vitamin B6) metabolism.[2][3] This stark difference underscores the importance of stereochemical purity in the pharmaceutical application of penicillamine.

Quantitative Analysis of Biological Activity

The differential biological activities of D- and this compound are most evident in their therapeutic efficacy and toxicity profiles. While comprehensive comparative quantitative data is limited in publicly available literature, the following tables summarize the known quantitative aspects.

Table 1: Comparative Toxicity of Penicillamine Stereoisomers

StereoisomerTest SpeciesRoute of AdministrationLD50Toxic EffectsReference(s)
D-penicillamineRatOral>7,940 mg/kgLow acute toxicity[4]
D-penicillamineRatIntraperitoneal3,300 mg/kg-[4]
This compoundNot specifiedNot specifiedHighly toxicAntagonizes pyridoxine, neurological damage[2][3]

Table 2: Therapeutic and Adverse Effects of D-Penicillamine

ParameterObservationClinical RelevanceReference(s)
Therapeutic Dosage
Wilson's Disease (adults)750-1500 mg/dayEffective copper chelation[5]
Cystinuria (adults)2000 mg/day (range 1000-4000 mg/day)Formation of soluble cysteine-penicillamine disulfide[5]
Rheumatoid Arthritis (adults)125 mg/day initially, up to 750-1500 mg/dayImmunomodulation, reduction of rheumatoid factor[1]
Adverse Effects Incidence ~20-30% of patientsLimits therapeutic use[1]
Common Side EffectsRash, loss of appetite, nausea, diarrhea, low white blood cell levelsPatient discomfort and monitoring required[1]
Serious Side EffectsLiver problems, obliterative bronchiolitis, myasthenia gravis, bone marrow suppressionMay necessitate discontinuation of therapy[1]

Core Mechanisms of Action and Toxicity

D-Penicillamine: A Dual-Action Therapeutic Agent

D-penicillamine is a cornerstone in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation. Its therapeutic effect stems from its ability to chelate copper, forming a stable, soluble complex that is readily excreted in the urine.[6][7] The thiol group of D-penicillamine is crucial for this activity, reducing Cu(II) to Cu(I) and forming a stable complex.[2]

D_Pen D-Penicillamine (thiol group) Cu_Complex D-Penicillamine-Cu(I) Complex (soluble) D_Pen->Cu_Complex Chelation & Reduction (Cu(II) -> Cu(I)) Cu2_Excess Excess Cu(II) in tissues and blood Cu2_Excess->Cu_Complex Urine Urinary Excretion Cu_Complex->Urine Elimination from body

Figure 1. Copper Chelation by D-Penicillamine.

In the context of rheumatoid arthritis, D-penicillamine acts as a disease-modifying antirheumatic drug (DMARD). Its mechanism is not fully elucidated but is known to involve the modulation of the immune system. In vitro studies have shown that in the presence of copper ions, D-penicillamine inhibits the proliferation of T-lymphocytes.[1] This inhibitory action is believed to be mediated by the production of hydrogen peroxide, which affects helper T-cell function.[1]

cluster_TCell Helper T-Cell T_Cell T-Cell Proliferation & Immune Response D_Pen_Cu D-Penicillamine + Cu(II) ions H2O2 Hydrogen Peroxide (H₂O₂) Production D_Pen_Cu->H2O2 H2O2->T_Cell Inhibition

Figure 2. Immunomodulatory Effect of D-Penicillamine.

This compound: The Toxic Enantiomer

The toxicity of this compound is primarily attributed to its potent antagonism of pyridoxine (vitamin B6).[2][3] this compound reacts with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine ring.[3] This sequestration of PLP renders it unavailable as a cofactor for a multitude of essential enzymes, particularly those involved in amino acid metabolism. The disruption of these enzymatic reactions leads to severe neurological and developmental toxicity.

L_Pen This compound Thiazolidine Stable Thiazolidine Complex (Inactive) L_Pen->Thiazolidine PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) Enzyme PLP-Dependent Enzymes (e.g., transaminases) PLP->Enzyme Cofactor for PLP->Thiazolidine Inactivation Metabolism Normal Amino Acid Metabolism Enzyme->Metabolism Toxicity Neurotoxicity & Other Toxic Effects Enzyme->Toxicity Disruption leads to Thiazolidine->Enzyme Inhibition of function

Figure 3. Mechanism of this compound Toxicity.

Experimental Protocols

In Vitro Assessment of Copper Chelation using Bathocuproinedisulfonic Acid (BCS) Assay

This protocol outlines a spectrophotometric method to assess the copper-chelating ability of penicillamine stereoisomers.

Materials:

  • D-penicillamine and this compound standards

  • Copper(II) sulfate (CuSO₄) solution

  • Bathocuproinedisulfonic acid disodium salt (BCS) solution

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of D- and this compound, CuSO₄, and BCS in phosphate buffer.

  • In a 96-well plate, add a fixed concentration of CuSO₄ to each well.

  • Add varying concentrations of D- or this compound to the wells.

  • Incubate the plate at room temperature for a specified time to allow for chelation.

  • Add the BCS solution to each well. BCS forms a colored complex with any remaining free Cu(I) (penicillamine reduces Cu(II) to Cu(I)).

  • Measure the absorbance at the wavelength of maximum absorbance for the BCS-Cu(I) complex.

  • A decrease in absorbance indicates a higher chelating activity of the penicillamine isomer.

  • Calculate the percentage of copper chelated at each concentration and determine the IC50 value for each isomer.

In Vivo Assessment of Pyridoxine Antagonism in a Rodent Model

This protocol describes a method to evaluate the vitamin B6 antagonist activity of this compound in rats.

Materials:

  • This compound

  • Pyridoxine-deficient diet

  • Control diet

  • Metabolic cages for urine collection

  • HPLC for xanthurenic acid analysis

Procedure:

  • House rats in individual metabolic cages and acclimate them for several days.

  • Divide the rats into three groups:

    • Group A: Control diet.

    • Group B: Pyridoxine-deficient diet.

    • Group C: Pyridoxine-deficient diet supplemented with this compound.

  • Administer the respective diets and this compound (e.g., via oral gavage) for a predetermined period (e.g., 2-4 weeks).

  • Collect 24-hour urine samples at regular intervals.

  • Administer a tryptophan load to the rats towards the end of the study.

  • Analyze the urine samples for xanthurenic acid levels using HPLC. Elevated levels of xanthurenic acid after a tryptophan load are indicative of vitamin B6 deficiency.

  • Monitor the animals for signs of neurotoxicity.

Conclusion

The stereoisomerism of penicillamine presents a classic and compelling case study in chiral pharmacology. The therapeutic benefits of D-penicillamine in treating debilitating diseases stand in stark contrast to the significant toxicity of its L-enantiomer. This dichotomy is a direct consequence of their differential interactions with specific biological targets, namely copper ions and pyridoxal-5'-phosphate. A thorough understanding of these stereospecific activities is paramount for the safe and effective use of penicillamine in clinical practice and for the continued development of chiral drugs. This guide provides a foundational resource for professionals in the field, emphasizing the critical need for stereochemical considerations in drug design, development, and therapy.

References

A Tale of Two Isomers: An In-depth Toxicological Profile of L-Penicillamine versus D-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillamine, a chelating agent with a broad range of therapeutic applications, exists as two stereoisomers: L-penicillamine and D-penicillamine. While chemically similar, these enantiomers exhibit remarkably different toxicological profiles, a critical consideration in drug development and clinical practice. This technical guide provides a comprehensive comparison of the toxicology of L- and D-penicillamine, incorporating quantitative data, detailed experimental methodologies, and visual representations of key toxicological pathways.

Executive Summary

The primary distinction in the toxicology of penicillamine isomers lies in the significantly greater toxicity of the L-isomer. This is predominantly attributed to its potent antagonism of pyridoxine (vitamin B6), a vital co-factor in numerous enzymatic reactions. D-penicillamine is the clinically utilized form; however, it is not without its own spectrum of adverse effects, which are primarily immunologically mediated and also involve effects on collagen synthesis. This guide will delve into the specifics of these toxicological differences, providing the necessary data and experimental context for a thorough understanding.

Comparative Quantitative Toxicology

A direct comparison of the acute toxicity of L- and D-penicillamine is essential for understanding their relative safety profiles. The following table summarizes available quantitative data.

Compound Test Species Route of Administration LD50 (Lethal Dose, 50%) TDLo (Lowest Published Toxic Dose)
D-Penicillamine RatOral>10,000 mg/kg-
MouseOral720 mg/kg-
HumanOral-21 mg/kg (woman, intermittent)
This compound Information on the LD50 of this compound is not readily available in the searched resources, which is indicative of its recognized higher toxicity and limited research application due to safety concerns.

Core Toxicological Mechanisms and Experimental Evidence

The divergent toxicities of L- and D-penicillamine stem from their distinct interactions with biological systems.

This compound: The Antipyridoxine Effect

The most significant toxic effect of this compound is its interference with vitamin B6 metabolism.[1] this compound reacts with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine ring structure. This complex inactivates PLP, rendering it unavailable as a coenzyme for numerous metabolic pathways.

Signaling Pathway: Inactivation of Pyridoxal-5'-Phosphate by this compound

L_penicillamine_toxicity L_pen This compound Thiazolidine Thiazolidine Ring Complex (Inactive) L_pen->Thiazolidine Forms stable complex with PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PLP->Thiazolidine Enzymes PLP-Dependent Enzymes (e.g., transaminases, decarboxylases) Thiazolidine->Enzymes Prevents binding to Metabolic_disruption Disruption of Amino Acid Metabolism and other pathways Enzymes->Metabolic_disruption Leads to

Inactivation of Pyridoxal-5'-Phosphate by this compound.

Experimental Protocol: Demonstration of this compound-Induced Pyridoxine Deficiency in a Rat Model

This protocol is a composite based on principles from various studies investigating vitamin B6 deficiency.

  • Animal Model: Male Wistar rats (n=20), divided into two groups: control and this compound treated.

  • Diet: All animals are fed a standard laboratory chow.

  • Treatment: The this compound group receives a daily oral gavage of this compound (dose to be determined based on pilot studies, e.g., 50 mg/kg body weight) for a period of 4 weeks. The control group receives a vehicle (e.g., water).

  • Sample Collection: Weekly blood samples are collected for the analysis of plasma PLP levels. 24-hour urine samples are collected at the beginning and end of the study for the analysis of xanthurenic acid, a tryptophan metabolite that accumulates in vitamin B6 deficiency.

  • Biochemical Analysis:

    • Plasma PLP Measurement: Plasma PLP levels are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. The method involves deproteinization of the plasma, followed by derivatization of PLP to a fluorescent compound.

    • Urinary Xanthurenic Acid Measurement: Xanthurenic acid is measured in urine samples using HPLC with UV detection.

  • Expected Outcome: The this compound-treated group is expected to show a significant decrease in plasma PLP levels and a significant increase in urinary xanthurenic acid excretion compared to the control group, demonstrating the antipyridoxine effect of this compound.

D-Penicillamine: Impact on Collagen and Immune Modulation

While safer than its L-isomer, D-penicillamine's clinical use is associated with a distinct set of toxicities, primarily affecting connective tissue and the immune system.

D-penicillamine interferes with the formation of stable collagen cross-links. This is not due to direct inhibition of the enzyme lysyl oxidase, but rather by reacting with the aldehyde precursors on collagen and elastin that are formed by lysyl oxidase.[2] This chelation prevents the subsequent condensation reactions required for mature cross-link formation.

Experimental Workflow: In Vitro Assessment of D-Penicillamine's Effect on Collagen Cross-linking

D_pen_collagen_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Collagen Purified Soluble Collagen Incubate Incubate Collagen + Lysyl Oxidase with and without D-Penicillamine Collagen->Incubate LOX Purified Lysyl Oxidase LOX->Incubate D_pen D-Penicillamine Solution D_pen->Incubate SDS_PAGE SDS-PAGE Analysis Incubate->SDS_PAGE Analyze for cross-linked collagen polymers Crosslink_analysis Quantification of Cross-link Products (e.g., by HPLC after hydrolysis) Incubate->Crosslink_analysis Analyze for specific cross-link amino acids

Workflow for assessing D-penicillamine's effect on collagen cross-linking.

Experimental Protocol: In Vitro Lysyl Oxidase Activity and Collagen Cross-linking Assay

This protocol is based on established methods for assessing lysyl oxidase activity and collagen cross-linking.

  • Materials: Purified soluble collagen (e.g., from rat tail tendon), purified lysyl oxidase, D-penicillamine solutions of varying concentrations, appropriate buffers, and reagents for SDS-PAGE and HPLC analysis.

  • Reaction Setup:

    • A reaction mixture containing soluble collagen and lysyl oxidase in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared.

    • The reaction is initiated by the addition of lysyl oxidase.

    • Parallel reactions are set up with the addition of varying concentrations of D-penicillamine.

    • Control reactions without D-penicillamine and without lysyl oxidase are also included.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 24 hours) to allow for collagen cross-linking.

  • Analysis:

    • SDS-PAGE: Aliquots of the reaction mixtures are analyzed by SDS-PAGE. The formation of high-molecular-weight collagen polymers (β- and γ-chains) indicates cross-linking. A reduction in these polymers in the presence of D-penicillamine would demonstrate its inhibitory effect.

    • HPLC Analysis: The collagen is hydrolyzed, and the hydrolysates are analyzed by HPLC to quantify the specific cross-link products (e.g., pyridinoline and deoxypyridinoline). A decrease in these cross-links in the D-penicillamine-treated samples would confirm the inhibition of mature cross-link formation.

D-penicillamine can induce a range of autoimmune phenomena, including drug-induced lupus erythematosus and myasthenia gravis.[3] The exact mechanisms are complex but are thought to involve the modulation of T-cell function and the generation of neoantigens.[4][5] In vitro studies have shown that D-penicillamine, in the presence of copper ions, can inhibit T-cell proliferation and immunoglobulin production.[4] This inhibitory effect on helper T-cells is mediated by the production of hydrogen peroxide.[4]

Signaling Pathway: Postulated Immunomodulatory Action of D-Penicillamine

D_pen_immunomodulation D_pen D-Penicillamine H2O2 Hydrogen Peroxide (H2O2) D_pen->H2O2 In the presence of Neoantigen Neoantigen Formation (modification of self-proteins) D_pen->Neoantigen May lead to Copper Copper Ions (Cu2+) Copper->H2O2 T_cell Helper T-Lymphocyte H2O2->T_cell Inhibits Inhibition Inhibition of Proliferation and Cytokine Production T_cell->Inhibition Leads to Autoimmunity Autoimmune Response Neoantigen->Autoimmunity Can trigger

Postulated immunomodulatory pathways of D-penicillamine.

Conclusion

The toxicological profiles of L- and D-penicillamine are starkly different, underscoring the critical importance of stereochemistry in pharmacology and toxicology. This compound's potent antipyridoxine activity renders it highly toxic and unsuitable for clinical use. D-penicillamine, while therapeutically valuable, possesses a significant potential for adverse effects, primarily through its impact on collagen metabolism and its complex immunomodulatory actions. A thorough understanding of these distinct toxicological mechanisms is paramount for the safe and effective use of D-penicillamine and for the development of future therapeutic agents with improved safety profiles. This guide provides a foundational resource for researchers and clinicians working with this intriguing and complex molecule.

References

L-Penicillamine's Interference with Pyridoxine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biochemical interference of L-penicillamine with pyridoxine (vitamin B6) metabolism. This compound, the toxic enantiomer of penicillamine, acts as a potent antagonist of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. This antagonism arises from the formation of a stable thiazolidine adduct, leading to a functional vitamin B6 deficiency. This document summarizes the quantitative data on the impact of this compound on PLP-dependent enzymes and key metabolic markers, details relevant experimental protocols for studying this interaction, and provides visual representations of the involved pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in fields where this interaction is of toxicological or pharmacological relevance.

Introduction

Penicillamine is a chiral molecule, with the D- and L-enantiomers possessing distinct physiological effects. While D-penicillamine is utilized as a therapeutic agent, primarily in the treatment of Wilson's disease and rheumatoid arthritis, this compound is known for its toxicity.[1][2] This toxicity is largely attributed to its interference with the metabolism of pyridoxine (vitamin B6).[3][4]

Vitamin B6 is a crucial coenzyme in a multitude of metabolic pathways, particularly in amino acid metabolism. Its active form, pyridoxal 5'-phosphate (PLP), serves as a cofactor for a wide range of enzymes, including transaminases, decarboxylases, and racemases.[5] this compound's structural similarity to amino acids allows it to interact with PLP, leading to the formation of a stable thiazolidine ring structure.[6] This adduct formation effectively sequesters PLP, rendering it unavailable for its enzymatic functions and inducing a state of functional vitamin B6 deficiency.[6][7]

Understanding the quantitative aspects of this interaction and the experimental methods to assess it is critical for toxicological studies, drug development, and clinical management of potential exposures to this compound.

Mechanism of Interference

The primary mechanism by which this compound interferes with pyridoxine metabolism is through the formation of a stable thiazolidine derivative with pyridoxal 5'-phosphate (PLP).[6] The aldehyde group of PLP reacts with the thiol and amino groups of this compound to form a five-membered ring structure.[5] This reaction is a key factor in the depletion of the functional pool of PLP.

Signaling Pathway of Pyridoxine Metabolism and this compound Interference

The following diagram illustrates the normal metabolic activation of pyridoxine and the point of interference by this compound.

Pyridoxine_Metabolism_Interference Pyridoxine Metabolism and this compound Interference cluster_0 Normal Pyridoxine Metabolism cluster_1 Interference by this compound Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Oxidation PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Pyridoxal->PLP Pyridoxal Kinase Pyridoxamine Pyridoxamine Pyridoxamine->PLP Oxidation Thiazolidine Thiazolidine Adduct (Inactive) PLP->Thiazolidine PLP_Enzyme PLP-Dependent Apoenzyme PLP->PLP_Enzyme Binding L_Penicillamine This compound L_Penicillamine->PLP Reaction Metabolic_Block Metabolic Block Thiazolidine->Metabolic_Block Active_Enzyme Active Holoenzyme PLP_Enzyme->Active_Enzyme Activation Active_Enzyme->Metabolic_Block

Pyridoxine metabolism and this compound interference pathway.

Quantitative Data

The interference of this compound with pyridoxine metabolism has been quantified through various in vitro and in vivo studies. This section summarizes the key quantitative findings.

Inhibition of PLP-Dependent Enzymes

This compound inhibits a range of PLP-dependent enzymes. The following table presents available data on the extent of this inhibition.

EnzymeOrganism/TissueThis compound Concentration% Inhibition / Ki ValueReference(s)
Serine Palmitoyltransferase (SPT)Sphingomonas paucimobilis5 mM97% reduction in activity[5]
Alanine Aminotransferase--Ki value not specified in abstracts[8][9]
Aspartate Aminotransferase--Ki value not specified in abstracts
Glutamate Decarboxylase--Ki value not specified in abstracts
Kynureninase--Ki value not specified in abstracts
Effects on Vitamin B6 Status and Metabolic Markers

Administration of penicillamine isomers has been shown to alter vitamin B6 status and related metabolic markers in both humans and animal models.

ParameterSpeciesCondition / TreatmentObservationReference(s)
Plasma PLPHuman (Wilson's Disease)D-Penicillamine, no B6 supplementMedian: 64.9 nmol/L[5][10]
Plasma PLPHuman (Wilson's Disease)D-Penicillamine, with B6 supplementMedian: 137.2 nmol/L[5][10]
Urinary Vitamin B6 ExcretionRatDL- and D-penicillamineIncreased excretion[9]
Serum and Liver Vitamin B6 LevelsRatD-penicillamine (25-600 mg/kg)Decreased levels[11]
Urinary Xanthurenic Acid ExcretionHuman (Healthy)5g L-tryptophan load68.8 ± 19.0 µmols/24h (Reference)[12]
Urinary Xanthurenic Acid ExcretionRatD-penicillamine + Tryptophan loadEnhanced excretion with concurrent Cu administration[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interference of this compound with pyridoxine metabolism.

In Vitro Inhibition of PLP-Dependent Enzymes

This protocol describes a general method for assessing the inhibitory effect of this compound on a PLP-dependent enzyme, using a transaminase as an example.

Objective: To determine the inhibition kinetics (e.g., Ki or IC50) of this compound on a specific PLP-dependent enzyme.

Materials:

  • Purified PLP-dependent enzyme (e.g., alanine aminotransferase)

  • Pyridoxal 5'-phosphate (PLP)

  • Substrates for the enzyme (e.g., L-alanine and α-ketoglutarate for ALT)

  • This compound

  • Coupling enzyme and its substrate for spectrophotometric assay (e.g., lactate dehydrogenase and NADH for ALT assay)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the apoenzyme (enzyme without PLP) by dialysis against a buffer containing a PLP-binding agent, followed by dialysis against the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Reaction Mixture Preparation: In a cuvette, combine the assay buffer, PLP, NADH, and the coupling enzyme (lactate dehydrogenase).

  • Pre-incubation: Add the apoenzyme to the cuvette and incubate for a set period to allow for the formation of the holoenzyme.

  • Inhibition Assay: Add a specific concentration of this compound to the cuvette and pre-incubate for a defined time.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates (L-alanine and α-ketoglutarate).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

  • Data Analysis: Calculate the initial reaction velocities from the kinetic data. Determine the type of inhibition and calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

Enzyme_Inhibition_Workflow In Vitro Enzyme Inhibition Assay Workflow A Prepare Apoenzyme, this compound, and Reagents B Prepare Reaction Mixture (Buffer, PLP, NADH, Coupling Enzyme) A->B C Pre-incubate with Apoenzyme B->C D Add this compound and Pre-incubate C->D E Initiate Reaction with Substrates D->E F Monitor Absorbance Change (340 nm) E->F G Calculate Reaction Velocities F->G H Determine Ki or IC50 G->H

Workflow for in vitro enzyme inhibition assay.
Tryptophan Load Test for Vitamin B6 Deficiency

The tryptophan load test is a functional assay to assess vitamin B6 status by measuring the urinary excretion of tryptophan metabolites.

Objective: To evaluate functional vitamin B6 deficiency induced by this compound by measuring urinary xanthurenic acid levels after an L-tryptophan load.

Materials:

  • L-Tryptophan (pharmaceutical grade)

  • 24-hour urine collection containers

  • HPLC system with a fluorescence or UV detector for xanthurenic acid analysis

  • Reagents for sample preparation and HPLC mobile phase

Procedure:

  • Baseline Urine Collection: The subject collects a 24-hour urine sample for baseline measurement of xanthurenic acid.

  • Tryptophan Administration: After an overnight fast, the subject ingests a standardized oral dose of L-tryptophan (e.g., 2 grams or 50 mg/kg body weight).[13]

  • Post-load Urine Collection: The subject collects all urine for the next 24 hours in a designated container.[12]

  • Sample Preparation: An aliquot of the 24-hour urine sample is prepared for HPLC analysis. This may involve filtration and dilution.

  • HPLC Analysis: The prepared urine sample is injected into the HPLC system for the quantification of xanthurenic acid.

  • Data Analysis: The concentration of xanthurenic acid in the urine is calculated based on a standard curve. The 24-hour excretion is then determined by multiplying the concentration by the total urine volume. An elevated excretion of xanthurenic acid compared to the baseline or established reference values is indicative of vitamin B6 deficiency.[14]

Logical Relationship Diagram:

Tryptophan_Load_Test Tryptophan Load Test Logical Flow cluster_0 Subject Preparation cluster_1 Test Procedure cluster_2 Analysis and Interpretation Baseline Baseline 24h Urine Collection Fasting Overnight Fast Baseline->Fasting Tryptophan_Load Oral L-Tryptophan Load (e.g., 2g or 50mg/kg) Fasting->Tryptophan_Load Post_Load_Urine Post-load 24h Urine Collection Tryptophan_Load->Post_Load_Urine HPLC HPLC Analysis of Xanthurenic Acid Post_Load_Urine->HPLC Interpretation Elevated Excretion Indicates B6 Deficiency HPLC->Interpretation

Logical flow of the tryptophan load test.
Animal Model of this compound-Induced Pyridoxine Deficiency

This protocol outlines a general procedure for inducing and evaluating pyridoxine deficiency in a rat model using this compound.

Objective: To create an animal model of vitamin B6 deficiency using this compound to study its toxicological effects and potential interventions.

Materials:

  • Sprague-Dawley rats

  • Vitamin B6-deficient diet

  • This compound

  • Metabolic cages for urine collection

  • Equipment for blood collection and tissue harvesting

  • HPLC for PLP and metabolite analysis

Procedure:

  • Acclimation: Acclimate rats to the housing conditions and a standard diet for one week.

  • Induction of Deficiency:

    • Dietary: Feed the experimental group a vitamin B6-deficient diet.

    • Pharmacological: Administer this compound to the experimental group, either mixed in the diet or via oral gavage or injection. Doses can range from 25 to 600 mg/kg body weight.[11] A control group should receive a standard diet.

  • Monitoring: Monitor the animals daily for signs of vitamin B6 deficiency, such as reduced growth, skin lesions, and neurological symptoms. Record food intake and body weight regularly.

  • Sample Collection: At specified time points, collect blood samples for plasma PLP analysis and 24-hour urine samples for the measurement of tryptophan metabolites (e.g., xanthurenic acid).

  • Biochemical Analysis: Analyze plasma PLP levels and urinary metabolite concentrations using HPLC.

  • Tissue Analysis: At the end of the study, euthanize the animals and harvest tissues (e.g., liver, brain) for the analysis of PLP-dependent enzyme activities.

  • Data Analysis: Compare the biochemical and physiological parameters between the this compound-treated group and the control group to assess the extent of pyridoxine deficiency.

Experimental Workflow Diagram:

Animal_Model_Workflow Animal Model of Pyridoxine Deficiency Workflow Acclimation Acclimation of Rats Grouping Divide into Control and Experimental Groups Acclimation->Grouping Treatment Administer B6-deficient diet and This compound to Experimental Group Grouping->Treatment Monitoring Daily Monitoring of Health, Food Intake, and Body Weight Treatment->Monitoring Sample_Collection Periodic Blood and Urine Collection Monitoring->Sample_Collection Endpoint Endpoint: Euthanasia and Tissue Harvest Monitoring->Endpoint Analysis Biochemical Analysis (PLP, Metabolites, Enzyme Activity) Sample_Collection->Analysis Data_Analysis Data Analysis and Comparison Analysis->Data_Analysis Endpoint->Analysis

Workflow for an animal model of this compound-induced pyridoxine deficiency.

Conclusion

This compound poses a significant toxicological risk through its direct interference with pyridoxine metabolism. The formation of a stable thiazolidine adduct with pyridoxal 5'-phosphate leads to the depletion of this essential coenzyme and the subsequent inhibition of numerous vital metabolic pathways. This technical guide has provided a comprehensive overview of the mechanism of this interaction, summarized the available quantitative data, and detailed key experimental protocols for its investigation.

While the fundamental mechanism is well-established, there remains a need for more extensive quantitative data, particularly regarding the specific inhibition constants (Ki or IC50 values) of this compound for a broader range of PLP-dependent enzymes. Further research in this area will allow for a more precise risk assessment and a deeper understanding of the toxicological profile of this compound. The methodologies and information presented herein serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge in this critical area of toxicology and drug development.

References

synthesis and chemical properties of L-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of L-Penicillamine

Introduction

This compound, systematically named (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid, is the L-enantiomer of the chelating agent penicillamine. While its optical isomer, D-penicillamine, is a well-established pharmaceutical agent for treating Wilson's disease, cystinuria, and severe rheumatoid arthritis, the L-enantiomer is notably toxic. This toxicity arises from its antagonistic effect on pyridoxine (vitamin B6), a critical coenzyme in numerous metabolic pathways.

Structurally, this compound is a trifunctional, non-proteinogenic α-amino acid, featuring a thiol, an amine, and a carboxylic acid group. It is an analogue of the amino acid L-cysteine, distinguished by the presence of two methyl groups on the β-carbon. This structural feature imparts significant steric hindrance around the thiol group, influencing its chemical reactivity, particularly in disulfide exchange reactions. For researchers and drug development professionals, understanding the distinct properties and synthesis of this compound is crucial for toxicological studies, for use as a research chemical, and for developing stereoselective analytical methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reaction mechanisms of this compound.

Chemical Properties of this compound

The unique chemical and physical properties of this compound are dictated by its trifunctional nature and specific stereochemistry.

Structure and Stereochemistry

This compound possesses a single chiral center at the α-carbon with an (R) configuration. The presence of the thiol (-SH), amino (-NH2), and carboxylic acid (-COOH) groups allows it to exist as a zwitterion in physiological conditions. The L-(+)-penicillamine designation refers to its dextrorotatory optical activity in specific solvents.

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid
Molecular Formula C₅H₁₁NO₂S
Molecular Weight 149.21 g/mol
Appearance White to off-white crystalline powder
Melting Point ~206 °C (with decomposition)
pKa Values Carboxyl (~1.8), α-Amino (~7.9), β-Thiol (~10.5)
Solubility Freely soluble in water; slightly soluble in alcohol; insoluble in ether.
Specific Optical Rotation [α]D²⁵ = +63° (c=1 in 1N NaOH)
Chemical Reactivity

Chelation: The thiol, amine, and carboxylate groups of this compound can act as ligands, allowing it to form stable chelate complexes with various heavy metals. It is particularly effective at binding copper (Cu²⁺), a property central to the therapeutic action of its D-isomer in Wilson's disease. The formation of these soluble penicillamine-metal complexes facilitates their renal excretion.

Disulfide Formation and Exchange: The thiol group is the most reactive site, readily undergoing oxidation to form a disulfide-linked dimer, this compound disulfide. It can also participate in thiol-disulfide exchange reactions with other sulfur-containing molecules like cystine. This reaction is the basis for the use of D-penicillamine in treating cystinuria, where it cleaves the disulfide bond in the poorly soluble cystine to form a mixed disulfide (penicillamine-cysteine), which is significantly more soluble and easily excreted. Studies have shown that under equilibrium conditions, the formation of a Cysteine-Penicillamine hetero-disulfide is favored over Cys-Cys or Pen-Pen homo-disulfides.

Toxicity via Pyridoxal-5'-Phosphate Inhibition: The toxicity of this compound is primarily due to its interaction with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. This compound acts as a mechanism-based inhibitor of PLP-dependent enzymes by reacting with the aldehyde group of PLP to form a stable thiazolidine adduct. This reaction effectively sequesters the essential coenzyme, inhibiting critical metabolic processes, including amino acid transamination and decarboxylation.

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture of Dthis compound, followed by a chiral resolution step. Total synthesis is preferred over hydrolysis of penicillin, as the latter yields the D-isomer and can leave penicillin residues that cause allergic reactions.

Synthetic Route Overview

A scalable and efficient four-step synthesis begins with commercially available ethyl isocyanoacetate and acetone. The key steps involve a thia-Michael addition to form a β-sulfido carbonyl intermediate, followed by deprotection to yield racemic Dthis compound. The final and most critical step is the chiral resolution of this racemate using a chiral resolving agent, such as tartaric acid, to separate the D- and L-enantiomers.

Experimental Protocol: Synthesis and Chiral Resolution

The following protocol is adapted from Kumar et al. (2025) for the preparation of Dthis compound and subsequent resolution to obtain this compound.

Part A: Synthesis of Racemic (DL)-Penicillamine (Abridged)

  • Condensation: Acetone is condensed with ethyl isocyanoacetate to form an α-formylaminoacrylate intermediate.

  • Thia-Michael Addition: A disulfide compound is cleaved using Rongalite (sodium hydroxymethanesulfinate) and a base, followed by a thia-Michael addition of the resulting thiol to the acrylate intermediate to yield a key β-sulfido carbonyl compound.

  • Deprotection: The formyl and ester protecting groups are subsequently removed under acidic conditions to afford the final racemic Dthis compound product.

Part B: Chiral Resolution for this compound

  • Diastereomeric Salt Formation: Suspend Dthis compound (5 g, 33.5 mmol) in a mixture of acetic acid (15 mL) and methanol (30 mL).

  • Slowly add L-tartaric acid (7.54 g, 50.2 mmol) to the suspension under a nitrogen atmosphere.

  • Stir the reaction mixture for 3 hours at 40 °C. During this time, the this compound L-tartrate salt will preferentially precipitate.

  • Cool the reaction mass to room temperature and filter the precipitated salt.

  • Wash the crude salt with cold methanol (5 mL) and dry under vacuum.

  • Liberation of Free Amino Acid: Dissolve the dried salt in methanol (32 mL) under a nitrogen atmosphere.

  • Adjust the pH of the solution to approximately 6.9 by adding triethylamine (approx. 20 mL).

  • Stir the mixture for 1 hour at room temperature to precipitate the enantiomerically pure this compound.

  • Filter the solid product, wash with methanol, and dry to yield pure this compound.

Visualized Pathways and Mechanisms

The following diagrams, generated using DOT language, illustrate the key chemical and biochemical interactions of this compound.

Diagram 1: Copper Chelation

Copper_Chelation S S⁻ N NH₂ Cu Cu²⁺ S->Cu coord. O O⁻ N->Cu coord. O->Cu coord.

Caption: this compound acting as a tridentate ligand to chelate a copper(II) ion.

Diagram 2: Disulfide Exchange with Cystine

Disulfide_Exchange cluster_reactants Reactants cluster_products Products Pen_SH This compound (Pen-SH) Mixed_Disulfide Mixed Disulfide (Pen-S-S-Cys) Pen_SH->Mixed_Disulfide Reacts with Cystine Cystine (Cys-S-S-Cys) Cystine->Mixed_Disulfide Cysteine Cysteine (Cys-SH) Cystine->Cysteine Releases

Caption: Thiol-disulfide exchange between this compound and cystine.

Diagram 3: Mechanism of Toxicity

Toxicity_Mechanism cluster_reactants Reactants cluster_product Inactive Product L_Pen This compound Adduct Stable Thiazolidine Adduct (Inactive Complex) L_Pen->Adduct Forms ring with PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PLP_aldehyde Aldehyde group (-CHO) PLP->PLP_aldehyde PLP_aldehyde->Adduct Enzyme PLP-Dependent Enzyme Adduct->Enzyme Cannot function as cofactor for

Caption: this compound inactivates PLP by forming a stable thiazolidine adduct.

A Technical Guide to the Discovery and Historical Development of Penicillamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of penicillamine isomers. It details the pivotal moments from its initial identification as a penicillin byproduct to its establishment as a crucial therapeutic agent, with a focus on the distinct properties and applications of its stereoisomers. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and historical workflows to serve as a comprehensive resource for the scientific community.

Discovery and Early Development

Penicillamine was first identified in the early 1940s as a degradation product of penicillin.[1][2] Initially, it was a scientific curiosity, observed as an unexpected chemical in the urine of patients with liver disease who were being treated with penicillin.[1] The therapeutic potential of this compound remained unrecognized until the pioneering work of Dr. John Walshe in the 1950s.[2][3]

Dr. Walshe, aware of the debilitating effects of Wilson's disease, a genetic disorder leading to toxic copper accumulation, hypothesized that penicillamine's chemical structure could make it an effective copper chelating agent.[1][4] At the time, the standard treatment for Wilson's disease was British Anti-Lewisite (BAL), a heavy metal chelator developed during World War II, which was administered through painful injections and had severe side effects.[1]

In 1956, Dr. Walshe published his landmark findings, demonstrating that oral administration of penicillamine effectively increased the urinary excretion of copper in patients with Wilson's disease, offering a more manageable and effective treatment.[2][5] This discovery marked a turning point in the management of this rare and fatal condition.

The Critical Role of Stereoisomerism

A crucial development in the history of penicillamine was the recognition of its stereoisomers and their profoundly different physiological effects.[2][6] Penicillamine is a chiral molecule, existing as two enantiomers: D-penicillamine and L-penicillamine.[2][7]

  • D-(-)-(S)-penicillamine: This isomer is the therapeutically active form used in medicine.[2][8] It acts as a chelating agent for various heavy metals, particularly copper, and is also used in the treatment of cystinuria and rheumatoid arthritis.[2][8][9]

  • L-(+)-(R)-penicillamine: In stark contrast, the L-isomer is toxic.[2][8] Its toxicity stems from its ability to inhibit the action of pyridoxine (vitamin B6), an essential coenzyme for numerous metabolic processes.[2][9][10]

This discovery underscored the critical importance of stereochemistry in drug development and led to the exclusive use of D-penicillamine in clinical practice.[7][9] The racemic mixture (a mixture of both D- and L-isomers) is no longer used therapeutically due to the toxicity associated with the L-enantiomer.[9]

Quantitative Data Summary

The distinct physical and chemical properties of the penicillamine isomers are summarized below.

PropertyD-PenicillamineThis compoundDthis compoundReference(s)
Optical Rotation -62.4° (c=2.5 in 1.0 M NaOH)+62.8° (5% solution in NaOH)Not Applicable[11][12]
Melting Point (°C) ~198.5203-204~201 (decomposes)[8][12]
Solubility Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform.Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform.Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform.[8]
pKa (Carboxyl) ~1.8~1.8~1.8[2][8]
pKa (α-Amino) ~7.9~7.9~7.9[2][8]
pKa (β-Thiol) ~10.5~10.5~10.5[2][8]

Key Experimental Protocols

Chiral Resolution of Dthis compound

The separation of the therapeutic D-isomer from the toxic L-isomer is a critical step in the production of pharmaceutical-grade penicillamine. One common method involves the use of a chiral resolving agent, such as L-tartaric acid.

Protocol for Resolution with L-Tartaric Acid:

  • Suspension: Suspend Dthis compound in a mixture of acetic acid and methanol.

  • Addition of Resolving Agent: Slowly add L-tartaric acid to the suspension under a nitrogen atmosphere.

  • Stirring and Heating: Stir the reaction mixture at 40°C for approximately 3 hours to facilitate the formation of diastereomeric salts.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The less soluble diastereomeric salt of this compound with L-tartaric acid will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate and wash it with methanol to remove impurities.

  • Isolation of this compound: The filtered salt can be further processed to isolate pure this compound.

  • Isolation of D-Penicillamine: The D-penicillamine remains in the filtrate and can be recovered through further purification steps.

Synthesis of D- and this compound from Ethyl Isocyanoacetate

A scalable and efficient synthesis of penicillamine isomers has been developed to avoid the use of hazardous reagents.

Four-Step Synthesis Protocol:

  • Condensation: Acetone is condensed with ethyl isocyanoacetate to form α-formylaminoacrylate.

  • Thia-Michael Addition: A key intermediate, a β-sulfido carbonyl compound, is synthesized via a Rongalite and base-promoted cleavage of disulfides followed by a thia-Michael addition.

  • Deprotection: The formyl and p-methoxybenzyl ether protecting groups are removed to yield racemic penicillamine (Dthis compound).

  • Chiral Resolution: The resulting racemic mixture is then resolved using a chiral resolving agent, as described in the protocol above, to furnish the enantiomerically pure D- and L-penicillamines.[11]

Mechanisms of Action and Toxicity

Therapeutic Mechanism of D-Penicillamine: Copper Chelation

The primary therapeutic effect of D-penicillamine in Wilson's disease is its ability to chelate excess copper. The thiol group of D-penicillamine is crucial for this activity. The process involves the reduction of Cu(II) to Cu(I) and the formation of a stable complex that is then excreted in the urine.[13] This reaction can also lead to the generation of hydrogen peroxide.[13][14]

Copper_Chelation D_Pen D-Penicillamine (R-SH) D_Pen_S D-Penicillamine Thiyl Radical (R-S•) D_Pen->D_Pen_S Oxidation Complex Stable Copper-Penicillamine Complex (Excreted) D_Pen->Complex Cu2 Copper (Cu²⁺) Cu1 Copper (Cu⁺) Cu2->Cu1 Reduction Disulfide Penicillamine Disulfide (R-S-S-R) D_Pen_S->Disulfide Dimerization H2O2 Hydrogen Peroxide (H₂O₂) Cu1->H2O2 with O₂ Cu1->Complex

D-Penicillamine Copper Chelation Pathway
Toxic Mechanism of this compound: Pyridoxine Inhibition

The toxicity of this compound is attributed to its interaction with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. This compound forms a stable thiazolidine adduct with PLP, thereby inactivating this essential coenzyme.[15] This inactivation disrupts the function of numerous PLP-dependent enzymes involved in amino acid metabolism.

L_Penicillamine_Toxicity L_Pen This compound Thiazolidine Inactive Thiazolidine Adduct L_Pen->Thiazolidine PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PLP->Thiazolidine Inhibition Inhibition of Enzyme Function Thiazolidine->Inhibition Prevents PLP binding Enzyme PLP-Dependent Enzyme Enzyme->Inhibition

Mechanism of this compound Toxicity

Historical Development Workflow

The journey of penicillamine from a laboratory curiosity to a life-saving medication involved several key stages, driven by serendipitous observations and dedicated research.

Historical_Development Discovery 1940s: Discovery of Penicillamine as a Penicillin Byproduct Walshe 1950s: Dr. John Walshe's Hypothesis (Copper Chelation for Wilson's Disease) Discovery->Walshe Clinical_Use 1956: First Clinical Use and Publication (Effective Oral Therapy for Wilson's Disease) Walshe->Clinical_Use Isomer_Recognition Recognition of Stereoisomers (D-form Therapeutic, L-form Toxic) Clinical_Use->Isomer_Recognition Synthesis Development of Stereospecific Synthesis and Resolution Methods Isomer_Recognition->Synthesis Modern_Use Modern Clinical Use of D-Penicillamine (Wilson's Disease, Cystinuria, Rheumatoid Arthritis) Synthesis->Modern_Use

Historical Workflow of Penicillamine Development

Conclusion

The history of penicillamine isomers is a compelling example of how a chance discovery, followed by insightful scientific investigation, can lead to significant medical advancements. The elucidation of the distinct biological activities of its D- and L-isomers was a landmark in understanding the importance of stereochemistry in pharmacology. Today, D-penicillamine remains an essential medication for several life-threatening conditions, a testament to the enduring legacy of the researchers who unveiled its therapeutic potential. This guide serves as a detailed repository of the key scientific milestones and technical data that have shaped our understanding and application of this remarkable molecule.

References

L-Penicillamine as a Metabolite of Penicillin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, a cornerstone of antibiotic therapy for decades, undergoes a series of metabolic transformations within the body. While the primary focus has often been on its antibacterial action and the development of resistance, the characterization of its metabolites is crucial for a comprehensive understanding of its pharmacology, potential toxicities, and immunological responses. One such metabolite is L-penicillamine, a stereoisomer of the therapeutically used D-penicillamine. This technical guide provides a detailed exploration of this compound as a metabolite of penicillin, focusing on its formation, analytical detection, and physiological implications.

Metabolic Pathway of Penicillin to this compound

The in vivo degradation of penicillin to this compound is a multi-step process initiated by the enzymatic cleavage of the β-lactam ring, a hallmark of penicillin's structure. This is followed by subsequent decarboxylation and further transformation.

The primary pathway involves:

  • Hydrolysis to Penicilloic Acid: The first and most well-characterized step is the hydrolysis of the amide bond in the β-lactam ring of penicillin. This reaction is catalyzed by β-lactamase enzymes, which are produced by various bacteria and are a primary mechanism of antibiotic resistance.[1] This enzymatic action leads to the formation of the corresponding penicilloic acid, rendering the antibiotic inactive.[2][3] In humans, penicillins can also be metabolized to penicilloic acids, with the liver being a probable site of this inactivation.[4][5]

  • Decarboxylation to Penilloic Acid: Penicilloic acid can then undergo decarboxylation, a reaction that removes a carboxyl group. This process results in the formation of penilloic acid.[6][7] While this step is established in the chemical degradation of penicillin, the specific enzymes responsible for this conversion in biological systems are not well-defined in the current scientific literature.

  • Formation of this compound: Penilloic acid serves as a precursor to this compound. The precise enzymatic machinery catalyzing this final conversion in vivo is an area that requires further research for full elucidation. However, the formation of penicillamine from penicillin degradation has been confirmed.[8][9]

It is important to distinguish the metabolic fate of the penicillin molecule from the industrial synthesis of 6-aminopenicillanic acid (6-APA), a key intermediate for semi-synthetic penicillins. The enzyme penicillin amidase is central to 6-APA production by cleaving the acyl side chain of penicillin, a different metabolic route.[10]

Signaling Pathway Diagram

Penicillin_Metabolism Penicillin Penicillin Penicilloic_Acid Penicilloic Acid Penicillin->Penicilloic_Acid β-lactamase (Hydrolysis) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation L_Penicillamine This compound Penilloic_Acid->L_Penicillamine Further Transformation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Centrifuge1 Centrifugation Urine_Sample->Centrifuge1 Spike_IS Spike with Internal Standard Centrifuge1->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifuge2 Centrifugation Protein_Precipitation->Centrifuge2 Evaporation Evaporation & Reconstitution Centrifuge2->Evaporation Filtration Filtration Evaporation->Filtration LC_Separation HPLC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM Mode) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

biochemical pathways affected by L-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biochemical Pathways Affected by L-Penicillamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine is a chiral molecule with two enantiomers, D-penicillamine and this compound, which exhibit distinct physiological effects.[1] While D-penicillamine is a pharmaceutical agent used as a chelator and immunomodulator in conditions such as Wilson's disease and rheumatoid arthritis, its enantiomer, this compound, is known to be toxic.[1][2] This guide focuses on the , providing a technical overview of its primary mechanism of toxicity and its impact on various metabolic processes. The core of this compound's toxicity lies in its potent antagonism of pyridoxine (Vitamin B6), a critical cofactor for a vast array of enzymatic reactions.[1][2]

Core Mechanism of Toxicity: Pyridoxine Antagonism

The primary toxic effect of this compound is the inactivation of pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6. This compound, possessing both an amino group and a sulfhydryl group, reacts with the aldehyde group of PLP to form a stable thiazolidine ring.[3][4] This reaction effectively sequesters PLP, rendering it unavailable to serve as a coenzyme for numerous PLP-dependent enzymes.[3] this compound is generally a more potent inhibitor of these enzymes than its D-isomer because it more closely mimics the L-amino acid substrates that these enzymes naturally recognize.[3] This inactivation of PLP is the root cause of the widespread metabolic disruptions observed with this compound exposure.

L_Pen This compound plus + L_Pen->plus PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PLP->plus Adduct This compound-PLP Thiazolidine Adduct (Inactive) plus->Adduct Non-enzymatic condensation

Figure 1: Formation of the this compound-PLP Thiazolidine Adduct.

Affected Biochemical Pathways

The depletion of active PLP by this compound leads to the inhibition of all PLP-dependent enzymes, impacting several critical metabolic pathways.

Tryptophan Metabolism (Kynurenine Pathway)

A well-documented consequence of this compound's pyridoxine antagonism is the disruption of the kynurenine pathway, the major route of tryptophan catabolism. The enzyme kynureninase, which catalyzes the cleavage of kynurenine into anthranilic acid and 3-hydroxykynurenine into 3-hydroxyanthranilic acid, is PLP-dependent. Inhibition of kynureninase by this compound leads to a metabolic block, causing the accumulation and increased urinary excretion of the upstream metabolites, kynurenine and xanthurenic acid. This abnormal tryptophan metabolism is a classic indicator of vitamin B6 deficiency.[5]

cluster_accumulation Accumulation Trp L-Tryptophan Kyn Kynurenine Trp->Kyn ...multiple steps... OHKyn 3-Hydroxykynurenine Kyn->OHKyn Kynase Kynureninase (PLP-Dependent) Kyn->Kynase Xan Xanthurenic Acid OHKyn->Xan Spontaneous cyclization OHKyn->Kynase Anth Anthranilic Acid OHAnth 3-Hydroxyanthranilic Acid NAD NAD+ OHAnth->NAD ...multiple steps... Kynase->Anth Kynase->OHAnth LPen This compound LPen->Kynase Inhibits

Figure 2: Inhibition of the Kynurenine Pathway by this compound.
Amino Acid Transamination

Transaminases (or aminotransferases), such as alanine transaminase (ALT) and aspartate transaminase (AST), are a major class of PLP-dependent enzymes. They are central to amino acid metabolism, catalyzing the transfer of amino groups. This compound has been shown to reduce the activity of both alanine-glutamic and aspartic-glutamic transaminases.[5] This inhibition can be reversed by the addition of pyridoxine in vivo or PLP in vitro, confirming the mechanism of antagonism.[1]

Sphingolipid Biosynthesis

This compound acts as a mechanism-based inhibitor of serine palmitoyltransferase (SPT), the PLP-dependent enzyme that catalyzes the first and rate-limiting step of de novo sphingolipid biosynthesis.[1][3][6] Sphingolipids are essential components of cell membranes and are involved in signal transduction. Inhibition of SPT by this compound can, therefore, disrupt these fundamental cellular processes. The inhibition is largely reversible upon removal of this compound and dialysis with fresh PLP, indicating that the mechanism involves the disabling of the PLP cofactor.[3]

Other Potential Pathways

While the effects of this compound on the following pathways are less specifically documented than for its D-isomer, the underlying chemical reactivity of the penicillamine molecule suggests potential interactions.

  • Collagen and Elastin Metabolism: D-penicillamine is known to interfere with the cross-linking of collagen and elastin. It can form thiazolidine rings with the lysyl-derived aldehydes on collagen fibers, preventing the formation of stable intermolecular cross-links.[7] At high doses, D-penicillamine may also inhibit the copper-dependent enzyme lysyl oxidase.[8] While it is plausible that this compound could have similar effects due to its chemical structure, specific studies on the L-isomer's impact on collagen are lacking. One study on lysyl oxidase showed that penicillamine (isomer not specified) had no direct inhibitory effect on the enzyme.[9]

  • Immunomodulation: The immunomodulatory effects of D-penicillamine are complex, involving the depression of T-cell activity and the activation of macrophages.[10][11][12] The activation of macrophages is hypothesized to result from the irreversible reaction of penicillamine with aldehyde groups on the macrophage cell surface, leading to cell activation.[13][14] Given that this compound also readily forms thiazolidine rings, a similar interaction with immune cells is chemically plausible, but this has not been specifically demonstrated for the L-isomer in the reviewed literature.

Quantitative Data Summary

Quantitative kinetic data on the inhibition of PLP-dependent enzymes specifically by this compound are scarce in the literature. Most studies describe the inhibitory effects qualitatively. The table below summarizes the available information.

Target Enzyme/PathwayOrganism/SystemThis compound EffectQuantitative Data (IC₅₀, Kᵢ)Citation(s)
PLP-Dependent Enzymes
Alanine TransaminaseRat LiverInhibitionNot Reported[5][15]
Aspartate TransaminaseRat LiverInhibitionNot Reported[5]
KynureninaseHumanInhibition (Inferred)Not Reported[5]
Serine Palmitoyltransferase (SPT)S. paucimobilisReversible InhibitionNot Reported[3]
PLP-Independent Enzymes
L-Homoserine O-acetyltransferaseC. albicansInhibitionIC₅₀ ≈ 2.0 mM[16]

Experimental Protocols

Protocol 1: In Vivo Assessment of Pyridoxine Antagonism via the Tryptophan Load Test

Objective: To determine the effect of this compound on tryptophan metabolism in vivo as an indicator of pyridoxine deficiency.

Principle: Administration of a loading dose of L-tryptophan will overwhelm the metabolic capacity of a PLP-deficient system. This leads to the shunting of tryptophan metabolites down the kynurenine pathway and, due to the inhibition of kynureninase, results in the accumulation and excretion of kynurenine and xanthurenic acid in the urine.

Methodology:

  • Subject Preparation:

    • Use an appropriate animal model (e.g., rats).

    • House subjects individually in metabolic cages to allow for 24-hour urine collection.

    • Provide a standard diet and water ad libitum.

    • Divide subjects into a control group (vehicle administration) and a test group (this compound administration). Administer this compound or vehicle for a predetermined period (e.g., several days).

  • Tryptophan Loading and Sample Collection:

    • Following the treatment period, administer an oral loading dose of L-tryptophan (e.g., 50 mg/kg body weight) to all subjects.[17]

    • Begin a 10- to 24-hour urine collection immediately following tryptophan administration.[17]

    • Collect urine into containers kept on ice and containing a preservative (e.g., toluene) to prevent degradation of metabolites.

    • At the end of the collection period, measure the total urine volume and store an aliquot at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Thaw urine samples. Perform a protein precipitation step by adding a solvent like methanol or acetonitrile containing internal standards (e.g., deuterated analogs of the analytes) to a specific volume of urine. Vortex and centrifuge to pellet proteins.[18]

    • Chromatography: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[18]

    • Mass Spectrometry: Detect the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for kynurenine and xanthurenic acid.

    • Quantification: Generate a standard curve using known concentrations of kynurenine and xanthurenic acid. Calculate the concentration of each metabolite in the urine samples by comparing their peak areas to the standard curve, normalized to the internal standard.

  • Data Analysis:

    • Express the results as the total amount of metabolite excreted over the collection period (µmol/24h).

    • Compare the excretion of kynurenine and xanthurenic acid between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test). A significant increase in these metabolites in the treated group indicates inhibition of the kynurenine pathway.

A Animal Treatment (Control vs. This compound) B Oral L-Tryptophan Load (e.g., 50 mg/kg) A->B C 24h Urine Collection (Metabolic Cages) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis (Quantification of Kynurenine & Xanthurenic Acid) D->E F Data Comparison (Treated vs. Control) E->F

Figure 3: Experimental Workflow for the Tryptophan Load Test.
Protocol 2: In Vitro Kynureninase Inhibition Assay

Objective: To determine the inhibitory potential (e.g., IC₅₀) of this compound on kynureninase activity in vitro.

Principle: This fluorometric assay measures the activity of recombinant kynureninase by monitoring the formation of its product, anthranilic acid, which is fluorescent. A decrease in the fluorescence signal in the presence of this compound indicates enzyme inhibition.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0).

    • Enzyme: Use purified, recombinant human kynureninase. Dilute the enzyme stock in assay buffer to the desired working concentration.

    • Substrate: Prepare a stock solution of L-kynurenine in the assay buffer.

    • Inhibitor: Prepare a stock solution of this compound in the assay buffer. Perform a serial dilution to obtain a range of inhibitor concentrations to be tested.

  • Assay Procedure (96-well plate format):

    • To the wells of a black 96-well microplate, add the following:

      • Test Wells: Assay buffer, diluted kynureninase enzyme, and varying concentrations of this compound.

      • Positive Control (No Inhibition): Assay buffer, diluted kynureninase enzyme, and vehicle (assay buffer).

      • Negative Control (No Enzyme): Assay buffer, substrate, and vehicle.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the L-kynurenine substrate to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at timed intervals (kinetic mode) or after a fixed incubation period (e.g., 30-60 minutes) at room temperature. Use an excitation wavelength of ~315 nm and an emission wavelength of ~415 nm for anthranilic acid.[19]

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control wells) from all other readings.

    • Calculate the rate of reaction (enzyme activity) for each well from the kinetic data, or use the endpoint fluorescence values.

    • Determine the percent inhibition for each this compound concentration relative to the positive control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of kynureninase activity.

A Prepare Reagents (Enzyme, Substrate, L-Pen) B Add Enzyme & this compound to 96-well plate A->B C Pre-incubate (15 min, RT) B->C D Initiate Reaction (Add Kynurenine Substrate) C->D E Measure Fluorescence (Ex: 315nm, Em: 415nm) D->E F Calculate % Inhibition & Determine IC₅₀ E->F

Figure 4: Workflow for an In Vitro Kynureninase Inhibition Assay.

Conclusion

The biochemical impact of this compound is predominantly driven by its role as a potent antagonist of vitamin B6. Through the formation of a stable thiazolidine adduct with pyridoxal-5'-phosphate, this compound systemically inhibits PLP-dependent enzymes. This leads to significant disruptions in major metabolic pathways, most notably the metabolism of tryptophan, amino acids, and sphingolipids. While its structural similarity to D-penicillamine suggests potential effects on connective tissue and the immune system, these areas require further specific investigation for the L-enantiomer. The methodologies and pathways detailed in this guide provide a framework for researchers to further explore the toxicological profile of this compound and the broader consequences of severe vitamin B6 deficiency.

References

In Vitro Effects of L-penicillamine on Enzyme Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-penicillamine, the levorotatory stereoisomer of penicillamine, is a sulfur-containing amino acid known for its chelating and pharmacological properties. While its clinical use is limited due to higher toxicity compared to its D-isomer, understanding its in vitro effects on enzyme kinetics is crucial for elucidating its mechanism of action and potential toxicological pathways. This technical guide provides a comprehensive overview of the known in vitro effects of this compound on various enzymes, with a focus on quantitative kinetic data, detailed experimental protocols, and the underlying biochemical mechanisms.

Introduction

This compound's chemical structure, characterized by a free sulfhydryl group, makes it a reactive molecule capable of interacting with various biological components, including enzymes. Its primary mechanisms of action at the enzymatic level often involve chelation of essential metal cofactors, interaction with sulfhydryl groups in the enzyme's active site, and interference with pyridoxal-5'-phosphate (PLP)-dependent enzymes. This guide will delve into the specifics of these interactions, presenting available quantitative data and methodologies for their study.

Effects on Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes

This compound is known to interfere with enzymes that require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a cofactor. This interference is a key aspect of its biochemical activity and toxicity.

Inhibition of Alanine Aminotransferase (ALT)

This compound has been shown to inhibit alanine aminotransferase (ALT), a PLP-dependent enzyme crucial for amino acid metabolism. The proposed mechanism involves the formation of a thiazolidine ring with the aldehyde group of PLP, effectively sequestering the cofactor and rendering the enzyme inactive.

Quantitative Data on this compound Inhibition of Alanine Aminotransferase

Enzyme SourceInhibitorSubstrate(s)Kinetic ParameterValueReference
Not SpecifiedThis compoundL-alanine, α-ketoglutarate% InhibitionVaries with concentration[1]

Experimental Protocol: Assay of Alanine Aminotransferase Activity

The following is a generalized protocol for measuring ALT activity and its inhibition by this compound, based on common spectrophotometric methods.

Materials:

  • Purified alanine aminotransferase

  • L-alanine solution

  • α-ketoglutarate solution

  • NADH solution

  • Lactate dehydrogenase (LDH) (as a coupling enzyme)

  • This compound solutions of varying concentrations

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-alanine, NADH, and lactate dehydrogenase.

  • Add a specific concentration of this compound to the experimental cuvettes and an equivalent volume of buffer to the control cuvette.

  • Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for a defined period to allow for any interaction between this compound and the enzyme/cofactor.

  • Initiate the reaction by adding α-ketoglutarate to all cuvettes.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ALT activity.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of this compound.

  • To determine kinetic parameters such as Kᵢ, the experiment should be repeated with varying concentrations of both the substrate (L-alanine or α-ketoglutarate) and the inhibitor (this compound).

Logical Relationship of this compound Inhibition of PLP-Dependent Enzymes

cluster_inhibition Inhibition Mechanism cluster_enzyme Enzyme Inactivation This compound This compound Thiazolidine_Ring Thiazolidine Ring Formation This compound->Thiazolidine_Ring Reacts with PLP Pyridoxal-5'-Phosphate (PLP) PLP->Thiazolidine_Ring Holoenzyme Active Holoenzyme PLP->Holoenzyme Inactive_PLP Inactive PLP Adduct Thiazolidine_Ring->Inactive_PLP Inactive_Enzyme Inactive Enzyme Inactive_PLP->Inactive_Enzyme Apoenzyme Apoenzyme (e.g., ALT) Apoenzyme->Holoenzyme Binds Holoenzyme->Inactive_Enzyme Inhibited by start Start reagents Prepare Reaction Mixture (Buffer, NAD+, ALDH) start->reagents add_lpen Add this compound (Test) or Buffer (Control) reagents->add_lpen preincubate Pre-incubate add_lpen->preincubate add_substrate Add Aldehyde Substrate preincubate->add_substrate measure Monitor NADH production (Absorbance at 340 nm) add_substrate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze end End analyze->end Lysyl_Oxidase Lysyl Oxidase (Cu2+ dependent) Allysine Allysine (aldehyde) Lysyl_Oxidase->Allysine Oxidizes Collagen_Lysine Lysine residues in Collagen Collagen_Lysine->Lysyl_Oxidase Cross_linking Collagen Cross-linking Allysine->Cross_linking Leads to L_penicillamine This compound Copper_Chelation Copper Chelation L_penicillamine->Copper_Chelation Causes Aldehyde_Trapping Aldehyde Trapping L_penicillamine->Aldehyde_Trapping Causes Copper_Chelation->Lysyl_Oxidase Inhibits (High Conc.) Aldehyde_Trapping->Cross_linking Prevents

References

Structural Analysis of L-Penicillamine Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of metal complexes formed with L-penicillamine. This compound, a trifunctional chelating agent with thiol, amine, and carboxylic acid groups, readily forms stable complexes with a variety of metal ions.[1] Understanding the structural characteristics of these complexes is crucial for elucidating their mechanisms of action in various therapeutic applications, including the treatment of Wilson's disease and rheumatoid arthritis. This guide details the key structural features, experimental protocols for their characterization, and the logical workflows involved in their analysis.

Structural Characteristics of this compound Metal Complexes

This compound acts as a versatile ligand, capable of coordinating with metal ions in various modes, primarily through its sulfur, nitrogen, and oxygen donor atoms. The resulting complexes exhibit diverse coordination geometries and stoichiometries, which are highly dependent on the metal ion, pH, and reaction conditions.

Coordination Chemistry

The coordination of this compound to metal ions typically involves the formation of chelate rings, which enhances the stability of the resulting complexes. The most common coordination modes involve the sulfhydryl and amino groups, forming a stable five-membered ring. The carboxylate group can also participate in coordination, leading to different structural arrangements. For instance, in some complexes, one penicillamine molecule can act as a monodentate carboxylate ligand while another coordinates through the sulfhydryl and amino groups.[2]

The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand).[3] However, other stoichiometries and more complex structures, such as polynuclear clusters, have also been reported, particularly with copper.[1][4]

ChelationProcess cluster_reactants Reactants cluster_complex Chelate Complex This compound This compound M M^n+ This compound->M Chelation Metal Ion (M^n+) Metal Ion (M^n+) S S N N O O

Quantitative Structural Data

The precise structural parameters of this compound metal complexes, such as bond lengths and angles, are determined experimentally, primarily through X-ray crystallography. This data is essential for understanding the nature of the metal-ligand interactions and the overall geometry of the complex.

Metal IonComplex Stoichiometry (M:L)Coordination GeometryKey Bond Lengths (Å)Reference
Copper (Cu) 1:2 and othersDistorted Octahedral, Square Pyramidal, and complex clustersCu-N: ~2.0, Cu-O: 2.2-2.5[1][5]
Ruthenium (Ru) 1:2Octahedral-[3]
Cobalt (Co) 1:1 (with L-Histidine)Distorted OctahedralCo-S: 2.281, Co-N: 1.973, Co-O: 1.921[1]
Zinc (Zn) 1:1, 1:2Tetrahedral, OctahedralZn-O: ~2.1[6]
Cadmium (Cd) 1:1--[7]
Lead (Pb) ---[8]
Silver (Ag) 1:1--[9]
Gold (Au) 1:1--[9]
Stability of Complexes

The stability of this compound metal complexes is a critical factor in their biological activity. Stability constants (log K) provide a quantitative measure of the strength of the metal-ligand interaction.

Metal Ionlog K₁log K₂Overall Stability OrderReference
Lead (Pb) --Pb > Cd > Ni > Be > Zn > Co (for 1:1)[10]
Cadmium (Cd) --Ni > Zn > Be > Pb > Co (for 1:2)[10]
Nickel (Ni) --[10]
Beryllium (Be) --[10]
Zinc (Zn) --[10]
Cobalt (Co) --[10]
Ruthenium (Ru) 4.40 (log Kf)--[3]

Experimental Protocols for Structural Analysis

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure of this compound metal complexes.

ExperimentalWorkflow cluster_synthesis Complex Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of Complex Purification Purification & Crystallization Synthesis->Purification NMR NMR Spectroscopy Synthesis->NMR Solution State UVVis UV-Vis Spectroscopy Synthesis->UVVis Solution State MassSpec Mass Spectrometry Synthesis->MassSpec Molecular Weight & Stoichiometry FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups XRay X-ray Crystallography Purification->XRay Solid State Structure 3D Structure Bond Lengths Bond Angles XRay->Structure Coordination Coordination Environment Ligand Dynamics NMR->Coordination Stability Stability Constants Stoichiometry UVVis->Stability

Synthesis and Crystallization

Protocol:

  • Synthesis: this compound is typically dissolved in an aqueous or alcoholic solution. A salt of the desired metal ion (e.g., chloride, nitrate, or acetate salt) is dissolved in a suitable solvent and added to the this compound solution. The reaction is often carried out under controlled pH and temperature.[1][9]

  • Purification: The resulting complex can be purified by recrystallization from an appropriate solvent system.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent, vapor diffusion, or by cooling a supersaturated solution.[11]

X-ray Crystallography

Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is collected at various crystal orientations.[12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: The purified metal complex is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For certain metal nuclei (e.g., ¹¹³Cd, ¹⁹⁹Hg), direct observation of the metal NMR signal can provide valuable information.

  • Spectral Analysis: Chemical shifts, coupling constants, and relaxation times are analyzed to determine the coordination environment of the metal ion and the conformation of the ligand in solution.[14] For paramagnetic complexes, specialized NMR techniques are required due to the significant shifting and broadening of signals.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

  • Sample Preparation: Solutions of this compound and the metal salt of known concentrations are prepared in a suitable buffer.

  • Titration: The UV-Vis spectrum of the this compound solution is recorded. Aliquots of the metal salt solution are then incrementally added, and the spectrum is recorded after each addition.

  • Data Analysis: Changes in the absorbance at specific wavelengths are monitored. The data can be used to determine the stoichiometry of the complex (e.g., by the mole-ratio method or Job's method of continuous variation) and to calculate the stability constants of the complex.[16][17] For example, the complex of Ru(III) with penicillamine shows a maximum absorbance at 545 nm.[3]

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: The sample is dissolved in a solvent compatible with the ionization technique (e.g., electrospray ionization - ESI). For native MS, buffer exchange to a volatile buffer like ammonium acetate is often necessary.[18]

  • Data Acquisition: The mass spectrum is acquired using an appropriate mass spectrometer (e.g., ESI-MS).

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is analyzed to determine the molecular weight of the complex and confirm its stoichiometry.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed in a liquid cell.[20][21]

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: The vibrational frequencies of the functional groups in this compound are compared with those in the metal complex. Shifts in the characteristic bands for the -SH, -NH₂, and -COOH groups provide evidence for their involvement in coordination to the metal ion. For instance, in the Ru(III)-penicillamine complex, the disappearance of the S-H stretching band and shifts in the N-H stretching bands indicate coordination through the sulfur and nitrogen atoms.

Conclusion

The structural analysis of this compound metal complexes requires a multi-faceted approach, combining various spectroscopic and crystallographic techniques. This guide has provided an overview of the key structural features of these complexes and detailed the experimental methodologies used for their characterization. The quantitative data and protocols presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, bioinorganic chemistry, and drug development, facilitating a deeper understanding of the structure-activity relationships of these important therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for L-Penicillamine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of L-penicillamine (specifically the therapeutically active D-enantiomer, D-penicillamine) in rodent models. This document is intended to guide researchers in designing and executing experiments involving D-penicillamine for studies related to copper chelation, Wilson's disease, and other relevant pathological conditions.

Introduction

D-penicillamine is a chelating agent used to treat conditions associated with excess copper, such as Wilson's disease.[1] It is also utilized in studies of rheumatoid arthritis and cystinuria.[1] In rodent models, D-penicillamine is a valuable tool for investigating the pathophysiology of copper metabolism disorders and for evaluating the efficacy and safety of novel therapeutic interventions. The L-enantiomer of penicillamine is toxic and should not be used for in vivo studies.[2]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data related to the administration of D-penicillamine in rodent models.

Table 1: Recommended Dosage of D-Penicillamine in Rodent Models

Rodent ModelApplicationDosage RangeRoute of AdministrationReference(s)
Mouse Wilson's Disease Model (tx mice)200 mg/kg/dayOral Gavage[3][4]
General Copper Chelation20-40 mg/kg/dayOral[5]
Seizure Induction (High Dose)250 mg/kgIntraperitoneal[6]
Anticonvulsant Effect (Low Dose)0.5 mg/kgIntraperitoneal[6]
Neonatal Mortality Study250-2000 mg/kg/dayOral Gavage[7]
Rat General Copper Chelation0.67 mmol/kg/dayIn Diet[8]
Prevention of Peritoneal Adhesions35 mg/kg/dayOral[9]
Angiopathy Study500 mg/kg/dayIn Diet[10]
Teratogenicity Study0.17-1.66% of dietIn Diet[11]

Table 2: Pharmacokinetic Parameters of D-Penicillamine

ParameterValueSpeciesReference(s)
Oral Bioavailability 40-70%General[12]
Time to Peak Plasma Concentration 1-3 hoursGeneral[12]
Plasma Protein Binding ~80%General[12]
Primary Route of Excretion RenalGeneral[2]

Table 3: Effects of D-Penicillamine on Biochemical Parameters in Rodent Models

ParameterModel/SpeciesTreatment RegimenObserved EffectReference(s)
Free Copper Wilson's Disease Model (tx mice)200 mg/kg/day (oral) for 3 daysIncreased in serum[3][4][6]
Protein-Bound Copper Wilson's Disease Model (tx mice)200 mg/kg/day (oral) for 3-14 daysIncreased in serum[4]
Malondialdehyde (MDA) Wilson's Disease Model (tx mice)200 mg/kg/day (oral) for 10-14 daysIncreased in cortex and basal ganglia[3][13]
GSH/GSSG Ratio Wilson's Disease Model (tx mice)200 mg/kg/day (oral) for 3-14 daysDecreased in cortex and basal ganglia[3][13]
ATP7A mRNA Expression Wilson's Disease Model (tx mice)200 mg/kg/day (oral) for 3 daysIncreased in cortex and basal ganglia[4][6]
CTR1 mRNA Expression Wilson's Disease Model (tx mice)200 mg/kg/day (oral) for 3 daysIncreased in cortex and basal ganglia[4][6]
Superoxide Dismutase (SOD) RatIn vivo treatmentAltered activity[14]
Catalase RatIn vivo treatmentAltered activity[14]
Lipid Peroxidation RatIn vivo treatmentDecreased[14]

Experimental Protocols

Preparation of D-Penicillamine Solution

Materials:

  • D-Penicillamine powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Sterile vials and syringes

Protocol:

  • Stock Solution Preparation: D-penicillamine has limited solubility in aqueous buffers.[8] A stock solution can be prepared by dissolving D-penicillamine in DMSO. The solubility in DMSO is approximately 30 mg/mL.[8]

  • Working Solution Preparation:

    • For maximum solubility in aqueous buffers, first dissolve the D-penicillamine in DMSO.[8]

    • The stock solution can then be diluted with a suitable vehicle such as PBS (pH 7.2). A 1:7 solution of DMSO:PBS has been used.[8]

    • Purge the solvent with an inert gas before dissolving the D-penicillamine.[8]

    • It is recommended not to store the aqueous solution for more than one day.[8]

  • Sterilization: For parenteral administration, the final solution should be sterilized by filtration through a 0.22 µm syringe filter.

Administration Protocols

3.2.1. Oral Gavage (Mice and Rats)

Materials:

  • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats)[15]

  • Syringe

  • Prepared D-penicillamine solution

Protocol:

  • Animal Restraint: Properly restrain the animal to prevent movement and injury.[16]

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.[16] Ensure the animal can breathe normally.

  • Administration: Slowly administer the calculated dose of the D-penicillamine solution. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[15]

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.[16]

3.2.2. Intraperitoneal (IP) Injection (Mice and Rats)

Materials:

  • Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)[17]

  • Prepared and sterile-filtered D-penicillamine solution

  • 70% ethanol for disinfection

Protocol:

  • Animal Restraint: Position the animal on its back and gently restrain it.

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]

  • Disinfection: Disinfect the injection site with 70% ethanol.[18]

  • Injection: Insert the needle at a 30-40° angle into the peritoneal cavity.[17] Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.[18]

  • Administration: Slowly inject the solution. The maximum recommended volume for IP injection is less than 10 mL/kg for both mice and rats.[17]

  • Post-Administration Monitoring: Observe the animal for any signs of discomfort or adverse reactions.

Mandatory Visualizations

Signaling Pathway Diagram

D_Penicillamine_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_excretion Excretion D_Penicillamine D-Penicillamine CTR1 CTR1 (Copper Transporter 1) D_Penicillamine->CTR1 Upregulates Expression ATP7A ATP7A (Copper-transporting ATPase) D_Penicillamine->ATP7A Upregulates Expression Chelated_Copper D-Penicillamine-Copper Complex D_Penicillamine->Chelated_Copper Chelation Copper_ext Excess Extracellular Copper (Cu2+) Copper_ext->CTR1 Uptake Copper_ext->Chelated_Copper Copper_int Intracellular Copper (Cu2+) Copper_int->ATP7A Efflux Oxidative_Stress Oxidative Stress (Increased ROS, MDA; Decreased GSH/GSSG) Copper_int->Oxidative_Stress Induces CTR1->Copper_int Urine Urinary Excretion Chelated_Copper->Urine Excretion

Caption: D-Penicillamine's mechanism of action in copper chelation.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Treatment Phase Start Start of Experiment Animal_Acclimation Rodent Model Acclimation Start->Animal_Acclimation Baseline_Measurements Baseline Measurements (e.g., body weight, copper levels) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Vehicle_Group Vehicle Control Administration Randomization->Vehicle_Group D_Pen_Group D-Penicillamine Administration Randomization->D_Pen_Group Data_Collection In-life Data Collection (e.g., clinical signs, body weight) Vehicle_Group->Data_Collection D_Pen_Group->Data_Collection Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) Data_Collection->Endpoint_Collection Analysis Biochemical and Histological Analysis Endpoint_Collection->Analysis End End of Experiment Analysis->End

Caption: General experimental workflow for D-penicillamine studies.

Safety and Toxicity Considerations

  • Toxicity: The L-enantiomer of penicillamine is toxic and should not be used.[2] High doses of D-penicillamine can be teratogenic in rats, potentially due to induced copper and zinc deficiency.[11] In mice, high doses have been associated with neonatal mortality.[7]

  • Side Effects: In rats, D-penicillamine administration has been shown to induce alterations in the renal mesangium and aortic wall.[10][19]

  • Pyridoxine (Vitamin B6) Supplementation: D-penicillamine can increase the requirement for pyridoxine.[20] Co-administration of pyridoxine may be considered in long-term studies.

By following these detailed application notes and protocols, researchers can effectively and safely administer D-penicillamine to rodent models, ensuring the generation of reliable and reproducible data for their studies.

References

Application Notes: Determination of L-Penicillamine Concentration in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-penicillamine, the R-enantiomer of penicillamine, is a thiol-containing amino acid. While its counterpart, D-penicillamine, is a well-established chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis, the L-isomer is known to be more toxic.[1] Research into its specific cellular effects, toxicity, and mechanism of action is critical. Accurate quantification of this compound in in vitro models, such as cell culture systems, is fundamental for these studies. This application note provides detailed protocols for the determination of this compound concentration in cell culture media using High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods.

Principle of Methods

Two primary methods are presented for the quantification of this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization: This is the method of choice for specific and sensitive quantification. This compound, lacking a strong chromophore, is derivatized prior to analysis. Derivatization with an agent such as N-(1-pyrenyl)maleimide (NPM) attaches a fluorescent moiety to the thiol group of this compound.[2] This allows for highly sensitive fluorescence detection. Furthermore, HPLC allows for the separation of this compound from other media components and, if necessary, from its D-isomer, ensuring high specificity.[3][4]

  • Spectrophotometry: This method is based on a color-forming reaction. For instance, this compound can react with specific reagents to produce a colored complex that can be quantified by measuring its absorbance at a specific wavelength.[5] A kinetic spectrophotometric method based on the inhibitory effect of penicillamine on a catalyzed reaction has also been developed.[1] While simpler and more accessible, this method may be less specific than HPLC and susceptible to interference from other thiol-containing compounds in the media.

Data Presentation

The following table summarizes the key quantitative parameters for the recommended analytical methods. These values are derived from literature and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC with Fluorescence Detection (NPM Derivatization)Inhibitory Kinetic Spectrophotometry
Analyte This compoundTotal Penicillamine (D- and L-isomers)
Linearity Range 4 nM - 2500 nM[2]1.0 µM - 100 µM[1]
Limit of Detection (LOD) ~0.05 µg/mL (plasma)[4]Not explicitly stated, but quantifies down to 1.0 µM[1]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Precision (RSD%) Within-run: 2.27%, Between-run: 2.23%[2]Good reproducibility reported[1]
Specificity High (can resolve stereoisomers)[3][4]Moderate (potential interference from other thiols)
Primary Advantage High sensitivity and specificitySimplicity and accessibility

Experimental Protocols

Protocol 1: RP-HPLC with Pre-column NPM Derivatization and Fluorescence Detection

This protocol is adapted for the analysis of this compound in cell culture supernatant.

1. Materials and Reagents:

  • This compound standard (Sigma-Aldrich or equivalent)

  • N-(1-pyrenyl)maleimide (NPM) (Thermo Fisher Scientific or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • o-phosphoric acid

  • Acetic acid

  • Tris-EDTA buffer

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • 0.2 µm syringe filters

2. Sample Preparation:

  • Collect the cell culture plate or flask.

  • Aspirate the cell culture medium containing the cells and transfer to a 15 mL conical tube.

  • Centrifuge at 500 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant (cell culture medium) without disturbing the cell pellet.

  • If the medium contains a high concentration of protein (e.g., >1% FBS), perform protein precipitation by adding an equal volume of ice-cold acetonitrile, vortexing, and centrifuging at 10,000 x g for 10 minutes. Collect the supernatant. For most standard cell culture media with ≤10% FBS, this step may be omitted, but validation is required.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

3. Derivatization Procedure:

  • Prepare a 1 mM NPM solution in acetonitrile.

  • In an HPLC vial, mix 10 µL of the filtered sample (or standard) with 240 µL of Tris-EDTA buffer.[2]

  • Add 750 µL of the 1 mM NPM solution.[2]

  • Vortex the mixture and incubate at room temperature for 10 minutes, protected from light. The reaction forms a stable, fluorescent NPM-penicillamine adduct.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: 40% acetonitrile, 60% water, containing 1 mL/L o-phosphoric acid and 1 mL/L acetic acid.[6]

  • Flow Rate: 0.50 mL/min[6]

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 380 nm.

  • Column Temperature: 25 °C

5. Calibration and Quantification:

  • Prepare a stock solution of this compound in HPLC-grade water.

  • Create a series of working standards by diluting the stock solution in the same type of cell culture medium used for the experiment (this creates a matrix-matched calibration curve).

  • Derivatize the standards using the same procedure as the samples (Step 3).

  • Inject the derivatized standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Inhibitory Kinetic Spectrophotometric Method

This protocol provides a simpler, alternative method for estimating penicillamine concentration.

1. Materials and Reagents:

  • This compound standard

  • Potassium hexacyanoruthenate(II) (K₄[Ru(CN)₆])

  • Pyrazine

  • Mercuric chloride (HgCl₂) or other Hg²⁺ source

  • Potassium chloride (KCl)

  • Buffer solution (pH 4.0)

  • Deionized water

2. Principle: This method is based on the inhibitory effect of this compound on the Hg²⁺-catalyzed substitution reaction between hexacyanoruthenate(II) and pyrazine. The reaction produces a colored complex, [Ru(CN)₅Pz]³⁻, which can be monitored spectrophotometrically at 370 nm.[1] Penicillamine forms a stable complex with the Hg²⁺ catalyst, reducing the reaction rate. The degree of inhibition is proportional to the concentration of penicillamine.

3. Procedure:

  • Prepare stock solutions of all reagents in deionized water as described in the literature.[1]

  • Set up a series of reactions in cuvettes. Each reaction should contain the catalyst (Hg²⁺), reactants (hexacyanoruthenate(II) and pyrazine), and buffer under optimized conditions (e.g., 45°C, pH 4.0).[1]

  • For the calibration curve, add varying known concentrations of this compound standard solution to the reaction mixtures.

  • For samples, prepare the cell culture supernatant as described in Protocol 1, Step 2 (centrifugation and filtration). Add a fixed volume of the supernatant to the reaction mixture.

  • Initiate the reaction and monitor the increase in absorbance at 370 nm over a fixed time period (e.g., 15-20 minutes).[1]

  • The change in absorbance (ΔA) over the fixed time is recorded.

4. Calibration and Quantification:

  • Plot the change in absorbance (ΔA) against the known concentrations of the this compound standards. A linear relationship should be observed where a higher concentration of penicillamine results in a smaller ΔA (less color formation).

  • This plot serves as the calibration curve.

  • Determine the concentration of this compound in the unknown samples by comparing their ΔA values to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing start Cell Culture with This compound centrifuge Centrifuge (500g, 5 min) to Pellet Cells start->centrifuge supernatant Collect Supernatant (Culture Medium) centrifuge->supernatant filter Filter (0.2 µm) supernatant->filter derivatize Derivatize with NPM (for HPLC Method) filter->derivatize HPLC Only analysis Perform Analysis (HPLC or Spectrophotometry) filter->analysis derivatize->analysis data Generate Calibration Curve from Standards analysis->data quantify Quantify Concentration in Samples data->quantify

Caption: Workflow for this compound quantification in cell culture media.

Mechanism of Action of Penicillamine

mechanism_of_action cluster_main This compound: Key Mechanisms pen This compound (Thiol-containing Amino Acid) chelation Chelation of Divalent Metal Ions (e.g., Cu²⁺) pen->chelation disulfide Thiol-Disulfide Exchange with Cysteine/Proteins pen->disulfide tcell Modulation of T-Cell Function pen->tcell collagen Inhibition of Collagen Cross-Linking pen->collagen ferroptosis Inhibition of Ferroptosis pen->ferroptosis

Caption: Key mechanisms and cellular effects of this compound.

References

Application Notes & Protocols for HPLC-Based Quantification of L-Penicillamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-penicillamine, a chelating agent derived from penicillin, is utilized in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] Its therapeutic action involves metal chelation, immunomodulation, and disulfide exchange.[3][4] Given its variable absorption and metabolism, accurate quantification of this compound and its major metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The primary metabolites include penicillamine disulfide, mixed disulfides (e.g., with cysteine), and S-methyl-D-penicillamine.[5][6] The quantification is complicated by the presence of multiple forms in vivo, including free thiol, various disulfides, and protein-bound penicillamine.[5][7] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, often requiring a derivatization step to enhance detection and selectivity.[7][8]

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations after administration. A significant portion is rapidly absorbed and can bind to proteins like albumin or form disulfides.[6] The free thiol group is reactive and can form a disulfide with another penicillamine molecule (penicillamine disulfide) or with other thiols like cysteine. Another metabolic route involves methylation to form S-methyl-D-penicillamine.[6] These metabolites are then primarily excreted in the urine.[1]

cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral this compound Plasma_Pen Plasma this compound (Free Thiol) Oral_Admin->Plasma_Pen Protein_Bound Protein-Bound Penicillamine Plasma_Pen->Protein_Bound Disulfide Penicillamine Disulfide Plasma_Pen->Disulfide Oxidation Mixed_Disulfide Cysteine-Penicillamine Mixed Disulfide Plasma_Pen->Mixed_Disulfide Thiol Exchange (+ Cysteine) S_Methyl S-methyl-D-penicillamine Plasma_Pen->S_Methyl Methylation Urine Urinary Excretion Plasma_Pen->Urine Disulfide->Urine Mixed_Disulfide->Urine S_Methyl->Urine

Caption: Metabolic pathway of this compound.

Experimental Protocols

A generalized workflow for the HPLC-based analysis of this compound involves sample collection, preparation (including deproteinization and derivatization), chromatographic separation, and detection.

cluster_workflow General Experimental Workflow A 1. Sample Collection (Plasma, Urine, Tissue) B 2. Sample Preparation (Deproteinization) A->B C 3. Derivatization (e.g., with NPM, DTNB) B->C D 4. HPLC Injection C->D E 5. Chromatographic Separation (Reversed-Phase C18 Column) D->E F 6. Detection (UV or Fluorescence) E->F G 7. Data Analysis (Quantification) F->G

Caption: General workflow for HPLC analysis.
Protocol 1: Sample Preparation from Biological Fluids (Plasma)

This protocol describes the deproteinization of plasma samples, a critical step to prevent column clogging and interference.

  • Sample Collection: Collect whole blood in EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.[9]

  • Aliquoting: Transfer the supernatant (plasma) to a new microfuge tube. Samples can be stored at -80°C until analysis.[9]

  • Deproteinization:

    • To a 100 µL aliquot of plasma, add 100 µL of cold 10% perchloric acid to precipitate proteins.[8]

    • Vortex the mixture thoroughly for 1 minute.

    • Incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[9]

    • Carefully collect the supernatant, avoiding the protein pellet.[9]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter or a microcentrifuge filter tube before injection into the HPLC system.[9]

Protocol 2: HPLC Method with UV Detection (Post-derivatization)

This method uses 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) for derivatization, allowing for UV detection.

  • Derivatization:

    • To the deproteinized supernatant from Protocol 1, add an equal volume of DTNB solution (e.g., 1 mM in phosphate buffer).

    • Vortex the mixture and incubate at room temperature for 5 minutes.[8]

  • HPLC System & Conditions:

    • HPLC Column: Shimadzu VP-ODS C18 (150 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Methanol and 0.05 M sodium acetate solution (12:88, v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25°C.[8]

    • Detection: UV detector set at 320 nm.[8]

    • Injection Volume: 20 µL.[8]

  • Quantification: Create a calibration curve using standards of known concentrations prepared in a similar matrix and processed through the same derivatization and analysis steps. The linear range is typically 0.1-10.0 mg/L.[8]

Protocol 3: HPLC Method with Fluorescence Detection (Pre-column Derivatization)

This protocol uses N-(1-pyrenyl)maleimide (NPM) to form a fluorescent adduct with the thiol group of penicillamine, enabling highly sensitive detection.

  • Derivatization:

    • To 10 µL of diluted sample (plasma or tissue homogenate), add 240 µL of Tris–EDTA buffer and 750 µL of 1 mM NPM solution.[5]

    • Vortex and incubate the mixture at room temperature for a specified time (e.g., 10 minutes) in the dark.

    • Stop the reaction by adding a small volume of acid (e.g., perchloric acid).

  • HPLC System & Conditions:

    • HPLC Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient or isocratic system, typically involving acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NPM-penicillamine adduct (e.g., Ex: 340 nm, Em: 380 nm).

    • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using standards treated with the NPM derivatizing agent. This method is highly sensitive, with linearity reported in the range of 4 to 2500 nM.[5]

Data Presentation

The following tables summarize the conditions and performance metrics for various HPLC methods used in the quantification of penicillamine.

Table 1: Summary of HPLC Methods for Penicillamine Quantification

ParameterMethod 1 (UV Detection)[8]Method 2 (Fluorescence Detection)[5][10]Method 3 (Enantiomeric Separation)[7][11]
Analyte(s) PenicillamineD-PenicillamineThis compound (enantiomer)
Derivatizing Agent 5, 5′-dithiobis (2-nitrobenzoic acid)N-(1-pyrenyl)maleimide (NPM)Marfey's Reagent
Column Shimadzu VP-ODS C18 (150 x 4.6 mm, 5 µm)Reversed-Phase C18Poroshell HPH C18
Mobile Phase Methanol:0.05 M Sodium Acetate (12:88)Acetonitrile and aqueous bufferAcetonitrile and 0.5% Orthophosphoric Acid
Detection UV at 320 nmFluorescence (Ex/Em specific to NPM)UV at 340 nm
Linearity Range 0.1 - 10.0 mg/L4 - 2500 nM0.03 – 0.30 µg/mL
Limit of Quantification (LOQ) 0.1 mg/LNot specified, LOD is low nM range0.03 µg/mL
Precision (RSD%) < 6% (Intra- and Inter-day)< 2.3% (Within- and Between-run)Not Specified

Table 2: Overview of Sample Preparation Techniques

MatrixPreparation StepsKey ReagentsPurposeReference
Plasma 1. Centrifugation2. Protein Precipitation3. Centrifugation4. Supernatant collectionEDTA (anticoagulant), Perchloric AcidIsolate plasma, Remove interfering proteins[8][9]
Tissue (Liver, Kidney, Brain) 1. Homogenization2. Derivatization3. Centrifugation4. Supernatant collectionTris-EDTA buffer, NPMExtract analyte, Form detectable adduct, Clarify sample[5]
Urine 1. Dilution2. FiltrationBuffer (as needed)Reduce matrix effects, Remove particulates[9]

Conclusion

The quantification of this compound and its metabolites by HPLC is a powerful tool for pharmaceutical and clinical research. The choice of method, particularly the derivatization agent and detection technique, depends on the required sensitivity, selectivity, and the specific analytes of interest. The protocols outlined provide a robust framework for developing and implementing reliable analytical procedures for penicillamine in various biological matrices. Proper sample preparation, including deproteinization, is critical for achieving accurate and reproducible results.

References

Spectrophotometric Assays for the Detection of L-Penicillamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for three distinct spectrophotometric methods for the quantitative determination of L-penicillamine. These methods are suitable for researchers, scientists, and professionals involved in drug development and quality control. The protocols are based on different chemical principles: derivatization with a chromogenic agent, metal complexation, and a kinetic-redox reaction.

Method 1: Determination of this compound using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL)

Application Note

This method is based on the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL) in an alkaline medium (pH 10.5) to form a highly colored, deep brown-purple adduct.[1][2] The resulting product exhibits a maximum absorption wavelength (λmax) at 468 nm, which allows for the sensitive spectrophotometric quantification of the drug.[1][2] The reaction stoichiometry between this compound and NBD-CL has been determined to be 1:2.[1][2] This method is simple, sensitive, and has been successfully applied to the determination of this compound in pharmaceutical dosage forms.[1][2]

Experimental Protocol

1. Reagents and Solutions:

  • This compound (PA) Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of distilled water.

  • This compound (PA) Standard Solution (100 µg/mL): Dilute 10.0 mL of the PA stock solution to 100.0 mL with distilled water.[1]

  • NBD-CL Solution (0.3% w/v): Freshly prepare by dissolving 300 mg of NBD-CL in 100 mL of methanol.[1][2]

  • Buffer Solution (pH 10.5): Prepare by adding 22.6 mL of 0.1 mol/L NaOH to 100 mL of 0.025 mol/L Borax solution (Na₂B₄O₇·10H₂O). Adjust the pH as needed.[2]

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • 1 cm quartz cells

  • pH meter

  • Volumetric flasks and pipettes

3. Construction of Calibration Curve:

  • Into a series of 10 mL volumetric flasks, pipette aliquots (0.10-1.5 mL) of the 100 µg/mL this compound standard solution.[1][2]

  • To each flask, add 1.0 mL of the pH 10.5 buffer solution, followed by 1.5 mL of the 0.3% NBD-CL solution.[1]

  • Bring the volume in each flask to 10 mL with distilled water and mix well.[1][2]

  • Allow the reaction to proceed for 30 minutes at room temperature (25°C).[1]

  • Measure the absorbance of each solution at 468 nm against a reagent blank prepared in the same manner but without this compound.[1][2]

  • Plot the absorbance versus the concentration of this compound to obtain the calibration curve.

4. Analysis of Pharmaceutical Formulations (Capsules):

  • Weigh and finely powder the contents of ten this compound capsules.

  • Accurately weigh a portion of the powder equivalent to 41.7 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add distilled water, sonicate to dissolve, and dilute to the mark with distilled water to obtain a concentration of approximately 1000 µg/mL.

  • Filter the solution.

  • Dilute 5.0 mL of the filtrate to 50.0 mL with distilled water to get a concentration of 100 µg/mL.[1][2]

  • Transfer a suitable aliquot of this solution into a 10 mL volumetric flask and proceed as described in step 3 for the calibration curve.

  • Determine the concentration of this compound from the regression equation of the calibration curve.[1]

Signaling Pathway

NBDCL_Reaction Penicillamine This compound Adduct Colored Adduct (λmax = 468 nm) Penicillamine->Adduct NBD_CL NBD-CL (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) NBD_CL->Adduct Alkaline_Medium Alkaline Medium (pH 10.5) Alkaline_Medium->Adduct Spectrophotometer Spectrophotometric Measurement Adduct->Spectrophotometer

Caption: Reaction of this compound with NBD-CL.

Method 2: Complexation with Ruthenium (III)

Application Note

This spectrophotometric method is based on the formation of a stable, orange-colored complex between this compound and Ruthenium (III) chloride.[3] The complex exhibits maximum absorbance at 545 nm. The reaction is typically carried out at room temperature and the color develops within 20 minutes. The stoichiometry of the metal-to-ligand ratio in the complex is 1:2 (Ru:Penicillamine).[3] This method offers good sensitivity and can be applied for the determination of this compound in bulk and pharmaceutical preparations.[3]

Experimental Protocol

1. Reagents and Solutions:

  • This compound (PA) Stock Solution (0.005 M): Prepare by dissolving an accurately weighed amount of this compound in deionized water. Store in a refrigerator.[3]

  • Ruthenium (III) Chloride (RuCl₃) Stock Solution: Prepare by dissolving 1 g of hydrated RuCl₃ in 2 M HCl and making the volume up to 1 L. Standardize the solution gravimetrically. Prepare lower concentrations by appropriate dilution of the stock solution.[3]

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • 1 cm quartz cells

  • Volumetric flasks and pipettes

3. Construction of Calibration Curve:

  • In a series of volumetric flasks, add increasing aliquots of the this compound standard solution.

  • Add a fixed, excess amount of the Ru(III) solution to each flask.

  • Allow the reaction to stand for 20 minutes at room temperature for complete complex formation.[3]

  • Dilute to the mark with deionized water.

  • Measure the absorbance of the resulting orange-colored complex at 545 nm against a reagent blank.[3]

  • Plot the absorbance values against the corresponding concentrations of this compound to construct the calibration curve.

4. Analysis of Pharmaceutical Formulations:

  • Prepare a sample solution from the pharmaceutical dosage form as described in Method 1, ensuring the final concentration is within the Beer's law range of this method.

  • Take a suitable aliquot of the sample solution and proceed as described in step 3.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Experimental Workflow

RuIII_Workflow cluster_prep Solution Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis Prep_PA Prepare this compound Standard Solutions Mix Mix PA Aliquots with Ru(III) Solution Prep_PA->Mix Prep_Ru Prepare Ru(III) Solution Prep_Ru->Mix Incubate Incubate for 20 min at Room Temperature Mix->Incubate Measure Measure Absorbance at 545 nm Incubate->Measure Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot

Caption: Workflow for this compound detection via Ru(III) complexation.

Method 3: Kinetic Spectrophotometry based on Reduction of Cu(II)-Neocuproine Complex

Application Note

This kinetic spectrophotometric method is based on the reduction of the Cu(II)-neocuproine complex by the thiol group of this compound to form the colored Cu(I)-neocuproine complex.[4] The rate of formation of the Cu(I)-neocuproine complex, which has a maximum absorbance at 458 nm, is proportional to the concentration of this compound.[4] The measurement can be performed using either the initial rate method or the fixed-time method. This approach offers the advantages of high sensitivity, short analysis time, and low cost.[4]

Experimental Protocol

1. Reagents and Solutions:

  • This compound (PA) Stock Solution: Prepare a stock solution of this compound in water. For pharmaceutical analysis, a powder quantity equivalent to 300 mg of penicillamine can be dissolved in 300 mL of water, filtered, and diluted in a 500-mL volumetric flask. These solutions should be analyzed within 24 hours.[4]

  • Copper (II) Solution (e.g., 1.0 x 10⁻⁴ mol/L): Prepare by dissolving the appropriate amount of a copper salt (e.g., CuSO₄·5H₂O) in water.

  • Neocuproine Solution (e.g., 2.4 x 10⁻⁴ mol/L): Prepare by dissolving neocuproine in water.

  • Buffer Solution (pH 3.0): A suitable buffer, such as a Britton-Robinson buffer, should be used to maintain the optimal pH.[4]

2. Instrumentation:

  • UV-Vis Spectrophotometer with kinetic measurement capabilities

  • 1 cm quartz cells

  • Thermostatted cell holder (optional, reaction can be run at room temperature, e.g., 25°C)[4]

  • Stopwatch

3. Kinetic Measurement Procedure:

  • Set the spectrophotometer to measure the absorbance at 458 nm.

  • In a cuvette, mix the Cu(II) solution, neocuproine solution, and pH 3.0 buffer.

  • Initiate the reaction by adding a known volume of the this compound standard or sample solution.

  • Immediately start recording the absorbance as a function of time.

  • For the initial rate method: Determine the slope of the initial linear portion of the absorbance-time curve.

  • For the fixed-time method: Measure the absorbance at a pre-determined time (e.g., 1 minute) after the addition of the analyte.[4]

  • Construct a calibration curve by plotting the initial rate or the fixed-time absorbance against the concentration of this compound standards.

4. Analysis of Pharmaceutical Formulations:

  • Prepare a sample solution from the pharmaceutical dosage form as described in step 1.

  • Perform the kinetic measurement as described in step 3 using an aliquot of the sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

Logical Relationship

Kinetic_Method Penicillamine This compound (Thiol group) Cu_I_Neo Cu(I)-Neocuproine Complex (Colored, λmax=458 nm) Penicillamine->Cu_I_Neo Reduces Cu_II_Neo Cu(II)-Neocuproine Complex (Colorless) Cu_II_Neo->Cu_I_Neo is Reduced to Measurement Spectrophotometric Measurement (Absorbance vs. Time) Cu_I_Neo->Measurement Rate Reaction Rate Concentration [this compound] Rate->Concentration is proportional to Measurement->Rate determines

Caption: Principle of the kinetic assay for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described spectrophotometric assays for this compound detection.

ParameterMethod 1: NBD-CLMethod 2: Ru(III) ComplexationMethod 3: Kinetic (Cu(II)-Neocuproine)
λmax 468 nm[1][2]545 nm[3]458 nm[4]
Linear Range 1-15 µg/mL[1][2]0.099-1.399 ppm[3]6.0 x 10⁻⁷ to 6.0 x 10⁻⁵ mol/L (Fixed Time)[4]
Limit of Detection (LOD) 0.11 µg/mL[2]Not explicitly stated1.4 x 10⁻⁷ mol/L (Fixed Time)[4]
Limit of Quantification (LOQ) 0.38 µg/mL[2]Not explicitly statedNot explicitly stated
Molar Absorptivity (ε) Not explicitly stated2.1 x 10⁴ L mol⁻¹ cm⁻¹[3]Not applicable (kinetic method)
Reaction Time 30 minutes[1]20 minutes[3]~1 minute (Fixed Time)[4]
pH 10.5[1][2]Not specified (aqueous medium)[3]3.0[4]

References

Application Notes and Protocols: Inducing Copper Deficiency In Vitro Using L-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological processes, acting as a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation. The study of copper homeostasis and the consequences of its dysregulation is crucial for understanding various pathological conditions, including genetic disorders like Wilson's disease, neurodegenerative diseases, and cancer. Inducing a state of copper deficiency in vitro is a valuable tool for researchers to investigate the cellular and molecular mechanisms governed by copper availability. L-penicillamine, a chelating agent, can be employed to sequester copper ions and create a copper-deficient environment in cell culture systems.

These application notes provide a comprehensive guide to utilizing this compound for inducing copper deficiency in vitro. This document outlines the mechanism of action of this compound, detailed protocols for its application, and methods to assess the downstream effects on cellular physiology, including the activity of key copper-dependent enzymes and the induction of oxidative stress. Furthermore, the impact of copper chelation on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway is discussed.

Mechanism of Action of this compound

This compound is a metabolite of penicillin and a potent chelating agent, meaning it can form stable complexes with metal ions.[1] Its primary therapeutic use is in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[1] In an in vitro setting, this compound binds to copper ions present in the cell culture medium and intracellularly, making them unavailable for cellular processes. This sequestration of copper leads to a functional copper deficiency, allowing for the study of its physiological consequences. It is important to note that while both D- and L-isomers of penicillamine chelate copper, the L-isomer has been associated with higher toxicity in some contexts.[2]

Experimental Protocols

Protocol 1: Induction of Copper Deficiency in Cell Culture

This protocol provides a general framework for inducing copper deficiency using this compound. The optimal concentration and incubation time will vary depending on the cell type and the desired level of copper depletion. It is recommended to perform a dose-response and time-course experiment for each specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile, deionized water

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and resume proliferation for 24 hours.

  • Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in deionized water or PBS. A common stock concentration is 100 mM. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Treatment with this compound:

    • Remove the existing culture medium from the cells.

    • Add fresh complete culture medium containing the desired final concentration of this compound. A starting concentration range of 100-500 µM can be tested.

    • Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).

  • Incubation: Incubate the cells for a predetermined period. Incubation times can range from 24 to 72 hours, depending on the experimental goals.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis. For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.

Protocol 2: Measurement of Intracellular Copper Concentration

To confirm the induction of copper deficiency, it is essential to measure the intracellular copper levels. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for this purpose. Alternatively, colorimetric assay kits are commercially available.

Materials:

  • This compound-treated and control cells

  • PBS

  • Nitric acid (trace metal grade)

  • ICP-MS instrument or a commercial colorimetric copper assay kit (e.g., from Thermo Fisher Scientific)

Procedure (ICP-MS):

  • Cell Lysis: After harvesting, wash the cell pellet three times with ice-cold PBS to remove any extracellular copper. Lyse the cells in a known volume of trace metal-grade nitric acid.

  • Digestion: Heat the samples to digest the cellular components and release the copper into the solution.

  • Analysis: Analyze the samples using an ICP-MS instrument according to the manufacturer's instructions. The results are typically normalized to the protein concentration of the cell lysate.

Protocol 3: Assessment of Copper-Dependent Enzyme Activity

The activity of copper-dependent enzymes is expected to decrease in a copper-deficient state. Superoxide Dismutase 1 (SOD1) and Cytochrome c Oxidase are two key enzymes to assess.

A. Superoxide Dismutase 1 (SOD1) Activity Assay (Colorimetric)

Principle: This assay is based on the ability of SOD1 to inhibit the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.

Materials:

  • Cell lysate from treated and control cells

  • SOD Assay Kit (e.g., from Cayman Chemical or similar) containing:

    • Tetrazolium salt solution

    • Xanthine oxidase

    • Hypoxanthine

  • Microplate reader

Procedure:

  • Prepare cell lysates according to the kit's instructions.

  • Add the reagents and cell lysate to a 96-well plate as described in the kit protocol.

  • Initiate the reaction by adding xanthine oxidase.

  • Measure the absorbance at the recommended wavelength using a microplate reader at multiple time points.

  • Calculate the SOD1 activity based on the rate of inhibition of the tetrazolium salt reduction.

B. Cytochrome c Oxidase Activity Assay (Colorimetric)

Principle: This assay measures the oxidation of reduced cytochrome c, which is accompanied by a decrease in absorbance at 550 nm.

Materials:

  • Mitochondrial fraction isolated from treated and control cells

  • Cytochrome c Oxidase Assay Kit (e.g., from Abcam, ab239711) containing:

    • Reduced cytochrome c

    • Assay buffer

  • Microplate reader

Procedure:

  • Isolate the mitochondrial fraction from the cells.

  • Add the mitochondrial sample and assay buffer to a 96-well plate.

  • Initiate the reaction by adding reduced cytochrome c.

  • Immediately measure the decrease in absorbance at 550 nm over time using a microplate reader.

  • Calculate the cytochrome c oxidase activity based on the rate of cytochrome c oxidation.

Protocol 4: Measurement of Oxidative Stress Markers

Copper deficiency can lead to an increase in oxidative stress due to the reduced activity of antioxidant enzymes like SOD1.

A. Measurement of Reactive Oxygen Species (ROS)

Materials:

  • This compound-treated and control cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Harvest the cells and resuspend them in PBS.

  • Load the cells with DCFH-DA (typically 5-10 µM) and incubate in the dark at 37°C for 30 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or flow cytometer.

B. Measurement of Glutathione (GSH) Levels

Materials:

  • Cell lysate from treated and control cells

  • GSH Assay Kit (e.g., from Cayman Chemical or similar)

  • Microplate reader

Procedure:

  • Prepare cell lysates according to the kit's instructions.

  • Perform the assay according to the kit protocol, which typically involves a reaction that produces a colored or fluorescent product in the presence of GSH.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the GSH concentration based on a standard curve.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of penicillamine-induced copper modulation. It is important to note that most of the available quantitative data is for D-penicillamine. While the copper-chelating mechanism is the same, the specific cellular effects of this compound may differ.

Cell LineCompoundConcentrationIncubation TimeEffect on Cell ViabilityReference
Human Glioblastoma (U251)D-Penicillamine + 50 µM CuSO₄250 µM24 hSignificant decrease[3]
Human FibroblastsD-Penicillamine + 4 µM CuSO₄60 µMNot specifiedSignificant inhibition of proliferation[4]
Human Endothelial CellsD-Penicillamine + CuSO₄Dose-dependentNot specifiedSuppression of proliferation[5]
Cell Line/SystemCompoundConcentrationIncubation TimeEffect on Oxidative Stress MarkersReference
Human Glioblastoma (U251)D-Penicillamine + 50 µM CuSO₄250 µM24 h~50% increase in ROS[3]
Human Glioblastoma (U251)D-Penicillamine + 50 µM CuSO₄250 µM24 h~49% decrease in GSH[3]
Human SpermatozoaPenicillamineNot specifiedNot specifiedDecreased ROS levels induced by ionomycin and H₂O₂[6]
EnzymeSystemCompoundEffect on ActivityReference
Superoxide Dismutase (CuZn-SOD)Erythrocytes (long-term therapy)PenicillamineLevels down to ~50% of control[7]
Cytochrome c OxidaseNot specifiedCopper DeficiencyDecreased activityNot specified in provided context

Signaling Pathway and Visualization

Copper Deficiency and HIF-1α Signaling

Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are copper- and iron-dependent enzymes. This hydroxylation leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Under hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in angiogenesis, glucose metabolism, and cell survival.

Copper chelation has been shown to suppress the transcriptional activity of HIF-1.[8][9] This is thought to occur because copper is required for the proper binding of HIF-1α to the HREs of its target genes.[9] Therefore, inducing copper deficiency with this compound can be a tool to modulate the HIF-1α signaling pathway.

Copper_HIF1a_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_penicillamine This compound Copper_ion Copper Ions (Cu2+) L_penicillamine->Copper_ion Chelates SOD1 SOD1 (Cu-dependent) L_penicillamine->SOD1 Inhibits (via Cu chelation) PHDs Prolyl Hydroxylases (PHDs) Copper_ion->PHDs Required for activity Copper_ion->SOD1 Cofactor HIF1a HIF-1α Proteasome Proteasome HIF1a->Proteasome Degradation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex Dimerizes with PHDs->HIF1a Hydroxylates ROS Reactive Oxygen Species (ROS) SOD1->ROS Inactivates HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Activates Transcription

Caption: this compound chelates copper, leading to HIF-1α modulation.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treat Treat with this compound (and controls) start->treat incubate Incubate (24-72h) treat->incubate harvest Harvest Cells incubate->harvest copper_assay Intracellular Copper Measurement (ICP-MS) harvest->copper_assay enzyme_assay Enzyme Activity Assays (SOD1, Cytochrome Oxidase) harvest->enzyme_assay ros_assay Oxidative Stress Assays (ROS, GSH) harvest->ros_assay hif_assay HIF-1α Pathway Analysis (Western Blot, qPCR) harvest->hif_assay data_analysis Data Analysis and Interpretation copper_assay->data_analysis enzyme_assay->data_analysis ros_assay->data_analysis hif_assay->data_analysis

Caption: Workflow for in vitro copper deficiency studies.

Conclusion

The use of this compound to induce copper deficiency in vitro provides a powerful model for investigating the multifaceted roles of copper in cellular biology. By following the detailed protocols and application notes provided, researchers can effectively create a copper-deficient environment and analyze its impact on various cellular processes. The ability to modulate the HIF-1α signaling pathway through copper chelation opens up new avenues for research in cancer biology and other fields where this pathway plays a critical role. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining reliable and reproducible results.

References

Experimental Application of L-Penicillamine in Neurobiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-penicillamine, the levorotatory isomer of penicillamine, is a compound of significant interest in neurobiology research, primarily due to its established neurotoxic properties. Unlike its D-isomer, which is utilized therapeutically as a chelating agent, this compound serves as a valuable tool to induce specific neurochemical deficits, thereby enabling the study of various neurological processes and the exploration of potential neuroprotective strategies. Its primary mechanism of neurotoxicity involves the antagonism of pyridoxine (vitamin B6), a critical cofactor for numerous enzymatic reactions in the central nervous system. This antagonism leads to the inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes, disrupting amino acid metabolism, neurotransmitter synthesis, and cellular energy production.

These application notes provide a comprehensive overview of the experimental use of this compound in neurobiology, detailing its mechanisms of action and providing protocols for its application in both in vitro and in vivo models.

Mechanisms of this compound Neurotoxicity

The neurotoxic effects of this compound are multifaceted, stemming from its potent antagonism of vitamin B6. This leads to a cascade of downstream effects that are of significant interest in neurobiological research.

1. Pyridoxine (Vitamin B6) Antagonism: this compound readily forms a thiazolidine ring with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. This reaction inactivates PLP, rendering it unavailable as a cofactor for a multitude of enzymes essential for neuronal function.[1] The L-isomer of penicillamine is a significantly more potent vitamin B6 antagonist than the D-isomer.[2]

2. Inhibition of PLP-Dependent Enzymes: The depletion of functional PLP leads to the inhibition of numerous enzymes critical for neurotransmitter synthesis and amino acid metabolism. This includes:

  • Transaminases: Enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are involved in amino acid metabolism and the malate-aspartate shuttle, which is crucial for mitochondrial energy production.[3]

  • Decarboxylases: Aromatic L-amino acid decarboxylase, essential for the synthesis of dopamine and serotonin, and glutamate decarboxylase, which synthesizes the inhibitory neurotransmitter GABA, are PLP-dependent.

  • Kynurenine Pathway Enzymes: Kynureninase and kynurenine aminotransferase, key enzymes in the kynurenine pathway of tryptophan metabolism, are PLP-dependent.[4]

3. Disruption of the Kynurenine Pathway: Inhibition of kynureninase by this compound-induced PLP deficiency leads to an accumulation of upstream metabolites, such as kynurenine and xanthurenic acid, and a decrease in the production of downstream neuroprotective metabolites like kynurenic acid.[4] An imbalance in the kynurenine pathway is implicated in various neurodegenerative and psychiatric disorders.

4. Impairment of Krebs Cycle and Energy Metabolism: A proposed mechanism of this compound neurotoxicity involves the liberation of a reactive sulfhydryl (-SH) radical. This radical can inhibit -SH dependent enzymes within the Krebs cycle, leading to a disruption of cellular respiration and energy production, which can ultimately result in neuronal cell death.[2][5]

Data Presentation

The following tables summarize quantitative data related to the experimental use of penicillamine. It is crucial to note that much of the available quantitative data pertains to the D-isomer due to its clinical use. Data for the L-isomer is more limited and often focuses on its toxic effects.

ParameterValueSpecies/Model SystemReference
In Vitro D-Penicillamine Concentrations
Neuroprotection (against glutamate)10 µg/mLHT22 neuronal cells[6]
Neuroprotection (against erastin)20 µg/mLHT22 neuronal cells[6]
Impaired proliferation0.12 - 0.49 mmol/LH9, NC37, HL60 cells[7]
In Vivo D-Penicillamine Dosing
Neuroprotection (seizure model)0.5 mg/kg (i.p.)Mice[8]
Oral administration125 mgHumans[9]
This compound Administration
Induction of Vitamin B6 deficiencyDiet containing this compoundRats[10]

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in neurobiology research.

Protocol 1: Induction of Vitamin B6 Deficiency in Rodents using this compound

Objective: To create an in vivo model of vitamin B6 deficiency to study its neurological consequences.

Materials:

  • Male Wistar rats (or other suitable rodent strain)

  • Standard rodent chow

  • This compound powder

  • Metabolic cages for urine collection

  • Tryptophan solution (for tryptophan load test)

  • Reagents for measuring xanthurenic acid and kynurenine in urine

  • Equipment for tissue harvesting and processing

Procedure:

  • Diet Preparation: Prepare a custom diet by incorporating this compound into standard rodent chow. The concentration will need to be optimized based on the desired severity of the deficiency, but starting points from historical literature suggest a significant dietary inclusion.[10]

  • Animal Housing and Diet Administration: House rats individually in metabolic cages to allow for accurate urine collection. Provide the this compound-containing diet and water ad libitum. A control group should receive the standard chow without this compound.

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, skin lesions, and neurological symptoms (e.g., ataxia, seizures).

  • Tryptophan Load Test: To confirm vitamin B6 deficiency, perform a tryptophan load test. Administer an oral dose of L-tryptophan (e.g., 5 g for humans, scaled down for rats) and collect urine for 24 hours.[4]

  • Biochemical Analysis: Analyze the urine for elevated levels of xanthurenic acid and kynurenine using HPLC or other suitable analytical methods. This indicates the inhibition of PLP-dependent kynureninase.

  • Tissue Collection: At the end of the experimental period, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex, striatum) for further analysis.

  • Downstream Analysis:

    • Measure PLP levels in brain tissue homogenates using enzymatic assays or HPLC.[11][12]

    • Assay the activity of PLP-dependent enzymes (e.g., AST, ALT, kynureninase) in tissue homogenates.

    • Analyze brain tissue for changes in neurotransmitter levels (e.g., dopamine, serotonin, GABA) using HPLC with electrochemical detection.

    • Perform histological analysis to assess for neuronal damage or death.

Protocol 2: In Vitro Neurotoxicity Assessment of this compound in Neuronal Cell Culture

Objective: To determine the neurotoxic effects of this compound on a neuronal cell line and to investigate its mechanisms of action.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • This compound

  • Pyridoxine hydrochloride (for rescue experiments)

  • Reagents for cell viability assays (e.g., MTT, LDH)

  • Reagents for measuring reactive oxygen species (ROS)

  • Reagents for western blotting and enzyme activity assays

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells or primary neurons according to standard protocols. Plate cells in multi-well plates at a suitable density for the planned assays.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in the cell culture medium. Treat the cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours). A vehicle-treated group should be included as a control.

  • Rescue Experiment: To confirm the role of vitamin B6 antagonism, include a set of wells where cells are co-treated with this compound and an excess of pyridoxine.

  • Cell Viability Assays: At the end of the treatment period, assess cell viability using standard assays such as the MTT assay (for metabolic activity) or LDH assay (for membrane integrity).

  • ROS Measurement: To investigate the involvement of oxidative stress, measure intracellular ROS levels using fluorescent probes like H2-DCF-DA.

  • Biochemical Analysis of Cell Lysates:

    • Prepare cell lysates and measure the activity of PLP-dependent enzymes (e.g., kynureninase, AST, ALT).

    • Measure levels of kynurenine pathway metabolites in the cell culture medium or cell lysates using LC-MS/MS.

    • Perform western blot analysis to assess the expression levels of proteins involved in apoptosis or other relevant pathways.

  • Data Analysis: Analyze the data to determine the dose- and time-dependent effects of this compound on cell viability and other parameters. Compare the results from the this compound treated groups with the control and rescue groups.

Mandatory Visualizations

L_Penicillamine_Neurotoxicity_Pathway L_Pen This compound Thiazolidine Thiazolidine Complex (Inactive) L_Pen->Thiazolidine Forms complex with SH_Radical Free -SH Radical L_Pen->SH_Radical Releases PLP Pyridoxal-5-Phosphate (Active Vitamin B6) PLP->Thiazolidine PLP_Enzymes PLP-Dependent Enzymes PLP->PLP_Enzymes Cofactor for Thiazolidine->PLP_Enzymes Inhibits Kynurenine_Pathway Kynurenine Pathway PLP_Enzymes->Kynurenine_Pathway Regulates Neurotransmitter_Synthesis Neurotransmitter Synthesis (Dopamine, Serotonin, GABA) PLP_Enzymes->Neurotransmitter_Synthesis Catalyzes Neurotoxicity Neurotoxicity Kynurenine_Pathway->Neurotoxicity Dysregulation leads to Krebs_Cycle Krebs Cycle Enzymes (-SH dependent) Krebs_Cycle->Neurotoxicity Energy deficit leads to Neurotransmitter_Synthesis->Neurotoxicity Imbalance leads to SH_Radical->Krebs_Cycle Inhibits

Caption: Mechanism of this compound induced neurotoxicity.

Experimental_Workflow_L_Penicillamine start Start: Hypothesis Formulation model_selection Model Selection start->model_selection invitro In Vitro (Neuronal Cell Culture) model_selection->invitro invivo In Vivo (Rodent Model) model_selection->invivo treatment This compound Treatment (Dose-Response & Time-Course) invitro->treatment invivo->treatment rescue Rescue Experiment (+ Pyridoxine) treatment->rescue data_collection Data Collection & Analysis treatment->data_collection rescue->data_collection biochemical Biochemical Assays (PLP levels, Enzyme Activity) data_collection->biochemical functional Functional Assays (Cell Viability, Behavior) data_collection->functional molecular Molecular Analysis (Western Blot, Metabolomics) data_collection->molecular interpretation Data Interpretation & Conclusion biochemical->interpretation functional->interpretation molecular->interpretation

Caption: General experimental workflow for studying this compound.

References

Formulation of L-Penicillamine for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of L-penicillamine for preclinical research. Due to the limited availability of data on the L-enantiomer, these protocols are based on the known physicochemical properties of this compound and general principles of preclinical formulation development. A significant emphasis is placed on the documented toxicity of this compound, and appropriate caution is advised.

Important Safety Information: Toxicity of this compound

This compound is the R-enantiomer of penicillamine and is known to be toxic.[1][2] Its primary mechanism of toxicity involves the inhibition of pyridoxine (vitamin B6) activity.[1][2][3] This interference can lead to a range of adverse effects. Unlike the D-enantiomer, which is used therapeutically, the L-form is not used clinically due to these toxic effects.[2] Researchers must exercise extreme caution when designing and conducting preclinical studies with this compound and should include robust safety and toxicity monitoring.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[4][] It is an amino acid derivative characterized by the presence of a thiol, an amine, and a carboxylic acid group.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C5H11NO2S[]
Molecular Weight 149.21 g/mol []
Appearance White to off-white crystalline powder[4][]
Melting Point 191-194°C[]
Solubility Soluble in water and aqueous bases.[][6]
Storage Store at room temperature.[]

Preclinical Formulation Development Workflow

The development of a suitable formulation for preclinical studies is a critical step to ensure accurate and reproducible results. The following diagram outlines a general workflow for the formulation development of this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: In Vivo Studies A Physicochemical Characterization (Solubility, pKa) B Stability Assessment (pH, Temperature, Light) A->B C Vehicle Selection (Aqueous vs. Non-aqueous) B->C D Excipient Compatibility (Buffers, Solubilizers) C->D E Prototype Formulation Preparation D->E F Pharmacokinetic (PK) Studies E->F G Toxicology (Tox) Studies E->G

Caption: Preclinical Formulation Workflow for this compound.

Experimental Protocols

Protocol for Solubility Determination of this compound

Objective: To determine the solubility of this compound in various preclinical vehicles.

Materials:

  • This compound powder

  • Selected vehicles (e.g., deionized water, saline, phosphate-buffered saline (PBS) pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column

Method:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each vehicle in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the respective vehicle.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL for each vehicle.

Protocol for Preparation of an Aqueous Formulation of this compound for Oral Administration

Objective: To prepare a simple aqueous solution of this compound for oral gavage in preclinical animal models.

Materials:

  • This compound powder

  • Sterile deionized water or saline

  • pH meter

  • Sterile containers

Method:

  • Based on the desired concentration for dosing, weigh the appropriate amount of this compound.

  • In a sterile container, add the weighed this compound to a portion of the total required volume of sterile water or saline.

  • Mix thoroughly using a vortex mixer or magnetic stirrer until the powder is completely dissolved.

  • Adjust the pH of the solution if necessary, using a suitable buffer.

  • Add the remaining vehicle to reach the final desired volume and mix well.

  • Visually inspect the solution for any particulate matter.

  • Store the formulation under appropriate conditions (e.g., protected from light at 2-8°C) until use.

Example Formulation Compositions:

ComponentConcentration (for a 10 mg/mL solution)Purpose
This compound10 mgActive Pharmaceutical Ingredient
Sterile Salineq.s. to 1 mLVehicle
Total Volume 1 mL
Protocol for Preliminary Stability Assessment of this compound Formulation

Objective: To assess the short-term stability of the prepared this compound formulation.

Materials:

  • Prepared this compound formulation

  • HPLC system with a suitable column

  • Incubators/refrigerators set at desired storage conditions (e.g., 4°C and 25°C)

Method:

  • Aliquot the prepared formulation into several vials.

  • Store the vials at different conditions (e.g., 4°C and 25°C, protected from light).

  • At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw a sample from each condition.

  • Analyze the samples by a validated HPLC method to determine the concentration of this compound.

  • Assess the appearance of the solution (color, clarity, precipitation) at each time point.

  • Compare the results to the initial concentration and appearance to evaluate stability.

Proposed Mechanism of this compound Toxicity

The primary toxic effect of this compound is its antagonism of pyridoxine (vitamin B6). The following diagram illustrates the proposed mechanism.

G A This compound C Formation of a Thiazolidine Complex A->C B Pyridoxal-5-Phosphate (Active form of Vitamin B6) B->C D Inhibition of Pyridoxal-Dependent Enzymes C->D E Disruption of Amino Acid Metabolism D->E F Neurological and Other Toxic Effects E->F

Caption: Proposed Toxicity Pathway of this compound.

By understanding the properties and potential toxicities of this compound, and by following systematic formulation development protocols, researchers can prepare suitable formulations for their preclinical investigations while ensuring the safety and ethical treatment of laboratory animals.

References

Application Notes and Protocols for the Analytical Separation of Penicillamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis, exists as two enantiomers: D-penicillamine and L-penicillamine. The therapeutic efficacy of penicillamine is primarily attributed to the D-enantiomer, while the L-enantiomer is associated with a higher incidence of toxic side effects. Consequently, the accurate separation and quantification of penicillamine enantiomers are of paramount importance in pharmaceutical quality control and clinical analysis to ensure the safety and efficacy of drug formulations.

This document provides detailed application notes and protocols for the analytical separation of penicillamine enantiomers using various techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC). The protocols are based on established scientific literature and are intended to guide researchers in the selection and implementation of appropriate analytical methods.

I. High-Performance Liquid Chromatography (HPLC) for Penicillamine Enantiomer Separation

HPLC is a widely used technique for the separation of enantiomers due to its high resolution and sensitivity.[1][2] Both direct and indirect methods can be employed for the chiral separation of penicillamine.

A. Indirect Method: Pre-column Derivatization with a Chiral Reagent

This approach involves the derivatization of the penicillamine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase.

Logical Workflow for Indirect HPLC Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Penicillamine Sample (D/L Mixture) derivatization Derivatization Reaction (Formation of Diastereomers) sample->derivatization reagent Chiral Derivatizing Reagent (e.g., Marfey's Reagent) reagent->derivatization injection Injection onto Achiral Column (e.g., C18) derivatization->injection separation Isocratic/Gradient Elution (Separation of Diastereomers) injection->separation detection UV/Vis or Fluorescence Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: Workflow for indirect HPLC separation of penicillamine enantiomers.

Protocol: Separation using Marfey's Reagent

This protocol is based on the derivatization of penicillamine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by separation on a reversed-phase C18 column.

1. Materials and Reagents:

  • D/L-Penicillamine standard and sample solutions

  • Marfey's reagent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Mobile Phase A: 0.5% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Poroshell HPH C18 column

2. Derivatization Procedure:

  • Prepare a solution of penicillamine in a suitable buffer (e.g., sodium bicarbonate).

  • Add a solution of Marfey's reagent in acetone.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

  • Quench the reaction by adding an acid (e.g., hydrochloric acid).

  • Filter the resulting solution before injection into the HPLC system.

3. HPLC Conditions:

  • Column: Poroshell HPH C18

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

Quantitative Data Summary (Indirect HPLC)

ParameterValueReference
ColumnAchiral C18[4]
Mobile PhaseCopper(II)-L-proline complex in mobile phase[4]
Detection Limit of this compound< 0.1%[4]
Run Time~16 minutes[4]
Resolution (Rs)1.31[4]
B. Direct Method: Chiral Stationary Phase (CSP)

Direct methods involve the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Protocol: Separation on a Pirkle-type Chiral Stationary Phase

This protocol describes the separation of penicillamine enantiomers after derivatization with a fluorogenic reagent, N-[4-(6-dimethylamino-2-benzofuranil)phenyl]maleimide (DBPM), on a Pirkle-type CSP.

1. Materials and Reagents:

  • D/L-Penicillamine

  • N-[4-(6-dimethylamino-2-benzofuranil)phenyl]maleimide (DBPM)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Tetra-n-butylammonium bromide

  • Pirkle-type chiral stationary phase column

2. Derivatization Procedure:

  • React D- or this compound with DBPM to form fluorescent derivatives.

3. HPLC Conditions:

  • Column: Pirkle-type chiral stationary phase

  • Mobile Phase: 75% aqueous methanol solution containing 0.15 M CH3COONH4 and 0.05 M tetra-n-butylammonium bromide[5]

  • Detection: Fluorescence

  • Injection Volume: Appropriate for the system

Quantitative Data Summary (Direct HPLC with Derivatization)

ParameterValueReference
Retention Time (D1-DBPM)25 min[5]
Retention Time (L1-DBPM)25.7 min[5]
Retention Time (D2-DBPM)28 min[5]
Retention Time (L2-DBPM)31.6 min[5]
Detection Limit (D-penicillamine)290 fmol[5]
Detection Limit (this compound)350 fmol[5]

II. Capillary Electrophoresis (CE) for Penicillamine Enantiomer Separation

Capillary electrophoresis offers high efficiency and low sample consumption for chiral separations.[6][7] The principle involves the differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.

Experimental Workflow for Capillary Electrophoresis

cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis sample Penicillamine Sample derivatization Optional Derivatization (e.g., with CDNB) sample->derivatization injection Hydrodynamic or Electrokinetic Injection derivatization->injection bge Prepare Background Electrolyte with Chiral Selector (e.g., β-CD) separation Apply High Voltage (Enantiomeric Separation) bge->separation injection->separation detection On-column UV Detection separation->detection electropherogram Generate Electropherogram detection->electropherogram quantification Peak Area Analysis and Quantification electropherogram->quantification

Caption: General workflow for chiral separation by Capillary Electrophoresis.

Protocol: CE with β-Cyclodextrin as Chiral Selector

This protocol details a method using β-cyclodextrin as a cost-effective chiral selector for the separation of derivatized penicillamine enantiomers.[8]

1. Materials and Reagents:

  • D/L-Penicillamine

  • 1-chloro-2,4-dinitrobenzene (CDNB) for derivatization

  • Borate buffer

  • Sulfated-β-cyclodextrin (S-β-CD)

  • Fused-silica capillary

2. Derivatization Procedure:

  • Derivatize penicillamine enantiomers with CDNB.[9]

3. CE Conditions:

  • Capillary: Fused-silica

  • Background Electrolyte (BGE): 50 mM borate solution (pH 9.5) containing 25 mM S-β-CD[9]

  • Applied Voltage: 20 kV[9]

  • Temperature: 20°C[9]

  • Detection: UV at 202 nm[9]

Quantitative Data Summary (Capillary Electrophoresis)

ParameterValue (pH 9.7)Value (pH 4.5)Value (pH 7.4)Reference
Linear Range (D/L-penicillamine)8.56 - 1.71 x 10³ µg/mL8.56 - 8.56 x 10² µg/mL8.56 - 1.71 x 10³ µg/mL[8]
Correlation Coefficient> 0.999> 0.999> 0.999[8]
Limit of Detection (S/N=3)1.41 µg/mL2.58 µg/mL2.58 µg/mL[8]
Recovery93.1 - 105%93.1 - 105%93.1 - 105%[8]
ResolutionUp to 3.7--[9]
Analysis Time< 14 minutes--[9]
Detection Limit of this compound0.3% in D-penicillamine--[9]

III. Thin-Layer Chromatography (TLC) for Penicillamine Enantiomer Separation

TLC provides a simple and cost-effective method for the qualitative and semi-quantitative analysis of penicillamine enantiomers.

Protocol: TLC with Chiral Impregnating Reagent

This protocol utilizes L-tartaric acid as a chiral impregnating reagent for the separation of Dthis compound.[10]

1. Materials and Reagents:

  • Dthis compound

  • TLC plates (e.g., silica gel)

  • L-tartaric acid

  • Acetonitrile

  • Methanol

  • Water

  • Iodine vapor for visualization

2. Plate Preparation and Mobile Phase:

  • Impregnate TLC plates with a solution of L-tartaric acid.

  • Prepare the mobile phase: Acetonitrile-Methanol-Water (5:1:1, v/v).[10]

3. TLC Development and Visualization:

  • Spot the penicillamine sample on the impregnated TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • After development, dry the plate and visualize the spots using iodine vapor.

Quantitative Data Summary (Thin-Layer Chromatography)

ParameterValueReference
Chiral SelectorL-tartaric acid (impregnating agent)[10]
Mobile PhaseAcetonitrile-Methanol-Water (5:1:1, v/v)[10]
Detection Limit0.12 µg per spot[10]
Chiral Selector(R)-mandelic acid (impregnating agent)[10]
Mobile PhaseEthyl acetate-Methanol-Water (3:1:1, v/v)[10]
Detection Limit0.11 µg per spot[10]

Conclusion

The choice of analytical technique for the separation of penicillamine enantiomers depends on the specific requirements of the analysis, such as sensitivity, resolution, sample throughput, and available instrumentation. HPLC offers high resolution and is suitable for quantitative analysis in quality control. Capillary electrophoresis provides high efficiency and is ideal for methods requiring low sample volumes. TLC is a simple and cost-effective screening tool. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust analytical methods for the chiral separation of penicillamine.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of L-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-penicillamine is a thiol-containing compound with diverse biological activities, including copper chelation and immunomodulatory effects.[1][2] Its L-enantiomer is known to be more toxic than its D-enantiomer.[1][3] When assessing the cytotoxic or cytostatic effects of this compound on cultured cells, the choice of cell viability assay is critical. As a reducing agent, this compound can directly interact with common assay reagents, leading to inaccurate results.[4][5] These application notes provide guidance on selecting and performing appropriate cell viability assays in the presence of this compound, ensuring reliable and reproducible data.

Challenges with Standard Viability Assays

Standard colorimetric and fluorometric cell viability assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin (alamarBlue), rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product.[6] However, the thiol group in this compound can directly reduce these substrates non-enzymatically, resulting in a false-positive signal that suggests higher cell viability than is actually present.[4][5] This interference can mask the true cytotoxic effects of the compound.

Recommended Assay: Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a highly recommended alternative for assessing cell viability in the presence of this compound. This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8][9] As this assay is based on membrane integrity rather than metabolic activity, it is not susceptible to interference from the reducing properties of this compound.

Data Presentation: Effects of Penicillamine on Cell Viability

The following tables summarize the observed effects of penicillamine on various cell lines from published studies. Note that the majority of studies have been conducted with the D-enantiomer (D-penicillamine).

Cell LinePenicillamine IsomerConcentration RangeObserved EffectReference
H9, NC37, HL60D-penicillamine0.12 - 0.49 mmol/LImpaired cell viability[10]
Raji, U937D-penicillamine0.03 - 0.97 mmol/LNo negative influence on viability[10]
Rabbit Articular Chondrocytes, L809, Rabbit Fibroblasts, HeLa, L929D-penicillamine0.5 - 7.5 mmol/LInhibition of cell growth[2]
A375, G361 (Metastatic Melanoma)D-penicillamine≥ 1 mmol/LInduction of caspase-dependent cell death[11]
HT22D-penicillamine5 - 80 µg/mLProtective against ferroptotic cell death at 20 µg/mL[12]

Signaling Pathways of D-penicillamine-Induced Cell Death

D-penicillamine has been shown to induce cell death in cancer cells through the activation of the Unfolded Protein Response (UPR) and the mitochondrial pathway of apoptosis.[1][11] This involves the upregulation of p53 and the modulation of Bcl-2 family proteins. Other proposed mechanisms of cytotoxicity include the generation of thiyl radicals leading to DNA damage and membrane damage via lipid peroxidation.[13]

G This compound Induced Cell Death Pathway L_penicillamine This compound UPR Unfolded Protein Response (UPR) (phospho-PERK, phospho-eIF2α, Grp78, CHOP) L_penicillamine->UPR p53 p53 Upregulation L_penicillamine->p53 Bcl2_family Modulation of Bcl-2 Family (Noxa, Mcl-1, Bcl-2) UPR->Bcl2_family p53->Bcl2_family Mitochondrial_pathway Mitochondrial Apoptosis Bcl2_family->Mitochondrial_pathway Caspase_activation Caspase Activation Mitochondrial_pathway->Caspase_activation Cell_death Cell Death Caspase_activation->Cell_death

Caption: this compound induced cell death pathway.

Experimental Workflow: Choosing the Right Assay

The following workflow outlines the decision-making process for selecting a suitable cell viability assay when working with this compound.

G Experimental Workflow for this compound Viability Assays start Start: Assess Cell Viability in the Presence of this compound is_thiol Is the compound a thiol (e.g., this compound)? start->is_thiol recommend_ldh Recommended Assay: LDH Assay is_thiol->recommend_ldh Yes caution_metabolic Use Metabolic Assays with Caution: (MTT, MTS, alamarBlue) is_thiol->caution_metabolic Yes ldh_protocol Follow LDH Assay Protocol recommend_ldh->ldh_protocol controls Mandatory Controls: - this compound in cell-free medium - Untreated cells - Vehicle control caution_metabolic->controls metabolic_protocol Follow Metabolic Assay Protocol with careful data interpretation controls->metabolic_protocol end End: Analyze and Interpret Data ldh_protocol->end metabolic_protocol->end

Caption: Workflow for selecting a viability assay.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is adapted from standard LDH assay kits and is recommended for use with this compound.

Materials:

  • Cells and culture medium

  • This compound stock solution

  • 96-well clear-bottom tissue culture plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include the following controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with the vehicle used to dissolve this compound.

    • Maximum LDH Release Control: Cells treated with a lysis solution (provided in most kits) 1 hour before the end of the incubation.

    • Compound Control: this compound in cell-free medium to check for background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[8][9]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 2: MTT Cell Viability Assay (with appropriate controls)

If the LDH assay is not available, the MTT assay can be used with caution and with the inclusion of critical controls to account for potential interference.

Materials:

  • Cells and culture medium

  • This compound stock solution

  • 96-well clear-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[4][15]

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells as described in the LDH assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include the following controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with the vehicle for this compound.

    • Compound Interference Control: this compound in cell-free medium to measure direct MTT reduction by the compound.

  • Incubation: Incubate the plate for the desired treatment period.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm.

  • Data Analysis: Subtract the absorbance of the compound interference control from the absorbance of the treated wells. Express cell viability as a percentage of the untreated control.

Protocol 3: AlamarBlue (Resazurin) Cell Viability Assay (with appropriate controls)

Similar to the MTT assay, the alamarBlue assay should be used with caution and appropriate controls.

Materials:

  • Cells and culture medium

  • This compound stock solution

  • 96-well black, clear-bottom tissue culture plates

  • AlamarBlue reagent

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with this compound, including the same controls as in the MTT assay (untreated, vehicle, and compound interference).

  • Incubation: Incubate for the desired duration.

  • AlamarBlue Addition: Add alamarBlue reagent (typically 10% of the well volume) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Subtract the fluorescence of the compound interference control from the treated wells and express viability as a percentage of the untreated control.

Conclusion

When investigating the effects of this compound on cell viability, it is crucial to select an assay that is not susceptible to interference from its reducing properties. The LDH assay is the most reliable method for this purpose. If metabolic assays such as MTT or alamarBlue are used, it is imperative to include appropriate controls to account for direct substrate reduction by this compound to avoid misinterpretation of the data. By following these guidelines and protocols, researchers can obtain accurate and reproducible results in their studies involving this compound.

References

Troubleshooting & Optimization

stability of L-penicillamine in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-penicillamine in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is a trifunctional amino acid that is relatively stable in solid form when stored in a cool, dark, and dry place. However, in aqueous solutions, its stability is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents and metal ions. The primary degradation pathway in aqueous solution is oxidation of the thiol group, leading to the formation of this compound disulfide and other mixed disulfides.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-purity, deoxygenated water (e.g., Milli-Q water) or a suitable buffer.[1] It is recommended to prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept at 2-8°C for a short period, protected from light, and in a tightly sealed container to minimize oxidation.[2] For cell culture experiments, the final concentration of any solvent like DMSO, if used for initial solubilization, should be kept low (ideally ≤0.1%) to avoid cytotoxicity.[3]

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The principal degradation product of this compound in aqueous solution is this compound disulfide, formed through the oxidation of the thiol (-SH) groups of two this compound molecules. Other potential degradation products include mixed disulfides (e.g., with cysteine or glutathione if present in the medium), and under certain conditions, N-formylpenicillamine.[4]

Q4: How does pH affect the stability of this compound solutions?

A4: The stability of penicillamine in aqueous solutions is pH-dependent. While specific kinetic data for this compound is limited, studies on related compounds like penicillin G suggest that maximum stability is achieved in neutral to slightly acidic conditions (around pH 6.5-7.0).[5][6] Both highly acidic and alkaline conditions can accelerate degradation.

Q5: What is the impact of temperature on the stability of this compound solutions?

A5: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C). Long-term storage of aqueous solutions, even when frozen, is generally not recommended due to the potential for degradation during freeze-thaw cycles and the concentration of solutes.

Q6: Should this compound solutions be protected from light?

A6: Yes, it is recommended to protect this compound solutions from light.[7] Exposure to light, particularly UV radiation, can provide the energy to promote oxidative degradation reactions.[8] Amber vials or containers wrapped in aluminum foil should be used for storage and handling.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the this compound solution upon storage. - Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent or buffer, especially at lower temperatures. - pH Shift: A change in the pH of the solution can affect the solubility of this compound.- Prepare fresh solutions before each experiment. - If a stock solution is necessary, consider using a small amount of a co-solvent like DMSO for initial dissolution before diluting with aqueous buffer. Ensure the final co-solvent concentration is compatible with your experimental system. - Ensure the buffer has sufficient capacity to maintain the desired pH.
The solution turns yellow or brown over time. - Oxidation: This is a common sign of oxidation of the thiol group and the formation of degradation products. The presence of trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze this process.[9]- Use high-purity, deoxygenated water or buffer for solution preparation. - Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) to minimize contact with oxygen. - Consider adding a chelating agent like EDTA to the buffer to sequester trace metal ions that can catalyze oxidation. - Store the solution protected from light and at a low temperature (2-8°C).
Loss of biological activity or inconsistent experimental results. - Degradation: this compound has likely degraded due to improper storage or handling (exposure to heat, light, oxygen, or inappropriate pH). - Interaction with Media Components: In cell culture, this compound can interact with components of the culture medium, such as cysteine, forming mixed disulfides.- Always prepare this compound solutions fresh for critical experiments. - If using cell culture, be aware of the potential for interactions with media components. Perform control experiments to assess the stability and activity of this compound in your specific culture medium over the time course of your experiment.
Difficulty dissolving this compound powder. - Solubility Limits: this compound has finite solubility in aqueous solutions.- Gently warm the solution while stirring. Avoid excessive heat. - Use a buffer at a pH where this compound is more soluble (near its isoelectric point or as a salt). - For very high concentrations, initial dissolution in a minimal amount of a compatible organic solvent (e.g., DMSO) followed by dilution in the aqueous buffer may be necessary.[3]

Quantitative Data on Stability

Note: Much of the available quantitative stability data is for D- or Dthis compound. The stability of this compound is expected to be very similar due to the identical chemical functional groups, but direct data for the L-enantiomer is scarce.

Table 1: Factors Influencing the Stability of Penicillamine in Aqueous Solutions

Factor Effect on Stability Recommendations for Experimental Use
pH Stability is generally highest in the neutral to slightly acidic range (pH 6.5-7.0).[5][6] Degradation is accelerated under strongly acidic or alkaline conditions.Use a buffered solution to maintain a stable pH within the optimal range for your experiment.
Temperature Higher temperatures increase the rate of degradation.Prepare and store solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles.
Light Exposure to light, especially UV radiation, can promote oxidative degradation.[7][8]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Oxygen The presence of oxygen is a primary driver of oxidative degradation to the disulfide form.Use deoxygenated solvents for solution preparation. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon).
Metal Ions Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of the thiol group.[9]Use high-purity water and reagents. Consider the addition of a chelating agent like EDTA to the buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, sterile, deoxygenated water or phosphate-buffered saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 10 mL of 10 mM stock solution, you will need 14.92 mg of this compound (Molecular Weight: 149.21 g/mol ).

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of the deoxygenated water or PBS (e.g., 5 mL) to the tube.

  • Gently vortex the tube until the powder is completely dissolved. If necessary, you can warm the solution slightly (to no more than 37°C) to aid dissolution.

  • Once dissolved, add the deoxygenated water or PBS to reach the final volume of 10 mL.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.

  • Store the aliquots at -20°C for short-term storage (up to a few weeks) or use immediately. For best results, prepare fresh solutions.

Protocol 2: Stability Testing of this compound by HPLC

Objective: To determine the concentration of this compound and its primary degradation product, this compound disulfide, over time under specific storage conditions.

Materials:

  • Prepared this compound solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • This compound reference standard

  • This compound disulfide reference standard

  • Mobile phase components (e.g., phosphate buffer, acetonitrile)

  • Acid for pH adjustment (e.g., phosphoric acid)

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations for both this compound and this compound disulfide in the mobile phase.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A typical mobile phase could be a mixture of a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile. The exact ratio will need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 210-220 nm.

    • Injection Volume: 20 µL.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours) of storing the this compound solution under the desired conditions (e.g., specific temperature, pH, light exposure), take an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of your standard curve.

    • Inject the diluted sample onto the HPLC system.

  • Data Analysis:

    • Create a calibration curve for both this compound and this compound disulfide by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound and this compound disulfide in your samples at each time point by using the regression equation from the calibration curves.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis A Weigh this compound Powder B Dissolve in Deoxygenated Buffer A->B C Sterile Filter (0.22 µm) B->C D Store Aliquots under Defined Conditions (Temp, pH, Light) C->D E Sample at Time Points D->E F HPLC Analysis E->F G Quantify this compound & Degradation Products F->G H Determine Degradation Kinetics G->H

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_oxidation Oxidation Pen This compound (R-SH) Disulfide This compound Disulfide (R-S-S-R) Pen->Disulfide -2H⁺, -2e⁻ (e.g., O₂, Metal Ions) Pen2 This compound (R-SH) Pen2->Disulfide -2H⁺, -2e⁻ (e.g., O₂, Metal Ions)

Caption: Primary degradation pathway of this compound in aqueous solution.

References

Technical Support Center: Preventing Oxidation of L-penicillamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of L-penicillamine oxidation in in vitro assays.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay results with this compound are inconsistent. Could oxidation be the cause?

A1: Yes, inconsistent results are a hallmark of this compound degradation. This compound is a thiol-containing compound susceptible to oxidation, primarily forming penicillamine disulfide. This oxidation is often catalyzed by trace metal ions, particularly copper (Cu²⁺), present in buffers and media.[1] The loss of the active thiol group can lead to a significant decrease in the compound's efficacy and, consequently, high variability in your experimental outcomes.

Q2: What is the primary mechanism of this compound oxidation in vitro?

A2: The primary mechanism is the oxidation of the sulfhydryl (-SH) group on two this compound molecules to form a disulfide bond (-S-S-), creating penicillamine disulfide. This process can be accelerated by several factors, including:

  • Metal Ion Catalysis: Trace metals, especially copper (Cu²⁺), can act as catalysts in the oxidation process.[1]

  • pH: The stability of this compound is pH-dependent. While it is relatively stable at an acidic pH, its oxidation rate can increase in neutral to alkaline conditions.

  • Presence of Oxidizing Agents: Reactive oxygen species (ROS) in the experimental system can also contribute to oxidation.

Q3: How can I visually detect if my this compound solution has oxidized?

A3: While the formation of penicillamine disulfide does not typically produce a visible color change, significant degradation may sometimes lead to a slight yellowing of the solution. However, the most reliable methods for detecting oxidation are analytical, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify both this compound and its disulfide form.

Troubleshooting Common Issues

Issue 1: Rapid loss of this compound activity in my cell culture medium.

  • Potential Cause: Cell culture media often contain trace amounts of metal ions that can catalyze the oxidation of this compound. Components in fetal bovine serum (FBS) can also contribute to degradation.

  • Troubleshooting Steps:

    • Add a Chelating Agent: Supplement your media with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. A final concentration of 10-100 µM EDTA is a good starting point.

    • Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment.

    • Use High-Purity Water: Prepare all buffers and media with high-purity, metal-free water.

    • Consider Serum-Free Media: If your experimental design allows, using a serum-free medium can reduce potential sources of catalytic metals and oxidative stress.

Issue 2: I observe high background or artifacts in my assay when using this compound.

  • Potential Cause: The oxidation of this compound can sometimes generate byproducts, such as hydrogen peroxide, especially in the presence of copper ions. These byproducts can interfere with assay readouts, particularly those sensitive to reactive oxygen species.

  • Troubleshooting Steps:

    • Incorporate a Chelating Agent: As with preventing activity loss, adding a chelating agent like EDTA is crucial to inhibit copper-catalyzed reactions that produce interfering byproducts.

    • Degas Solutions: To minimize dissolved oxygen, which can participate in oxidation reactions, consider degassing your buffers and media before adding this compound.

    • Include Controls: Run control experiments without this compound and with oxidized this compound (if available) to identify any artifacts caused by the compound or its degradation products.

Issue 3: My this compound stock solution appears to be degrading over time, even when stored frozen.

  • Potential Cause: While freezing slows down chemical reactions, oxidation can still occur in frozen aqueous solutions, especially if they contain dissolved oxygen or metal ion contaminants.

  • Troubleshooting Steps:

    • Use an Appropriate Solvent: For long-term storage, consider dissolving this compound in a deoxygenated, acidic buffer (e.g., pH 2-4) containing a chelating agent before freezing.

    • Aliquot for Single Use: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce more oxygen into the solution.

    • Store Under Inert Gas: For maximum stability, overlay the stock solution with an inert gas like nitrogen or argon before capping and freezing.

Quantitative Data on a Preventive Strategy

Direct comparative studies on the quantitative efficacy of various antioxidants for this compound are not extensively available in the literature. However, the critical role of metal ion chelation in preventing oxidation is well-documented. The following table summarizes the principles and provides semi-quantitative guidance on using a common chelating agent.

Preventive AgentConcentration Range (in vitro)Mechanism of ActionExpected Efficacy in Preventing OxidationReference
EDTA (Ethylenediaminetetraacetic acid)10 µM - 1 mMChelates divalent metal ions, particularly Cu²⁺, preventing their catalytic role in the oxidation of the thiol group.High. The rate of this compound oxidation in albumin solutions (which contain bound copper) is significantly reduced when transitional metals are removed. Adding a chelator like EDTA effectively accomplishes this.[1]

Note: The optimal concentration of a chelating agent will depend on the level of metal ion contamination in the specific assay system. It is recommended to empirically determine the lowest effective concentration for your experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution with enhanced stability for use in in vitro assays.

Materials:

  • This compound (powder form)

  • High-purity, sterile, deionized water (metal-free)

  • EDTA disodium salt

  • Hydrochloric acid (HCl), 1 M

  • Sterile, conical tubes (50 mL and 1.5 mL)

  • Sterile, 0.22 µm syringe filter

Procedure:

  • Prepare a 10 mM EDTA Stock Solution:

    • Dissolve 372.2 mg of EDTA disodium salt in 100 mL of high-purity water.

    • Sterile filter the solution using a 0.22 µm syringe filter.

  • Prepare the this compound Solvent:

    • In a 50 mL conical tube, add 49 mL of high-purity water.

    • Add 0.5 mL of the 10 mM EDTA stock solution to achieve a final EDTA concentration of 100 µM.

    • Adjust the pH of the water-EDTA mixture to approximately 3.0 by adding 1 M HCl dropwise while monitoring with a calibrated pH meter.

  • Dissolve this compound:

    • Weigh out 149.2 mg of this compound powder for a final concentration of 100 mM in 10 mL.

    • Add the this compound powder to 10 mL of the prepared acidic, EDTA-containing solvent.

    • Vortex gently until the this compound is completely dissolved.

  • Sterilization and Storage:

    • Sterilize the 100 mM this compound stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into single-use 1.5 mL microcentrifuge tubes.

    • For optimal stability, overlay the solution with nitrogen or argon gas before capping.

    • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Example of a Cell-Based Viability Assay Using Stabilized this compound

This protocol provides a general workflow for assessing the effect of this compound on cell viability, incorporating steps to minimize its oxidation.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well clear-bottom, black-walled tissue culture plates

  • Stabilized this compound stock solution (from Protocol 1)

  • Cell viability reagent (e.g., resazurin-based)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Culture the cells of interest to ~80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Working Solutions:

    • Thaw an aliquot of the stabilized 100 mM this compound stock solution immediately before use.

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Important: To maintain stability, add the this compound to the medium just before adding it to the cells.

  • Cell Treatment:

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the freshly prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of the acidic EDTA solvent).

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the treatment period, add 10 µL of the resazurin-based cell viability reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission for resazurin).

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other wells.

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Visualizations

L_Penicillamine_Oxidation_Pathway cluster_reactants Reactants cluster_catalysts Catalysts / Conditions cluster_products Products L-Penicillamine_1 This compound (R-SH) Penicillamine_Disulfide Penicillamine Disulfide (R-S-S-R) L-Penicillamine_1->Penicillamine_Disulfide L-Penicillamine_2 This compound (R-SH) L-Penicillamine_2->Penicillamine_Disulfide Metal_Ions Metal Ions (e.g., Cu²⁺) Metal_Ions->Penicillamine_Disulfide Oxygen O₂ (Oxygen) Oxygen->Penicillamine_Disulfide Water 2H₂O Oxygen->Water pH Neutral to Alkaline pH pH->Penicillamine_Disulfide

Caption: this compound oxidation pathway.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification Inconsistent_Results Inconsistent Assay Results with this compound Check_Oxidation Suspect this compound Oxidation Inconsistent_Results->Check_Oxidation Prepare_Fresh Prepare Fresh Solutions Immediately Before Use Check_Oxidation->Prepare_Fresh Yes Use_Chelators Add Chelating Agent (e.g., 10-100 µM EDTA) Check_Oxidation->Use_Chelators Yes Control_pH Use a Slightly Acidic Buffer (pH < 7) Check_Oxidation->Control_pH Yes High_Purity_Reagents Use High-Purity, Metal-Free Water and Reagents Check_Oxidation->High_Purity_Reagents Yes Degas_Solutions Degas Buffers and Media Check_Oxidation->Degas_Solutions Yes Re-run_Assay Re-run Assay with Controls Prepare_Fresh->Re-run_Assay Use_Chelators->Re-run_Assay Control_pH->Re-run_Assay High_Purity_Reagents->Re-run_Assay Degas_Solutions->Re-run_Assay Consistent_Results Consistent and Reliable Results Re-run_Assay->Consistent_Results

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Troubleshooting Assay Interference by L-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering assay interference caused by L-penicillamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the impact of this compound on your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a chelating agent containing a thiol (-SH) group.[1][2] Its chemical structure, specifically the presence of amino, carboxyl, and sulfhydryl groups, makes it highly reactive.[1] This reactivity is the primary reason for its potential to interfere with various biochemical and cell-based assays. The main mechanisms of interference include:

  • Chelation of Metal Ions: this compound can bind to metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) that may be essential cofactors for enzymes or components of assay reagents.[1][3][4]

  • Redox Activity: The thiol group can undergo oxidation-reduction reactions, potentially interfering with assays that measure reactive oxygen species (ROS) or involve redox-sensitive reagents.[5][6][7][8] It can act as both an antioxidant and, under certain conditions, a pro-oxidant.[8]

  • Thiol Reactivity: The sulfhydryl group can react with other molecules, such as forming disulfide bonds with proteins, which can alter their function and lead to inaccurate measurements.[9]

Q2: Which types of assays are most susceptible to interference from this compound?

Assays that are particularly vulnerable to this compound interference include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur if the assay relies on metal-dependent enzymes (like horseradish peroxidase, HRP) or if this compound cross-reacts with antibodies or other proteins in the assay.[10][11][12]

  • Cell-Based Assays: Assays measuring cell viability (e.g., MTT, XTT), cytotoxicity (e.g., LDH), or apoptosis can be affected due to the direct cytotoxic effects of this compound, especially at higher concentrations, and its ability to generate ROS.[7][13]

  • Spectrophotometric and Colorimetric Assays: this compound can interfere with assays that rely on colorimetric readouts, especially those involving metal ions or redox reactions.[3][15][16][17][18]

  • Assays Involving Thiol-Reactive Probes: Assays that use maleimides or other thiol-reactive chemicals will be directly affected by the presence of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly low signal in my ELISA.

If you observe a lower-than-expected signal in your ELISA when this compound is present in your samples, it could be due to several factors.

A Start: Low ELISA Signal B Is the ELISA dependent on a metal-containing enzyme (e.g., HRP)? A->B C Yes B->C Yes D No B->D No E Perform a spike-and-recovery experiment with a known concentration of your analyte in the presence and absence of this compound. C->E K Consider sample dilution to reduce the concentration of this compound. D->K F Does recovery improve in the absence of this compound? E->F G Yes F->G Yes H No F->H No I Interference is likely due to chelation of the metal cofactor. Consider using an alternative detection system not dependent on metal ions. G->I J The interference may not be due to chelation. Proceed to check for other interference types. H->J J->K L Does dilution restore the expected signal? K->L M Yes L->M Yes N No L->N No O The interference is concentration-dependent. Use the highest possible dilution that maintains a detectable signal. M->O P The interference may be due to other mechanisms. Investigate potential cross-reactivity or matrix effects. N->P

Caption: Troubleshooting workflow for low ELISA signal.

Analyte Concentration (ng/mL)This compound Concentration (µM)Measured Analyte Concentration (ng/mL)Recovery (%)
1009.898
101005.252
105001.515
Issue 2: Inconsistent results in my cell-based viability/toxicity assay.

This compound can directly impact cell health and interfere with assay reagents.

A Start: Inconsistent Cell-Based Assay Results B Run a control experiment with this compound alone on your cells. A->B C Does this compound affect cell viability at the concentrations used? B->C D Yes C->D Yes E No C->E No F The observed effect is likely a true biological effect of this compound. Consider this in your experimental design. D->F G Perform a cell-free assay to test for direct interference with assay reagents. E->G H Does this compound interfere with the assay readout in the absence of cells? G->H I Yes H->I Yes J No H->J No K The interference is due to a direct chemical reaction with the assay components. Consider an alternative viability/toxicity assay with a different detection mechanism. I->K L The interference is likely not due to direct chemical interaction. Re-evaluate your experimental setup for other sources of variability. J->L

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

AssayThis compound Concentration (µM)Absorbance (OD)% Interference
MTT01.20
MTT1000.8-33
MTT5000.3-75
LDH00.10
LDH1000.12+20
LDH5000.25+150

Experimental Protocols

Protocol 1: Spike-and-Recovery for ELISA

Objective: To determine if this compound interferes with the quantification of a specific analyte in an ELISA.

Methodology:

  • Prepare your standard curve and quality control samples as per the ELISA kit protocol.

  • Create a set of samples containing a known concentration of your analyte (the "spike") in your sample matrix.

  • Prepare a parallel set of spiked samples, but also add this compound at various concentrations relevant to your experimental conditions.

  • Include a set of samples with this compound alone to assess its effect on the background signal.

  • Run the ELISA according to the manufacturer's instructions.

  • Calculate the recovery of the spiked analyte in the presence and absence of this compound using the following formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Protocol 2: Cell-Free Assay Interference Test

Objective: To assess whether this compound directly interacts with the reagents of a cell-based assay.

Methodology:

  • Prepare the assay reagents according to the manufacturer's protocol (e.g., MTT reagent, LDH reaction mixture).

  • In a cell-free microplate, add the same volume of culture medium as used in your cell-based experiments.

  • Add this compound to the wells at the same concentrations used in your cell-based assays.

  • Add the assay reagents to the wells.

  • Incubate the plate for the recommended time and read the signal (e.g., absorbance, fluorescence) as per the assay protocol.

  • Compare the signal in the wells with this compound to the control wells without this compound to determine the percentage of interference.

Signaling Pathway and Logical Relationship Diagrams

Mechanism of this compound Interference

cluster_assay Assay System Assay Assay Readout Enzyme Metal-dependent Enzyme Enzyme->Assay Inhibition Reagent Redox-sensitive Reagent Reagent->Assay False Signal Protein Assay Protein Protein->Assay Altered Binding LPen This compound LPen->Enzyme Chelation LPen->Reagent Redox Reaction LPen->Protein Thiol Adduction

Caption: Potential mechanisms of this compound assay interference.

By understanding the chemical properties of this compound and systematically troubleshooting, researchers can minimize its impact on their experimental results and ensure the validity of their data.

References

optimizing L-penicillamine dosage for specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-penicillamine and its isomers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with optimizing experimental design and overcoming common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of penicillamine in a research context.

Q1: What is the critical difference between this compound and D-penicillamine for research applications?

The primary difference is toxicity. The L-enantiomer of penicillamine is highly toxic and is known to interfere with pyridoxine (vitamin B6) metabolism.[1] For this reason, the racemic D,this compound mixture is no longer used clinically, and only the D-enantiomer (D-penicillamine) is recommended and used for therapeutic and most research purposes.[1] While this compound may be used in specific chemical syntheses, for any biological or therapeutic research, D-penicillamine should be considered the standard.

Q2: What are the primary mechanisms of action for D-penicillamine?

D-penicillamine has several well-documented mechanisms of action, making it a versatile tool for various research applications:

  • Chelation: Its most prominent action is the chelation of heavy metals, particularly copper.[2][3][4][5] It forms stable, soluble complexes with metals like copper, lead, iron, and mercury, which are then excreted in the urine.[1][2] This is the basis for its use in studies related to Wilson's disease.[4]

  • Immunomodulation: In the context of autoimmune research, such as models for rheumatoid arthritis, D-penicillamine has been shown to depress T-cell activity (but not B-cell activity), inhibit macrophage function, and lower levels of IgM rheumatoid factor.[5][6][7]

  • Antifibrotic Activity: It interferes with the formation of collagen cross-links, making collagen more susceptible to enzymatic degradation.[2][8] This property is relevant in studies of fibrosis and connective tissue disorders.

  • Disulfide Interchange: D-penicillamine can interact with cystine to form a more soluble penicillamine-cysteine disulfide compound.[9] This mechanism is key to its application in cystinuria research, as it helps prevent the formation of cystine stones.[9]

Q3: What are some common research applications for D-penicillamine?

Given its mechanisms, D-penicillamine is used in a variety of preclinical and basic research models:

  • Wilson's Disease Models: To study copper metabolism and test therapies by using it as a positive control for copper chelation.[5]

  • Rheumatoid Arthritis Research: As a disease-modifying antirheumatic drug (DMARD) to investigate immunomodulatory pathways and T-cell function.[1][6]

  • Fibrosis Studies: To explore mechanisms of collagen synthesis and degradation in models of systemic sclerosis or other fibrotic conditions.[2]

  • Heavy Metal Toxicity Studies: As a chelating agent to investigate the pathophysiology of lead or mercury poisoning.[1]

  • Cancer Research: Its anti-angiogenic properties, which may be linked to copper chelation, are an area of investigation.[2]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during experimentation.

Topic: Solubility and Stability

Q4: My D-penicillamine is not dissolving in my aqueous buffer. How can I properly prepare my stock solution?

D-penicillamine is a crystalline solid that can be sparingly soluble in aqueous buffers.[10] For optimal dissolution, especially for cell culture media or physiological buffers, a two-step process is recommended:

  • First, dissolve the D-penicillamine powder in an organic solvent like DMSO or DMF, where its solubility is significantly higher (approximately 30 mg/mL).[10]

  • Then, dilute this stock solution with the aqueous buffer of your choice to the final desired concentration.[10] Note: Always use an inert gas to purge the solvent of choice before preparing the stock solution.[10]

Q5: How stable are D-penicillamine solutions, and how should I store them?

Aqueous solutions of D-penicillamine are not recommended for long-term storage; they should ideally be prepared fresh for each experiment and not stored for more than one day.[10] The solid, crystalline form of D-penicillamine is stable for years when stored properly at -20°C.[10] In biological fluids like plasma, penicillamine can be lost in vitro, which is a critical consideration for pharmacokinetic studies.[11]

Topic: In Vitro Experiments & Cytotoxicity

Q6: I am observing unexpectedly high levels of cell death in my culture after treatment with D-penicillamine. What could be the cause?

There are several potential reasons for unexpected cytotoxicity:

  • Concentration-Dependent Toxicity: D-penicillamine can be cytotoxic at high concentrations. The inhibitory effect on cell growth has been shown to be dose-related.

  • Interaction with Metals in Media: When D-penicillamine is combined with certain metal salts (like CuSO₄) present in cell culture media, it can lead to the production of hydrogen peroxide (H₂O₂), which is highly toxic to cells.[12] This effect can be reversed by adding catalase.[12]

  • Incorrect Isomer: Ensure you are using D-penicillamine, not the more toxic this compound.[1]

Q7: How can I determine the optimal, non-toxic working concentration of D-penicillamine for my specific cell line?

The ideal concentration is cell-type dependent and must be determined empirically. A standard dose-response experiment is recommended:

  • Culture your cells and expose them to a range of D-penicillamine concentrations for a set period (e.g., 24, 48, or 72 hours).

  • Assess cell viability or cytotoxicity at each concentration. Common methods include:

    • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cell membranes.[13]

    • MTT or WST-1 Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.[14]

    • ATP-based Assays: Luciferase-based assays that quantify ATP as a marker of viable cells.[14]

  • Plot the results to determine the concentration that achieves the desired biological effect without causing significant cell death.

Topic: In Vivo Experiments

Q8: My in vivo experimental results are inconsistent. What factors could be affecting the bioavailability of D-penicillamine?

Oral bioavailability of D-penicillamine can range from 40% to 70% and is influenced by several factors:[1][2]

  • Food: Administration with food can decrease absorption by approximately 50%.[1] For consistent results, administer D-penicillamine on an empty stomach (e.g., 1 hour before or 2 hours after feeding).[15]

  • Co-administration of Minerals or Antacids: Iron supplements and antacids significantly reduce its absorption.[2][7] Ensure that the animal's diet or other treatments do not contain high levels of these substances close to the time of D-penicillamine administration.

Q9: How can I monitor the efficacy and potential toxicity of D-penicillamine in my animal model?

Monitoring should be guided by the research application:

  • Efficacy Monitoring:

    • Chelation Studies: Measure 24-hour urinary copper excretion and free serum copper levels.[15] A significant increase in urinary copper indicates effective chelation.

    • Immunomodulation Studies: Monitor relevant biomarkers such as rheumatoid factor, inflammatory cytokines, or T-cell populations.

  • Toxicity Monitoring:

    • Hematological Effects: Perform regular complete blood counts (CBC) with differentials to monitor for leukopenia (low white blood cells) and thrombocytopenia (low platelets), which are known serious side effects.[7][16]

    • Renal Function: Monitor for proteinuria (protein in the urine) as an indicator of potential kidney damage.[17]

Section 3: Data and Protocols

Data Presentation

Table 1: Solubility of D-Penicillamine

Solvent Approximate Solubility Reference
Water (H₂O) 100 mg/mL
Dimethyl Sulfoxide (DMSO) ~30 mg/mL [10]
Dimethylformamide (DMF) ~30 mg/mL [10]
Ethanol ~5 mg/mL [10]

| PBS (pH 7.2) with 1:7 DMSO | ~0.12 mg/mL |[10] |

Table 2: Example In Vivo Dosage Ranges from Preclinical Studies

Animal Model Application Dosage Reference
Rat Copper Overload 0.67 mmol/kg per day [10]
Rat (LEC) Hepatitis / Copper Chelation 100 mg/kg per day [10]
Mouse Convulsant Effects Study 0.5 - 250 mg/kg [10]

| Children | Wilson's Disease (Low-Dose) | 8-10 mg/kg/day |[18] |

Experimental Protocols

Protocol 1: Preparation of D-Penicillamine Stock Solutions

Objective: To prepare a sterile, high-concentration stock solution of D-penicillamine for use in cell culture.

Materials:

  • D-penicillamine powder (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of D-penicillamine powder.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 30 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved.

  • (Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or buffer immediately before use.

Protocol 2: General Protocol for Determining Cytotoxicity using an LDH Assay

Objective: To determine the cytotoxic effects of a range of D-penicillamine concentrations on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • D-penicillamine stock solution (prepared as in Protocol 1)

  • Commercial LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of D-penicillamine in fresh culture medium. Include three control groups:

    • Vehicle Control: Medium with the same amount of DMSO used for the highest drug concentration.

    • Untreated Control: Cells in medium only.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared D-penicillamine dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24 hours).

  • LDH Measurement: Following the kit manufacturer's protocol, transfer a portion of the supernatant from each well to a new 96-well plate. Add the reaction mixture from the kit and incubate as required.

  • Data Acquisition: Measure the absorbance at the specified wavelength using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the results to identify the concentration at which cytotoxicity becomes significant.

Section 4: Visualizations

G cluster_mechanisms Primary Mechanisms cluster_targets Molecular & Cellular Targets cluster_outcomes Biological Outcomes DPEN D-Penicillamine CHEL Chelation DPEN->CHEL Binds to IMMU Immunomodulation DPEN->IMMU Depresses FIB Antifibrotic Action DPEN->FIB Inhibits COPPER Copper (Cu2+) & Heavy Metals CHEL->COPPER TCELL T-Cells & Macrophages IMMU->TCELL COLLAGEN Collagen Cross-links FIB->COLLAGEN EXCRETE Increased Urinary Excretion COPPER->EXCRETE INFLAM Reduced Inflammation TCELL->INFLAM DEGRADE Increased Collagen Degradation COLLAGEN->DEGRADE

Caption: D-Penicillamine's primary mechanisms of action and their biological outcomes.

G START Start: Determine Required Concentration Range PREP 1. Prepare High-Concentration Stock Solution in DMSO START->PREP DILUTE 2. Create Serial Dilutions in Cell Culture Medium PREP->DILUTE TREAT 4. Treat Cells with Dilutions & Controls DILUTE->TREAT SEED 3. Seed Cells in 96-Well Plate SEED->TREAT INCUBATE 5. Incubate for Experimental Duration (e.g., 24-72h) TREAT->INCUBATE ASSAY 6. Perform Cytotoxicity Assay (e.g., LDH, MTT) INCUBATE->ASSAY ANALYZE 7. Analyze Data: Calculate % Viability/ Cytotoxicity ASSAY->ANALYZE SELECT End: Select Optimal Non-Toxic Concentration ANALYZE->SELECT

Caption: Experimental workflow for optimizing an in vitro D-penicillamine dosage.

G Q1 Problem: Unexpectedly High Cell Cytotoxicity C1 Is the D-penicillamine concentration > 500 µM? Q1->C1 A1_YES High concentration is likely the cause. Perform a dose- response to find a lower, non-toxic concentration. C1->A1_YES Yes C2 Was the stock solution prepared in DMSO and diluted in media? C1->C2 No A2_NO Improper dissolution may cause precipitation and toxicity. Follow recommended solubilization protocol. C2->A2_NO No C3 Does your media contain high levels of copper (Cu2+)? C2->C3 Yes A3_YES Interaction may be generating H2O2. Test this hypothesis by adding catalase to the media or using a low-copper medium. C3->A3_YES Yes A3_NO Consider other factors: cell line sensitivity, contamination, or incorrect (L-) isomer used. C3->A3_NO No

Caption: Troubleshooting logic for high cytotoxicity in D-penicillamine experiments.

References

Technical Support Center: Managing L-Penicillamine-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-penicillamine-induced cytotoxicity in cell line experiments.

Troubleshooting Guides and FAQs

This section addresses common problems and questions arising during the use of this compound in cell culture.

Q1: I am observing higher-than-expected cytotoxicity in my cell line after this compound treatment. What are the possible causes?

A1: Several factors can contribute to increased cytotoxicity:

  • L-isomer Toxicity: Ensure you are using D-penicillamine, the clinically used isomer. The L-isomer is more toxic as it can interfere with pyridoxine (vitamin B6) metabolism.[1][2]

  • Concentration: The cytotoxic effects of penicillamine are dose-dependent. You may be using a concentration that is too high for your specific cell line.[3]

  • Presence of Metals: Penicillamine's cytotoxicity can be potentiated by the presence of heavy metals like copper, mercury, and lead in the culture medium.[4] The chelation of copper by D-penicillamine can generate cytotoxic reactive oxygen species (ROS), such as hydrogen peroxide.[4][5]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to penicillamine.[3][6] For instance, some cancer cell lines are more susceptible to its cytotoxic effects.[7]

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not cytotoxic. Typically, DMSO concentrations should not exceed 0.5%.[8]

Q2: My cell viability assay results are inconsistent after this compound treatment. How can I improve reproducibility?

A2: Inconsistent results in viability assays can be addressed by:

  • Gentle Handling: Avoid excessive or forceful pipetting when seeding cells or adding reagents, as this can cause mechanical stress and cell damage.[9]

  • Homogeneous Cell Seeding: Ensure a uniform cell suspension before and during seeding to avoid variability in cell numbers across wells.[9]

  • Control for Bubbles: Check for and remove any air bubbles in the wells of your assay plates, as they can interfere with absorbance or fluorescence readings.[9]

  • Background Correction: Always include appropriate controls, such as medium-only wells (for background) and vehicle-treated cells (solvent control), to accurately normalize your data.[10]

  • Assay Choice: The choice of cytotoxicity assay can influence results. Consider using multiple assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release) to get a more comprehensive understanding of cytotoxicity.[8][11]

Q3: What are the underlying mechanisms of this compound-induced cytotoxicity?

A3: this compound can induce cytotoxicity through several mechanisms:

  • Apoptosis Induction: It can trigger programmed cell death (apoptosis).[7] In some cancer cells, this is mediated by the unfolded protein response (UPR) and the mitochondrial pathway.[12]

  • Oxidative Stress: The interaction of penicillamine with metals, particularly copper, can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5][7]

  • Metal Chelation: As a chelating agent, penicillamine can deplete essential metal co-factors from cellular enzymes, leading to cytotoxicity.[7]

  • Cell Cycle Arrest: D-penicillamine can inhibit cell growth by arresting the cell cycle. The specific phase of arrest (G0/1 or G2+M) can vary depending on the cell type.[3]

  • DNA Damage: It has been shown to induce sister-chromatid exchanges and chromosome aberrations in mammalian cells.[13]

Q4: How can I mitigate this compound-induced cytotoxicity in my experiments if I need to use it for non-cytotoxic purposes (e.g., as a chelator)?

A4: To minimize cytotoxicity while utilizing this compound's chelating properties:

  • Dose Titration: Perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability for your specific cell line and experimental duration.

  • Antioxidant Co-treatment: Since a major mechanism of toxicity is ROS generation, co-treatment with an antioxidant like catalase may help to mitigate the cytotoxic effects, especially when copper is present.[4]

  • Monitor Metal Content: Be aware of the basal metal concentration in your culture medium, as this can influence the degree of cytotoxicity.[4]

  • Use of L-cysteine: In some contexts, the effects of penicillamine are related to its structural similarity to L-cysteine.[14] Depending on the specific experimental question, exploring supplementation with L-cysteine could be considered, though this may also interfere with the intended effects of penicillamine.

Quantitative Data Summary

The following table summarizes the cytotoxic concentrations of D-penicillamine in various cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions.

Cell LineAssayCytotoxic ConcentrationEffectReference
Human T-lymphocytes (H9)³H-thymidine uptake0.12 - 0.49 mmol/LImpaired proliferation[6]
Human promyelocytic (HL60)³H-thymidine uptake0.12 - 0.49 mmol/LImpaired proliferation[6]
Human metastatic melanoma (A375, G361)Not specifiedNot specifiedInduces caspase-dependent cell death[12]
Rabbit articular chondrocytesCell proliferation5 x 10⁻⁴ M to 7.5 x 10⁻³ MGrowth inhibition and G0/1 arrest[3]
HeLa, L929Cell proliferation5 x 10⁻⁴ M to 7.5 x 10⁻³ MGrowth inhibition and G2+M arrest[3]
Human leukemia and breast cancer cellsNot specified≤ 400 µM (in the presence of 10 µM cupric sulfate)Concentration-dependent cytotoxicity[5]
Human blood culturesSister-chromatid exchange≥ 400 µg/mLInduces SCEs and proliferative delay[13]

Experimental Protocols

Detailed methodologies for key experiments to assess cytotoxicity are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11]

Materials:

  • 96-well cell culture plates

  • Test cell line

  • Complete growth medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same final concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the amount of LDH released from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • Opaque-walled 96-well plates[10]

  • Test cell line

  • Complete growth medium

  • This compound stock solution

  • LDH assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis solution (to create a maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include the following controls:

    • No-cell control (medium only) for background.

    • Vehicle-treated control (spontaneous LDH release).

    • Maximum LDH release control (cells treated with lysis solution 30 minutes before the assay endpoint).[10]

  • Assay Plate Preparation: After the treatment period, carefully transfer a portion of the cell culture supernatant from each well to a new opaque-walled 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release from the experimental values and normalizing to the maximum LDH release control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound cytotoxicity.

L_Penicillamine_Cytotoxicity_Pathway Lpen This compound ROS Reactive Oxygen Species (ROS) Lpen->ROS UPR Unfolded Protein Response (UPR) Lpen->UPR Induces DNA DNA Damage Lpen->DNA CellCycle Cell Cycle Arrest Lpen->CellCycle Metals Metal Ions (e.g., Cu²⁺) Metals->ROS Mito Mitochondrial Apoptosis Pathway ROS->Mito Triggers UPR->Mito Activates Cytotoxicity Cytotoxicity Mito->Cytotoxicity DNA->Mito Can lead to CellCycle->Cytotoxicity

Caption: Mechanisms of this compound-induced cytotoxicity.

Cytotoxicity_Assay_Workflow start Start seed Seed cells in 96-well plate (24h incubation) start->seed treat Treat with this compound (24-72h incubation) seed->treat assay_choice Select Cytotoxicity Assay treat->assay_choice mtt MTT Assay: Add MTT, incubate 4h, add DMSO assay_choice->mtt Metabolic Activity ldh LDH Assay: Transfer supernatant, add LDH reagent assay_choice->ldh Membrane Integrity read Measure Absorbance/ Fluorescence mtt->read ldh->read analyze Analyze Data: Calculate % Viability/ % Cytotoxicity read->analyze end End analyze->end

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic problem High/Inconsistent Cytotoxicity Observed check_isomer Is it D-penicillamine? problem->check_isomer use_d Use D-isomer check_isomer->use_d No check_conc Is concentration too high? check_isomer->check_conc Yes titrate Perform dose-response experiment check_conc->titrate Yes check_metals Consider metal content in media check_conc->check_metals No add_antioxidant Co-treat with antioxidant (e.g., catalase) check_metals->add_antioxidant High/Suspected review_protocol Review assay protocol (pipetting, controls) check_metals->review_protocol Low/Unknown

References

L-Penicillamine Technical Support Center: The Impact of pH on Experimental Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of pH in experiments involving L-penicillamine. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.

A Note on Stereoisomers: While this guide focuses on this compound, much of the available research has been conducted on D-penicillamine, the therapeutically used enantiomer. The L-isomer is generally considered toxic as it can interfere with pyridoxine (vitamin B6) metabolism. However, the fundamental effects of pH on the carboxyl, amino, and thiol functional groups are chemically similar for both enantiomers. Data specific to D-penicillamine is included where relevant and is noted as such.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is significantly pH-dependent. Aqueous solutions are most stable in acidic conditions, specifically between pH 2 and 4.[1] As the pH increases, particularly in neutral to alkaline conditions, the molecule becomes more susceptible to oxidation and degradation. For instance, penicillin G, a related compound, shows maximum stability around pH 7.0, with increased degradation in more acidic or alkaline environments.[2]

Q2: What is the impact of pH on the metal chelation activity of this compound?

A2: The metal chelation potency of penicillamine is pH-dependent. For example, the ability of D-penicillamine to chelate copper (Cu²⁺) is highest in neutral or slightly acidic conditions and decreases as the pH becomes more acidic.[3] This is because the protonation state of the key functional groups involved in chelation—the thiol, amino, and carboxyl groups—is dictated by the pH of the solution.

Q3: How does the structure of this compound change with pH?

A3: The overall charge and conformation of the this compound molecule are directly influenced by pH.[4] this compound has three ionizable groups: the carboxyl group (pKa ~1.8), the α-amino group (pKa ~7.9), and the β-thiol group (pKa ~10.5).[1] Consequently, it can exist as a cation at very low pH, a zwitterion (neutral overall charge) at intermediate pH, and an anion at high pH. These structural changes affect its solubility, reactivity, and interaction with other molecules.

Q4: Can pH influence the antioxidant or pro-oxidant effects of this compound?

A4: Yes, the redox activity of penicillamine can be pH-dependent, particularly in the presence of metal ions like copper. The copper-catalyzed oxidation of D-penicillamine, which can generate reactive oxygen species (ROS) such as hydrogen peroxide, has been studied as a function of pH.[5] This suggests that the local pH environment can determine whether penicillamine acts as a protective antioxidant or contributes to oxidative stress.

Q5: Why is my this compound solution turning a different color?

A5: Color changes in your this compound solution can be indicative of complex formation with metal ions or degradation. For example, the formation of a complex between penicillamine and Ruthenium (III) is pH-dependent and results in an orange-colored, stable complex.[6] In acidic conditions, this reaction shows low sensitivity, while in alkaline media, the metal ions may precipitate as hydroxides.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in metal chelation assays. Fluctuation in buffer pH.Ensure your buffer system is robust and maintains a stable pH throughout the experiment. The chelation efficiency of penicillamine is pH-sensitive.[3] Verify the final pH of your reaction mixture.
Loss of this compound activity in stock solutions. Improper storage pH or degradation.Prepare fresh stock solutions. For storage, use an acidic buffer (pH 2-4) where penicillamine is most stable.[1] Store aliquots at low temperatures (-20°C or -80°C) to minimize degradation.
Variable peak retention times and poor peak shape in HPLC analysis. Inappropriate mobile phase pH.The pH of the mobile phase is critical for reproducible separation of ionic compounds like this compound. Adjust the mobile phase pH to be at least one pH unit above or below the pKa values of the functional groups (1.8, 7.9, 10.5) to ensure a consistent ionization state.[1][7]
Precipitate formation in the experimental solution. pH-induced solubility issues or precipitation of metal hydroxides.Check the pH of your solution. Penicillamine solubility can be affected by pH. In experiments with metal ions, an alkaline pH can cause the precipitation of metal hydroxides, interfering with the experiment.[6]
Unexpected generation of reactive oxygen species (ROS). Copper-catalyzed oxidation of this compound.Be aware that in the presence of copper ions, penicillamine can generate H₂O₂.[5] This process is influenced by factors including pH.[5] If this is not the intended outcome, consider using a stronger chelator to sequester trace metal contaminants or adjusting the pH.

Quantitative Data Summary

The ionization state of this compound is a critical factor in its experimental activity. The following table summarizes the pKa values for its functional groups.

Table 1: Dissociation Constants (pKa) of Dthis compound

Functional Group pKa Value
Carboxyl (-COOH) ~1.8
α-Amino (-NH₃⁺) ~7.9
β-Thiol (-SH) ~10.5

(Data sourced from PubChem[1])

The performance of analytical methods for this compound is also pH-dependent, as shown by the following data from a validated HPLC method for quantifying D- and this compound.

Table 2: Performance of an HPLC Method for Penicillamine Quantification at Different pH Values

pH Linear Range (µg/mL) Limit of Detection (S/N=3) (µg/mL)
4.5 8.56 - 856 2.58
7.4 8.56 - 1710 2.58
9.7 8.56 - 1710 1.41

(Data adapted from a study on D- and this compound analysis[8])

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound by HPLC

This protocol provides a framework for determining the stability of this compound at different pH values.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer reagents (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

2. Procedure:

  • Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., 3.0, 5.0, 7.4, 9.0).

  • Sample Preparation: Dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solutions into sealed vials and incubate at a constant temperature (e.g., 25°C or 37°C). Protect from light if photosensitivity is a concern.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition.

  • HPLC Analysis:

    • Set up an isocratic or gradient HPLC method. A suitable starting mobile phase could be a mixture of a buffer (e.g., 0.05 M sodium acetate, pH 5.6) and an organic solvent (e.g., methanol)[4].

    • Inject the samples and a freshly prepared standard of this compound.

    • Monitor the elution at an appropriate wavelength (e.g., after derivatization if necessary).

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Determine the percentage of this compound remaining relative to the amount at time zero.

    • Plot the percentage remaining versus time to determine the degradation kinetics at each pH.

Protocol 2: Evaluating the Effect of pH on Copper Chelation

This protocol uses a colorimetric assay to assess how pH affects the copper-chelating ability of this compound. It is based on a method using bathocuproinedisulfonic acid (BCS), which forms a colored complex with cuprous ions (Cu⁺).

1. Materials:

  • This compound

  • Cupric sulfate (CuSO₄)

  • Bathocuproinedisulfonic acid disodium salt (BCS)

  • Buffers of varying pH (e.g., 4.5, 6.0, 7.5)

  • Spectrophotometer

2. Procedure:

  • Reaction Setup: In a series of microplate wells or cuvettes, prepare reaction mixtures for each pH to be tested. Each reaction should contain:

    • The respective pH buffer.

    • A fixed concentration of CuSO₄.

    • A fixed concentration of BCS.

  • Initiation of Chelation: Add varying concentrations of this compound solution to the wells. Include a control with no this compound.

  • Incubation: Allow the reaction to proceed for a set amount of time at room temperature. This compound will reduce Cu²⁺ to Cu⁺ and chelate it. Any unchelated Cu⁺ will be bound by BCS.

  • Measurement: Measure the absorbance of the Cu(I)-BCS complex at the appropriate wavelength (typically around 483 nm).

  • Data Analysis:

    • A lower absorbance value indicates that more Cu⁺ has been chelated by this compound, preventing it from binding to BCS.

    • Compare the absorbance values across the different pH conditions. A lower absorbance signifies higher chelation activity.

    • Plot the absorbance versus this compound concentration for each pH to compare their relative chelation efficiencies.

Visualizations

The following diagrams illustrate key concepts related to the impact of pH on this compound.

ph_effect cluster_ph_scale pH Scale cluster_species Predominant this compound Species ph_low Low pH (<1.8) ph_mid1 pH 1.8 - 7.9 cation Cationic -COOH -NH3+ -SH (Net Charge: +1) ph_low->cation Protonation ph_mid2 pH 7.9 - 10.5 zwitterion Zwitterionic -COO- -NH3+ -SH (Net Charge: 0) ph_mid1->zwitterion ph_high High pH (>10.5) anion1 Anionic -COO- -NH2 -SH (Net Charge: -1) ph_mid2->anion1 anion2 Dianionic -COO- -NH2 -S- (Net Charge: -2) ph_high->anion2 cation->zwitterion Deprotonation of Carboxyl (pKa ~1.8) zwitterion->anion1 Deprotonation of Amino (pKa ~7.9) anion1->anion2 Deprotonation of Thiol (pKa ~10.5)

Caption: Ionization states of this compound at different pH ranges.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffers (e.g., pH 4, 6, 8) setup Set up Reactions at Each pH prep_buffers->setup prep_solution Prepare this compound Stock Solution prep_solution->setup incubate Incubate under Controlled Conditions setup->incubate measure Measure Activity (e.g., Chelation, Stability) incubate->measure plot Plot Activity vs. pH measure->plot compare Compare Results and Determine Optimal pH plot->compare

Caption: Workflow for pH-dependent activity studies of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Penicillamine in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-penicillamine and its isomers in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate off-target effects, ensuring the validity and reproducibility of your research.

A Note on this compound vs. D-penicillamine: While your interest may be in this compound, it is crucial to note that the L-enantiomer is known for its significant toxicity, primarily through its interference with pyridoxine (vitamin B6) metabolism, and is rarely used in research or clinical settings.[1] The therapeutically active and more commonly studied isomer is D-penicillamine. Therefore, this guide will focus on minimizing the off-target effects of D-penicillamine, which are more relevant to current research practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of D-penicillamine in research models?

A1: The most commonly reported off-target effects of D-penicillamine in animal models include:

  • Vitamin B6 (Pyridoxine) Deficiency: D-penicillamine can interfere with vitamin B6 metabolism, leading to a functional deficiency.[1][2]

  • Nephrotoxicity: D-penicillamine can induce kidney damage, most commonly presenting as membranous nephropathy.[3][4][5][6]

  • Dermatological Abnormalities: Long-term administration can lead to skin conditions such as elastosis perforans serpiginosa (EPS) and cutis laxa due to interference with collagen and elastin metabolism.

  • Hematological Toxicity: D-penicillamine can cause bone marrow suppression, leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count).[7][8][9]

Q2: How can I prevent vitamin B6 deficiency in my animal models treated with D-penicillamine?

A2: Co-administration of pyridoxine (vitamin B6) is essential. A common approach in rat models is to supplement the diet with pyridoxine hydrochloride. While a definitive universal protocol is not established, studies suggest that a dietary supplementation of 800 µg of pyridoxine hydrochloride per 10 g of diet can provide near-maximal protection against the vitamin B6-antagonistic effects of Dthis compound in rats.[10] For routine supplementation in clinical settings, a daily dose of 25-50 mg of pyridoxine is often recommended.[11]

Q3: What are the signs of nephrotoxicity, and how can I monitor for it?

A3: Signs of nephrotoxicity include proteinuria (excess protein in the urine), edema, and changes in urine output. For monitoring in a research setting:

  • Urinalysis: Regularly screen for proteinuria.

  • Serum Creatinine and Blood Urea Nitrogen (BUN): Monitor blood levels of these markers of kidney function.

  • Histopathology: At the end of the study, or if nephrotoxicity is suspected, kidney tissue can be examined for signs of membranous nephropathy, including subepithelial deposits of IgG and C3.[3][4][5][6]

Q4: My animals are developing skin lesions. What could be the cause and what should I do?

A4: Skin lesions, such as papules arranged in a serpiginous pattern, may be indicative of elastosis perforans serpiginosa (EPS), a known off-target effect of D-penicillamine. This is thought to be caused by the inhibition of the copper-dependent enzyme lysyl oxidase, which is crucial for collagen and elastin cross-linking.[12] If you observe such lesions, it is advisable to:

  • Document the lesions: Take high-quality photographs and detailed notes on their appearance and location.

  • Consider dose reduction: If your experimental design allows, reducing the dose of D-penicillamine may alleviate the dermatological effects.

  • Histopathological confirmation: At the end of the study, skin biopsies can be stained with Verhoeff-Van Gieson (EVG) stain to confirm the presence of abnormal elastic fibers characteristic of EPS.[1]

Troubleshooting Guides

Problem 1: Increased mortality or failure to thrive in D-penicillamine treated animals.
Possible Cause Troubleshooting/Mitigation Strategy
Severe Vitamin B6 Deficiency Ensure adequate pyridoxine supplementation in the diet or via injection. Monitor for signs of neuropathy or seizures.
Severe Nephrotoxicity Implement a regular monitoring schedule for proteinuria and serum creatinine. If signs of severe kidney damage appear, consider dose reduction or discontinuation if the experimental protocol allows.
Hematological Toxicity Perform periodic complete blood counts (CBCs) to monitor for leukopenia and thrombocytopenia.
Gastrointestinal Distress D-penicillamine can cause nausea and vomiting.[7] Administering the drug with a small amount of food may help, but be aware that food can decrease its absorption by approximately 50%.[13]
Problem 2: Unexpected results or high variability in experimental data.
Possible Cause Troubleshooting/Mitigation Strategy
Subclinical Off-Target Effects Even in the absence of overt signs, off-target effects can influence experimental outcomes. Ensure all experimental groups are appropriately controlled, including a vehicle-only group and a D-penicillamine + pyridoxine group.
Drug Administration Variability D-penicillamine absorption is affected by food.[13] Standardize the timing of administration relative to feeding to ensure consistent drug exposure.
Differential Cell Sensitivity D-penicillamine can have varying effects on different cell types, with some cell lines showing growth inhibition at specific concentrations.[14] If using in vitro models, perform dose-response curves to determine the optimal concentration for your cell type of interest.

Quantitative Data

Table 1: Effects of D-penicillamine on Vitamin B6 and Metal Ions in Rats (28-day study)

D-penicillamine Dose (mg/kg, p.o.)Change in Urinary Vitamin B6 ExcretionChange in Serum Vitamin B6 LevelsChange in Liver Vitamin B6 LevelsChange in Urinary Copper ExcretionChange in Urinary Zinc Excretion
25IncreasedLoweredSlightly LoweredIncreasedIncreased
100IncreasedLoweredSlightly LoweredIncreasedIncreased
600IncreasedExtensively LoweredSlightly LoweredIncreasedIncreased
(Data summarized from a study on the effects of D-penicillamine in rats)[2]

Table 2: Incidence of Hematological Abnormalities with D-penicillamine

Adverse EffectReported Incidence in HumansNotes
Leukopenia2%A confirmed white blood cell count below 3500/mm³ may necessitate discontinuation of therapy.[8] The reported rate in rheumatoid arthritis patients varies from 0% to 7%.[9]
Thrombocytopenia4%Can be idiosyncratic and may be part of aplastic anemia.[8]
(Data from human clinical use, which can inform monitoring in animal models)[8][9]

Experimental Protocols

Protocol 1: Monitoring for Vitamin B6 Deficiency in Rats

Objective: To assess the vitamin B6 status in rats treated with D-penicillamine.

Materials:

  • Metabolic cages for 24-hour urine collection.

  • Blood collection supplies (e.g., capillary tubes, centrifuge).

  • Reagents for measuring plasma pyridoxal 5'-phosphate (PLP) and urinary xanthurenic acid.

Procedure:

  • House rats in metabolic cages and collect 24-hour urine samples at baseline and at specified time points during D-penicillamine treatment.

  • At the same time points, collect blood samples via a suitable method (e.g., tail vein, saphenous vein).

  • Process blood samples to obtain plasma.

  • Analyze plasma for PLP concentration, which is a primary indicator of vitamin B6 status.

  • Analyze urine samples for xanthurenic acid excretion. Increased excretion is an indicator of a functional vitamin B6 deficiency.[15]

  • Compare the results from D-penicillamine-treated animals to control animals and animals receiving D-penicillamine with pyridoxine supplementation.

Protocol 2: Histological Staining for Elastosis Perforans Serpiginosa (EPS)

Objective: To identify the characteristic histopathological features of D-penicillamine-induced EPS in skin tissue.

Materials:

  • Formalin-fixed, paraffin-embedded skin biopsy sections.

  • Verhoeff's elastic stain.

  • Van Gieson's counterstain.

  • Microscope.

Procedure:

  • Deparaffinize and rehydrate the skin sections.

  • Stain with Verhoeff's elastic stain, which will stain elastic fibers black.

  • Counterstain with Van Gieson's stain, which will stain collagen red and other tissue elements yellow.

  • Dehydrate, clear, and mount the sections.

  • Examine under a microscope for the presence of abnormal, thick, and serrated ("lumpy-bumpy") elastic fibers being extruded through the epidermis.

Visualizations

experimental_workflow cluster_planning Experimental Planning cluster_execution In-Life Phase cluster_analysis Data Analysis and Endpoint Evaluation start Start: D-penicillamine Experiment protocol Establish D-penicillamine Dose and Administration Protocol start->protocol mitigation Incorporate Mitigation Strategies (e.g., Pyridoxine Supplementation) protocol->mitigation treatment Administer D-penicillamine mitigation->treatment monitoring Regularly Monitor Animal Health (Weight, Behavior) treatment->monitoring sampling Collect Biological Samples (Blood, Urine) monitoring->sampling biochem Biochemical Analysis (e.g., PLP, Creatinine) sampling->biochem histopath Histopathological Examination (Kidney, Skin) sampling->histopath data_analysis Analyze and Interpret Data biochem->data_analysis histopath->data_analysis conclusion Draw Conclusions on Efficacy and Off-Target Effects data_analysis->conclusion

Caption: Experimental workflow for a study involving D-penicillamine, incorporating mitigation and monitoring steps.

skin_toxicity_pathway D_pen D-penicillamine copper Copper (Cu2+) D_pen->copper chelates lysyl_oxidase Lysyl Oxidase (LOX) D_pen->lysyl_oxidase inhibits copper->lysyl_oxidase is a cofactor for cross_linking Elastin and Collagen Cross-linking lysyl_oxidase->cross_linking catalyzes abnormal_fibers Abnormal Elastic Fibers cross_linking->abnormal_fibers disruption leads to eps Elastosis Perforans Serpiginosa (EPS) abnormal_fibers->eps results in nephrotoxicity_pathway D_pen D-penicillamine immune_dysregulation Immune Dysregulation D_pen->immune_dysregulation autoantibodies Autoantibody Production immune_dysregulation->autoantibodies immune_complexes Immune Complex Formation autoantibodies->immune_complexes glomerulus Glomerular Deposition immune_complexes->glomerulus complement Complement Activation glomerulus->complement podocyte_injury Podocyte Injury complement->podocyte_injury proteinuria Proteinuria podocyte_injury->proteinuria mn Membranous Nephropathy proteinuria->mn

References

addressing solubility issues of L-penicillamine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-penicillamine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is the L-enantiomer of penicillamine, a trifunctional amino acid containing a thiol, an amine, and a carboxylic acid group.[1] It appears as a white to off-white crystalline powder.[2][3] Understanding its properties is crucial for proper handling in experiments. At physiological pH, it primarily exists in a zwitterionic form.[1] Note that the L-enantiomer is considered toxic as it can inhibit the action of pyridoxine (vitamin B6) and is typically used for research purposes, whereas the D-enantiomer is used therapeutically.[1][3]

Q2: Why is my this compound not dissolving in my buffer?

Several factors can hinder the solubility of this compound:

  • pH of the Buffer: this compound's solubility is highly dependent on pH due to its multiple ionizable groups (carboxyl, amino, and thiol). At its isoelectric point, where the net charge is zero, solubility is at its minimum.

  • High Concentration: Attempting to dissolve this compound at a concentration that exceeds its solubility limit in the specific buffer system will result in an incomplete dissolution.

  • Buffer Composition: Certain ions in the buffer might interact with this compound, potentially leading to precipitation. This compound is a known chelating agent for metals like copper, which could be a factor in buffers with trace metal contaminants.[4]

  • Temperature: While slight warming can sometimes aid dissolution, excessive heat can degrade the compound.

  • Solution Age: Aqueous solutions of penicillamine are not recommended for storage for more than one day, as stability can be an issue.[5] It is always best to prepare solutions fresh.

Q3: How does pH specifically affect the solubility of this compound?

The solubility of this compound is dictated by its ionization state, which is governed by the pH of the solution relative to its pKa values (see Table 1).

  • At low pH (below ~1.8): The carboxyl group is protonated, and the amino group is protonated, resulting in a net positive charge.

  • Between pH ~1.8 and ~7.9: The carboxyl group deprotonates (negative charge), while the amino group remains protonated (positive charge), forming a zwitterion with a net neutral charge. Solubility is often lowest in this range, near the isoelectric point.

  • Between pH ~7.9 and ~10.5: The amino group deprotonates (losing its positive charge), resulting in a net negative charge and generally increased solubility in aqueous media.

  • At high pH (above ~10.5): The thiol group also deprotonates, increasing the net negative charge. This compound is noted to be soluble in aqueous base.[]

To enhance solubility, adjusting the pH away from the isoelectric point is a key strategy.

Q4: What is the recommended method for storing this compound solutions?

Aqueous solutions of penicillamine should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day due to potential degradation.[5] If a stock solution must be prepared, consider sterile filtering and storing at 2-8°C for a very short period, though fresh preparation is strongly advised.

Q5: Are there any known incompatibilities with common experimental buffers?

While this compound is freely soluble in water, issues can arise in buffered solutions.[2][3] Buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺) or trace heavy metals could potentially lead to the formation of penicillamine complexes, which may have different solubility profiles. When troubleshooting, consider using a simple buffer system first (e.g., sodium phosphate) before moving to more complex media.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂S[2][7]
Molecular Weight 149.21 g/mol [3]
Appearance White to off-white crystalline powder[2][]
pKa (carboxyl) ~1.8[1][3]
pKa (α-amino) ~7.9[1][3]
pKa (β-thiol) ~10.5[1][3]
Melting Point 191-194°C[]

Note: pKa values are for the closely related Dthis compound, which are expected to be nearly identical to the L-enantiomer.

Table 2: Solubility of Penicillamine in Various Solvents

SolventSolubilitySource(s)
Water Freely Soluble (111 g/L at 20°C for D-form)[2][3][8]
Aqueous Base Soluble[]
Ethanol Slightly Soluble[2][3]
DMSO ~30 mg/mL (for D-form)[5]
Dimethylformamide (DMF) ~30 mg/mL (for D-form)[5]
Ether, Chloroform Insoluble[2][3]
1:7 DMSO:PBS (pH 7.2) ~0.12 mg/mL (for D-form)[5]

Note: Quantitative data for organic solvents and buffer systems are often reported for the D-enantiomer but serve as a strong guideline for the L-enantiomer due to identical chemical structures apart from stereochemistry.

Visualizations

cluster_pH Dominant Ionization State of this compound vs. pH ph_low pH < 1.8 Net Charge: +1 (Cationic) ph_mid1 pH 1.8 - 7.9 Net Charge: 0 (Zwitterionic) *Lowest Solubility* ph_low->ph_mid1 pKa ~1.8 (-COOH) ph_mid2 pH 7.9 - 10.5 Net Charge: -1 (Anionic) ph_mid1->ph_mid2 pKa ~7.9 (-NH3+) ph_high pH > 10.5 Net Charge: -2 (Dianionic) ph_mid2->ph_high pKa ~10.5 (-SH)

Caption: Relationship between pH, pKa, and this compound's ionic state.

Troubleshooting Guide

If you are experiencing issues with dissolving this compound, follow this systematic approach.

start Start: This compound fails to dissolve or precipitates check_ph 1. Is the buffer pH far from the isoelectric point (pI ~4.85)? start->check_ph adjust_ph Action: Adjust pH to >8.0 or <1.5 for better solubility. check_ph->adjust_ph No check_conc 2. Is the concentration too high for the chosen solvent? check_ph->check_conc Yes success Success: This compound is dissolved adjust_ph->success lower_conc Action: Lower the target concentration. check_conc->lower_conc Yes check_solvent 3. Are you using an aqueous buffer for a high concentration prep? check_conc->check_solvent No lower_conc->success use_dmso Action: Use an alternative method. Dissolve in DMSO first, then dilute into buffer. check_solvent->use_dmso Yes check_fresh 4. Was the solution prepared fresh? check_solvent->check_fresh No use_dmso->success prepare_fresh Action: Discard old solution. Prepare fresh from solid powder. check_fresh->prepare_fresh No check_fresh->success Yes prepare_fresh->success

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Aqueous Buffer

This protocol is suitable for lower concentrations where pH adjustment is sufficient.

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is toxic.[1][3]

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Initial Dissolution: Add a portion (e.g., 80%) of the final volume of your desired experimental buffer. Stir the suspension at room temperature. Do not heat.

  • pH Measurement: Measure the pH of the suspension. It will likely be in the zwitterionic range where solubility is low.

  • pH Adjustment: Slowly add a small amount of a base (e.g., 1N NaOH) dropwise while stirring and monitoring the pH. As the pH increases above 8.0, the this compound should dissolve completely as it becomes anionic. Alternatively, for acidic buffers, adjust the pH to below 1.5 with an acid (e.g., 1N HCl).

  • Final Volume: Once the solid is fully dissolved, add the buffer to reach the final desired volume and mix thoroughly.

  • Final pH Check: Check the pH of the final solution and adjust if necessary.

  • Use Immediately: Use the freshly prepared solution for your experiment. Do not store.[5]

Protocol 2: Preparation of High-Concentration Stock Using a Co-Solvent (DMSO)

This method is adapted from protocols for D-penicillamine and is useful when high concentrations are needed or when pH adjustment is not desirable for the final application.[5]

  • Safety First: Wear appropriate PPE. Handle DMSO with care as it can facilitate the absorption of substances through the skin.

  • Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube or glass vial.

  • Co-Solvent Addition: Add a minimal amount of DMSO to the powder. Vortex or triturate gently to dissolve the solid completely. Penicillamine is soluble up to ~30 mg/mL in DMSO.[5]

  • Dilution: While vortexing, slowly add the concentrated DMSO stock solution into your final experimental buffer. The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.

  • Observation: Observe the solution carefully during dilution. If any precipitation occurs, the final concentration may be too high for that specific buffer, even with a co-solvent.

  • Use Immediately: Use the freshly prepared solution for your experiment. Do not store.

References

quality control measures for L-penicillamine in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-penicillamine. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider for this compound in a laboratory setting?

A1: The critical quality attributes for this compound include its identity, purity (both chemical and enantiomeric), strength, and stability. This compound is the toxic enantiomer of penicillamine, so its presence as an impurity in D-penicillamine drug substances must be strictly controlled.[1][2][3] Key parameters to monitor are the presence of impurities, degradation products, and the correct stereoisomeric form.

Q2: Which analytical techniques are most suitable for the quality control of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most commonly employed techniques for the analysis of this compound.[4][5][6] HPLC is widely used for its robustness in separating this compound from its enantiomer and other related impurities, often involving derivatization to enhance detection.[4][5] CE offers high separation efficiency and is particularly useful for chiral separations.[6]

Q3: What are the common impurities associated with penicillamine?

A3: Common impurities include penicillamine disulfide, S-methythis compound, and various process-related impurities.[7] It is crucial to have certified reference standards for these impurities to ensure accurate identification and quantification during analysis.[7][8][9]

Troubleshooting Guides

HPLC Analysis

Q4: I am observing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?

A4: Peak tailing in HPLC analysis of this compound can be caused by several factors. A common reason is the interaction of the amine groups in penicillamine with residual silanol groups on the silica-based column packing.[10][11]

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low (around 2.5-3.5) to protonate the silanol groups and reduce secondary interactions.[10]

  • Column Choice: Using a highly deactivated (end-capped) column can minimize silanol interactions.[10][11]

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[12][13]

  • Column Contamination: A contaminated guard or analytical column can also cause peak shape issues. Flush the column or replace it if necessary.[12]

Q5: My chiral separation of D- and this compound is not achieving baseline resolution. How can I improve it?

A5: Achieving good chiral resolution is critical. If you are facing issues, consider the following:

Troubleshooting Steps:

  • Derivatization: Derivatization with a chiral reagent (e.g., Marfey's reagent) can create diastereomers that are more easily separated on a standard C18 column.[4]

  • Chiral Selector in Mobile Phase: Incorporating a chiral selector, such as a copper(II)-L-proline complex, into the mobile phase can facilitate separation on an achiral column.[5]

  • Column Temperature: Optimize the column temperature, as it can significantly impact chiral recognition and resolution.

  • Mobile Phase Composition: Fine-tune the mobile phase composition, including the organic modifier and buffer concentration.

Capillary Electrophoresis (CE) Analysis

Q6: I am experiencing poor reproducibility of migration times in my CE analysis of this compound. What could be the cause?

A6: Poor reproducibility in CE is often related to issues with the capillary or the background electrolyte (BGE).

Troubleshooting Steps:

  • Capillary Conditioning: Ensure a consistent and thorough capillary conditioning protocol is followed between runs. This typically involves flushing with sodium hydroxide, water, and then the BGE.[14]

  • BGE Preparation: Prepare fresh BGE daily, as changes in pH or composition due to degradation or evaporation can affect migration times.[14]

  • Temperature Control: Maintain a constant capillary temperature, as viscosity and, consequently, electrophoretic mobility are temperature-dependent.[15]

  • Sample Matrix: High salt concentrations in the sample can affect the electric field and lead to inconsistent migration. Consider a sample cleanup step if necessary.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound using Pre-column Derivatization

This protocol is based on the derivatization of penicillamine with Marfey's reagent followed by reversed-phase HPLC analysis.[4]

1. Materials and Reagents:

  • This compound reference standard

  • D-Penicillamine sample

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Sodium bicarbonate

2. Sample Preparation (Derivatization):

  • Prepare a standard solution of this compound and a sample solution of D-penicillamine in a suitable buffer (e.g., sodium bicarbonate).

  • To a specific volume of the standard/sample solution, add a solution of Marfey's reagent in acetone.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

  • After incubation, neutralize the reaction with an acid (e.g., hydrochloric acid).

  • Dilute the derivatized solution to the final volume with the mobile phase.

3. HPLC Conditions:

  • Column: Poroshell HPH C18 (or equivalent)[4]

  • Mobile Phase A: 0.5% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-based gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 0.8 mL/min[4]

  • Column Temperature: 25°C[4]

  • Detection: UV at 340 nm[4]

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized D- and this compound based on the retention time of the this compound standard.

  • Quantify the amount of this compound in the D-penicillamine sample using the peak area and a calibration curve.

Protocol 2: Capillary Electrophoresis for Chiral Separation of Penicillamine

This protocol describes the chiral separation of D- and this compound using a neutral cyclodextrin as a chiral selector.[6]

1. Materials and Reagents:

  • D/L-penicillamine standard mixture

  • β-cyclodextrin

  • Sodium phosphate buffer

  • Sodium hydroxide (for pH adjustment and capillary conditioning)

  • Hydrochloric acid (for pH adjustment)

2. Capillary Preparation and Conditioning:

  • Flush the new capillary with 1 M NaOH, followed by water, and then the background electrolyte (BGE).

  • Before each injection, pre-condition the capillary with a short flush of 0.1 M NaOH, water, and BGE to ensure a reproducible surface.

3. CE Conditions:

  • Capillary: Fused-silica capillary

  • Background Electrolyte (BGE): Sodium phosphate buffer containing β-cyclodextrin. The pH can be varied (e.g., 4.5, 7.4, or 9.7) to optimize separation.[6]

  • Voltage: Apply a constant voltage (e.g., 20 kV).

  • Temperature: Maintain a constant capillary temperature (e.g., 25°C).

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

4. Data Analysis:

  • The two enantiomers will migrate at different velocities, resulting in two separate peaks.

  • Identify the peaks based on the migration order of a known standard.

  • Quantify each enantiomer based on the peak area.

Quantitative Data Summary

MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
HPLC with Marfey's ReagentThis compound derivative0.03 - 0.300.010.0390.7[4]
Capillary Electrophoresis (pH 4.5)D/L-Penicillamine8.56 - 8562.58-93.1 - 105[6][16]
Capillary Electrophoresis (pH 7.4 & 9.7)D/L-Penicillamine8.56 - 17101.41 - 2.58-93.1 - 105[6][16]

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH in optimal range (2.5-3.5)? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is the column end-capped/deactivated? check_ph->check_column Yes adjust_ph->check_column change_column Use a highly deactivated column check_column->change_column No check_concentration Is sample concentration too high? check_column->check_concentration Yes change_column->check_concentration dilute_sample Dilute the sample check_concentration->dilute_sample Yes check_contamination Is the column contaminated? check_concentration->check_contamination No dilute_sample->check_contamination flush_column Flush or replace the column check_contamination->flush_column Yes end Peak Shape Improved check_contamination->end No flush_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Chiral_Separation_Strategy start Goal: Separate D- and this compound method_choice Choose Analytical Method start->method_choice hplc HPLC method_choice->hplc Robustness ce Capillary Electrophoresis method_choice->ce High Efficiency hplc_strategy Select HPLC Strategy hplc->hplc_strategy ce_strategy Use Chiral Selector in BGE (e.g., β-cyclodextrin) ce->ce_strategy derivatization Pre-column Derivatization (e.g., Marfey's Reagent) hplc_strategy->derivatization chiral_mobile_phase Chiral Mobile Phase Additive (e.g., Cu(II)-L-proline) hplc_strategy->chiral_mobile_phase analysis Analyze and Quantify derivatization->analysis chiral_mobile_phase->analysis ce_strategy->analysis

Caption: Strategies for chiral separation of penicillamine.

References

Technical Support Center: Interpreting Unexpected Results in L-penicillamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-penicillamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are we observing a paradoxical worsening of symptoms in our animal model of Wilson's disease after initiating this compound therapy?

A1: This phenomenon, known as paradoxical worsening, is a recognized complication in a subset of patients with Wilson's disease treated with D-penicillamine and has been observed in clinical studies.[1][2][3][4] While the exact mechanism is not fully understood, it is hypothesized that the initiation of chelation therapy can mobilize copper from tissues, leading to a transient increase in serum copper levels and subsequent worsening of neurological symptoms.[4] Studies have shown that up to 30.2% of human patients with neurologic Wilson's disease experience this deterioration upon starting penicillamine treatment.[1][2][3] Factors associated with a higher risk of deterioration include pre-existing chronic liver disease, leukopenia, and thrombocytopenia.[1][2]

Q2: Our in vitro experiments showed this compound to have a significant anti-proliferative effect on cancer cell lines, but this is not translating to our in vivo tumor models. Why the discrepancy?

A2: The discrepancy between in vitro and in vivo results with this compound in cancer studies can be attributed to several factors. In vitro, the combination of D-penicillamine and copper has been shown to generate hydrogen peroxide, which has an anti-proliferative effect on tumor cells.[5] However, this effect is neutralized by the presence of proteins, such as those found in fetal calf serum in culture media and, more importantly, in the physiological environment in vivo.[5] Therefore, for this compound to be effective as an antineoplastic agent in vivo, strategies to prevent its rapid neutralization by proteins would need to be developed.[5]

Q3: We are observing the development of autoimmune-like syndromes in our long-term animal studies with this compound. What is the underlying mechanism?

A3: this compound is a well-documented inducer of various autoimmune syndromes.[6][7][8] The proposed mechanisms are complex and not fully elucidated, but evidence suggests a few key pathways. One hypothesis is that penicillamine can bind to aldehydes on the surface of macrophages, leading to their activation and triggering an autoimmune response in susceptible individuals.[6] Additionally, studies suggest the involvement of Th17 cells in the pathogenesis of penicillamine-induced autoimmunity.[6] Penicillamine has been linked to the induction of specific conditions like drug-induced lupus and myasthenia gravis, where it is thought to initiate a new autoimmune response rather than enhancing a pre-existing one.[6][9]

Troubleshooting Guides

Issue 1: Unexpected Pro-oxidant Effects Observed

Symptoms: Increased markers of oxidative stress (e.g., lipid peroxidation, protein carbonylation) in your experimental system following this compound administration, contrary to its expected antioxidant properties.

Possible Causes and Solutions:

  • Dual Pro-oxidant/Antioxidant Role: this compound can exhibit both pro-oxidant and antioxidant effects depending on the experimental conditions. In the presence of transition metals like copper, it can participate in redox cycling and generate reactive oxygen species (ROS).[10][11]

    • Troubleshooting Step: Carefully control for and measure the concentration of transition metals in your experimental system. Consider co-administration with a specific metal chelator that does not participate in redox cycling to isolate the antioxidant effects of this compound.

  • Formation of Thiyl Radicals: The thiol group of penicillamine can be oxidized to form thiyl radicals, which can, in turn, react with other molecules to generate further ROS.[10][11]

    • Troubleshooting Step: Use spin trapping techniques in conjunction with electron paramagnetic resonance (EPR) spectroscopy to detect the presence of thiyl radicals and other ROS in your system.

Issue 2: High Variability in Drug Efficacy and Toxicity Between Subjects

Symptoms: Significant differences in therapeutic response or adverse effects among individual animals in the same treatment group.

Possible Causes and Solutions:

  • Genetic Predisposition: Susceptibility to penicillamine-induced adverse effects, particularly hypersensitivity reactions, has been linked to specific HLA haplotypes (e.g., HLA DR3).[7]

    • Troubleshooting Step: If feasible, genotype your animal models for relevant immune response genes to stratify your study population and identify potential genetic links to variability.

  • Metabolic Differences: Patients who are poor sulfoxidizers have shown an increased rate of immunologically mediated toxicity from penicillamine.[12]

    • Troubleshooting Step: Assess the sulfoxidation status of your experimental subjects, if possible, to correlate with observed toxicity.

  • Drug Interactions: The absorption and efficacy of penicillamine can be significantly affected by co-administration with other compounds. For example, minerals like iron, zinc, and magnesium can chelate penicillamine and reduce its absorption.[13]

    • Troubleshooting Step: Review all components of the diet and any co-administered drugs or supplements. Ensure a staggered administration schedule if co-administration with minerals is necessary, allowing at least a two-hour interval between penicillamine and the other substance.[13]

Quantitative Data Summary

Table 1: Incidence of Paradoxical Worsening in Wilson's Disease Patients Treated with Penicillamine

Study PopulationNumber of PatientsIncidence of WorseningTiming of WorseningAssociated FactorsReference
Neurologic Wilson's Disease5930.2% (19 patients)10 within 1 month, 7 in 1-3 months, 2 after 3 monthsChronic liver disease, leukopenia, thrombocytopenia[1][2]
Neurologic Wilson's DiseaseNot specifiedUp to 50%Early in treatmentNot specified[2]

Table 2: Effect of this compound on In Vitro Cancer Cell Proliferation

Cell LineTreatmentEffectNeutralizing FactorsReference
Murine J558L plasmacytomaD-penicillamine + Copper SulfateSignificant antiproliferative effectProtein (e.g., fetal calf serum), catalase[5]
Human acute myelogenous leukemiaD-penicillamine + Copper SulfateHighly sensitive, antiproliferative effectProtein[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of Pro-oxidant/Antioxidant Effects of this compound

This protocol is adapted from a study investigating the dual effects of D-penicillamine on hyaluronan degradation.[10][11]

Objective: To determine if this compound acts as a pro-oxidant or antioxidant in a specific experimental system.

Materials:

  • High-molar-mass hyaluronan

  • Ascorbic acid

  • Cupric ions (Cu(II))

  • This compound

  • Rotational viscometer

Methodology:

  • Prepare a solution of high-molar-mass hyaluronan.

  • Establish a degradative system by adding ascorbate and Cu(II) ions to the hyaluronan solution. This will generate hydroxyl radicals and cause hyaluronan degradation.

  • To test the effect of this compound, add it to the complete degradative system at the beginning of the reaction.

  • Monitor the degradation of hyaluronan over time by measuring the viscosity of the solution using a rotational viscometer.

  • A marked inhibition of the decrease in viscosity indicates an antioxidant effect of this compound (scavenging of hydroxyl radicals).

  • A faster decrease in viscosity compared to the control (hyaluronan + ascorbate + Cu(II)) suggests a pro-oxidant effect.

  • The study that inspired this protocol observed an initial inhibitory (antioxidant) effect that transitioned to a pro-oxidative one after approximately one hour.[10][11]

Visualizations

L_Penicillamine_Paradoxical_Worsening cluster_tissue Tissues (e.g., Liver) cluster_blood Bloodstream cluster_cns Central Nervous System Copper_Stored Stored Copper Free_Copper Free Copper Copper_Stored->Free_Copper Transient Increase Penicillamine_Complex Penicillamine-Copper Complex Free_Copper->Penicillamine_Complex Forms Complex Neurotoxicity Increased Neurotoxicity Free_Copper->Neurotoxicity Exacerbates Urinary_Excretion Urinary Excretion Penicillamine_Complex->Urinary_Excretion Promotes Worsening Paradoxical Worsening of Neurological Symptoms Neurotoxicity->Worsening Leads to L_Penicillamine This compound Administration L_Penicillamine->Copper_Stored Mobilizes L_Penicillamine->Free_Copper Chelates

Caption: Hypothetical pathway of paradoxical worsening in Wilson's disease.

L_Penicillamine_Autoimmunity cluster_macrophage Macrophage Interaction cluster_tcell T-Cell Involvement L_Penicillamine This compound Aldehydes Surface Aldehydes L_Penicillamine->Aldehydes Binds to Th17_Cells Th17 Cells L_Penicillamine->Th17_Cells Influences Macrophage_Activation Macrophage Activation Aldehydes->Macrophage_Activation Leads to Autoimmune_Syndrome Autoimmune Syndrome (e.g., Drug-Induced Lupus) Macrophage_Activation->Autoimmune_Syndrome Contributes to Th17_Cells->Autoimmune_Syndrome Contributes to

Caption: Proposed mechanisms of this compound-induced autoimmunity.

Experimental_Workflow_Redox_Effects Start Start: Prepare Hyaluronan Solution Add_Reagents Add Ascorbate + Cu(II) Ions (Control Group) Start->Add_Reagents Add_Penicillamine Add Ascorbate + Cu(II) Ions + this compound (Test Group) Start->Add_Penicillamine Measure_Viscosity Measure Viscosity Over Time (Rotational Viscometer) Add_Reagents->Measure_Viscosity Add_Penicillamine->Measure_Viscosity Analyze_Data Analyze Viscosity Data Measure_Viscosity->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results Antioxidant Antioxidant Effect (Inhibited Degradation) Interpret_Results->Antioxidant Slower degradation than control Pro_oxidant Pro-oxidant Effect (Accelerated Degradation) Interpret_Results->Pro_oxidant Faster degradation than control Dual_Effect Dual Effect (Initial Inhibition, then Acceleration) Interpret_Results->Dual_Effect Initial slow, then fast degradation

Caption: Workflow for assessing this compound's redox effects.

References

Validation & Comparative

A Comparative Guide to the Chelating Efficacy of L-Penicillamine and D-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chelating properties and clinical utility of the two stereoisomers of penicillamine: the L- and D-forms. While both molecules share the same chemical formula, their differing spatial arrangements result in profoundly different biological activities. This document synthesizes available data to highlight the superior therapeutic index of D-penicillamine and the toxicity concerns that preclude the use of L-penicillamine as a chelating agent.

Executive Summary

D-penicillamine is the exclusively used pharmaceutical form of penicillamine for chelation therapy, primarily in the management of Wilson's disease, a genetic disorder leading to copper accumulation.[1][2] It is also employed in cases of cystinuria and severe rheumatoid arthritis.[1] The L-isomer, this compound, is toxic and not used clinically due to its interference with pyridoxine (vitamin B6) metabolism.[1][3][4] This guide will delineate the available evidence comparing these two isomers.

Comparative Data: this compound vs. D-Penicillamine

The following table summarizes the key characteristics of L- and D-penicillamine based on established scientific literature.

FeatureThis compoundD-Penicillamine
Clinical Use Not used clinically due to toxicity.[1][3][5]FDA-approved for Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1] Off-label use for some heavy metal toxicities.[1]
Chelating Activity Capable of chelation in vitro.Effective in vivo chelator of copper, lead, mercury, and other heavy metals.[1][6]
Primary Toxicity Potent inhibitor of pyridoxine (vitamin B6), leading to neurotoxicity.[4][5][7]Potential for adverse effects including bone marrow suppression, nephropathy, and autoimmune syndromes.[4][8]
Mechanism of Toxicity Forms a stable thiazolidine ring with pyridoxal-5-phosphate, inactivating this essential co-enzyme.[9]Does not significantly interfere with pyridoxine metabolism.[9]
Therapeutic Index Very low; considered toxic.[4]Clinically acceptable for approved indications.

Mechanism of Action and Toxicity

D-Penicillamine: A Clinically Effective Chelator

D-penicillamine functions as a chelating agent by forming stable, soluble complexes with heavy metals, particularly copper.[2][6] These complexes are then readily excreted in the urine, reducing the body's burden of the toxic metal.[1] The therapeutic efficacy of D-penicillamine in Wilson's disease is a direct result of this copper chelation and subsequent elimination.

This compound: A Pyridoxine Antagonist

The clinical use of this compound is precluded by its significant toxicity, which stems from its potent antagonism of pyridoxine (vitamin B6).[4][9] Pyridoxal-5-phosphate, the active form of vitamin B6, is a critical co-enzyme for a vast array of enzymatic reactions in the body, including transamination and decarboxylation reactions essential for amino acid metabolism and neurotransmitter synthesis.[9][10] this compound irreversibly inhibits these enzymes by forming a stable thiazolidine ring with pyridoxal-5-phosphate, effectively sequestering this vital co-enzyme.[9] This interference leads to a functional vitamin B6 deficiency, resulting in severe neurological and other systemic toxicities.[5]

Experimental Protocols

1. In Vivo Evaluation of Chelating Efficacy (Animal Model)

This protocol outlines a typical experiment to assess the efficacy of a chelating agent like D-penicillamine in reducing heavy metal burden in a rodent model.

  • Objective: To determine the effect of D-penicillamine on urinary excretion and tissue concentration of a target heavy metal (e.g., copper).

  • Animal Model: Male Wistar rats (n=8 per group).

  • Acclimatization: Animals are housed in standard conditions for 7 days prior to the experiment.

  • Induction of Metal Overload: Rats are administered a solution of the target metal salt (e.g., copper sulfate) via oral gavage or intraperitoneal injection for a specified period to induce a state of metal toxicosis.

  • Treatment Groups:

    • Group 1: Control (vehicle only)

    • Group 2: Metal-loaded + Vehicle

    • Group 3: Metal-loaded + D-penicillamine (at a therapeutic dose)

  • Administration: D-penicillamine is administered orally once daily for the duration of the treatment period (e.g., 7-14 days).

  • Sample Collection: 24-hour urine samples are collected using metabolic cages at baseline and at various time points during treatment. At the end of the study, animals are euthanized, and key organs (liver, kidneys, brain) are harvested.

  • Analysis:

    • The concentration of the target metal in urine and digested organ tissues is quantified using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).

    • Biomarkers of organ damage (e.g., serum transaminases for liver, creatinine for kidney) are also assessed.

  • Outcome Measures:

    • A significant increase in urinary metal excretion in the D-penicillamine treated group compared to the metal-loaded control group.

    • A significant decrease in the metal concentration in the liver and kidneys of the D-penicillamine treated group.

2. In Vitro Assessment of Pyridoxal-5-Phosphate Inhibition

This protocol describes an in vitro experiment to demonstrate the inhibitory effect of this compound on a vitamin B6-dependent enzyme.

  • Objective: To compare the inhibitory effects of L- and D-penicillamine on the activity of a pyridoxal-5-phosphate dependent enzyme (e.g., alanine aminotransferase).

  • Materials:

    • Purified alanine aminotransferase (ALT) enzyme.

    • Substrates: L-alanine and α-ketoglutarate.

    • Co-enzyme: Pyridoxal-5-phosphate (PLP).

    • Inhibitors: this compound and D-penicillamine.

    • Spectrophotometer.

  • Methodology:

    • A reaction mixture containing the enzyme, substrates, and PLP is prepared in a suitable buffer.

    • The reaction is initiated, and the rate of product formation (pyruvate) is measured spectrophotometrically by coupling the reaction to lactate dehydrogenase and monitoring the oxidation of NADH.

    • The experiment is repeated with the addition of increasing concentrations of this compound or D-penicillamine to the reaction mixture.

  • Analysis:

    • The enzyme activity is calculated for each inhibitor concentration.

    • The IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined for both L- and D-penicillamine.

  • Expected Outcome: this compound will exhibit a significantly lower IC50 value compared to D-penicillamine, demonstrating its potent inhibitory effect on the PLP-dependent enzyme.

Visualizing the Mechanisms

The following diagrams illustrate the key molecular interactions of D-penicillamine and this compound.

G cluster_0 D-Penicillamine Chelation of Copper D_Pen D-Penicillamine Complex Stable, Soluble D-Penicillamine-Copper Complex D_Pen->Complex Binds to Copper Excess Copper (Cu²⁺) Copper->Complex Chelated by Excretion Urinary Excretion Complex->Excretion Leads to

Caption: D-Penicillamine chelates excess copper, forming a soluble complex that is excreted.

G cluster_1 This compound Toxicity Mechanism L_Pen This compound Thiazolidine Stable Thiazolidine Ring (Inactive Complex) L_Pen->Thiazolidine Reacts with PLP Pyridoxal-5-Phosphate (PLP) (Active Vitamin B6) PLP->Thiazolidine Forms Enzyme PLP-Dependent Enzymes PLP->Enzyme Required for function Inhibition Enzyme Inhibition & Neurotoxicity Thiazolidine->Inhibition Causes Enzyme->Inhibition Leads to

References

L-Penicillamine vs. Trientine: A Comparative Guide to Copper Chelation in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating copper metabolism and related pathologies, the choice of a suitable copper chelator is critical. L-penicillamine and trientine are two of the most established chelating agents used in both clinical settings for conditions like Wilson's disease and in various research models to study the effects of copper overload and depletion. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Mechanism of Action and Efficacy

Both this compound and trientine function by binding to excess copper, forming a water-soluble complex that can be excreted from the body. However, their primary modes of action and efficacy exhibit notable differences.

This compound , a derivative of penicillin, primarily acts by chelating copper in the bloodstream and tissues, which is then excreted through the urine.[1][2] It contains a sulfhydryl group that binds to free copper, forming a soluble complex.[1]

Trientine (triethylenetetramine) also promotes urinary excretion of copper by forming a stable complex with it.[2][3] A key distinction in its mechanism is the significant inhibition of intestinal copper absorption.[1][4][5] This dual action of promoting excretion and preventing uptake contributes to its overall efficacy in reducing copper load.[1]

Biochemical studies have shown that trientine possesses a higher binding affinity for copper compared to this compound, which may contribute to its potent chelation effects.[6]

Quantitative Comparison of Performance

The following tables summarize quantitative data from various experimental models comparing the performance of this compound and trientine.

Table 1: In Vitro Efficacy in Preventing Copper-Induced Hemolysis

ChelatorConcentration (mM)% Hemolysis Reduction (Mean ± SD)p-valueResearch Model
Trientine 0.575.3 ± 8.2<0.05Ovine Red Blood Cells
1.085.1 ± 5.5<0.05Ovine Red Blood Cells
1.588.9 ± 4.1<0.05Ovine Red Blood Cells
This compound 0.5No significant protection>0.05Ovine Red Blood Cells
1.062.7 ± 10.4<0.05Ovine Red Blood Cells
1.570.1 ± 9.8<0.05Ovine Red Blood Cells

Data adapted from an in vitro study on copper-induced hemolysis in ovine red blood cells.[7]

Table 2: Effect on Hepatic Copper Uptake in Healthy Human Volunteers

Treatment (7 days)Change in Hepatic 64Cu Activity (SUV, Mean ± SD)Time Pointp-valueResearch Model
Trientine From 6.17 ± 4.73 to 1.47 ± 2.971 hour post-dose<0.02Healthy Human Volunteers
From 14.24 ± 3.09 to 6.19 ± 3.4315 hours post-dose<0.02Healthy Human Volunteers
This compound No significant change1 hour post-dose>0.05Healthy Human Volunteers
From 16.30 ± 5.63 to 12.17 ± 1.4415 hours post-dose<0.04Healthy Human Volunteers

SUV: Standardized Uptake Value. Data from a mechanistic study using 64Cu PET/CT.[4][8]

Table 3: Effect on 24-hour Urinary Copper Excretion in Patients with Wilson's Disease (Maintenance Therapy)

TreatmentMean Urinary Copper Excretion (μ g/24h )Mean Difference (Trientine - Penicillamine)Research Model
Trientine Lower than Penicillamine-237.5Patients with Wilson's Disease
This compound Higher than TrientinePatients with Wilson's Disease

Data from a randomized, open-label, non-inferiority, phase 3 trial (CHELATE).[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols cited in this guide.

In Vitro Copper-Induced Hemolysis Assay

This assay evaluates the ability of chelators to protect red blood cells from copper-induced damage.

  • Blood Collection: Fresh ovine blood is collected in tubes containing an anticoagulant (e.g., heparin).[7]

  • Red Blood Cell Preparation: Red blood cells (RBCs) are isolated by centrifugation, washed multiple times with a buffered saline solution (e.g., PBS), and then resuspended to a specific concentration.[10][11]

  • Incubation: The RBC suspension is incubated with a solution of copper sulfate (CuSO₄) at a concentration known to induce approximately 50% hemolysis.[7]

  • Chelator Treatment: Different concentrations of this compound or trientine are added to the RBC and copper sulfate mixture.[7]

  • Incubation and Lysis: The samples are incubated for a set period (e.g., 14 hours) at a physiological temperature (e.g., 37°C).[7]

  • Quantification of Hemolysis: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).[10][12] The percentage of hemolysis is calculated relative to a positive control (100% hemolysis induced by a lysing agent like Triton X-100) and a negative control (spontaneous hemolysis in the absence of copper).[11][12]

In Vivo Assessment of Intestinal Copper Absorption using 64Cu PET/CT

This technique allows for the non-invasive quantification of intestinal copper absorption and its subsequent distribution.

  • Animal/Human Subject Preparation: Subjects (e.g., healthy human volunteers or rodents) are fasted overnight.[4][13]

  • Administration of 64Cu: A solution of 64CuCl₂ is administered orally.[4][13]

  • PET/CT Imaging: Positron Emission Tomography (PET) combined with Computed Tomography (CT) scans are performed at specific time points after 64Cu administration (e.g., 1 and 15 hours).[4]

  • Image Analysis: The uptake of 64Cu in various organs, particularly the liver, is quantified from the PET images. The data is often expressed as the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and the subject's body weight.[4][8]

  • Chelator Treatment Protocol: To assess the effect of chelators, subjects are treated with this compound or trientine for a specific period (e.g., 7 days) before the 64Cu administration and PET/CT imaging are repeated.[4][8] The changes in hepatic 64Cu uptake before and after treatment indicate the effect of the chelator on intestinal absorption.[4]

Measurement of 24-hour Urinary Copper Excretion

This is a standard method to assess the efficacy of copper chelators in promoting copper elimination.

  • Urine Collection: Subjects are provided with a special container for collecting all urine produced over a 24-hour period.[14][15]

  • Sample Preparation: The total volume of the 24-hour urine collection is measured, and a well-mixed aliquot is taken for analysis.

  • Copper Analysis: The copper concentration in the urine sample is determined using atomic absorption spectrometry.[14]

  • Calculation: The total 24-hour urinary copper excretion is calculated by multiplying the copper concentration by the total urine volume. The results are typically expressed in micrograms (µg) or micromoles (µmol) of copper per 24 hours.[16]

Signaling Pathways and Cellular Mechanisms

The following diagrams illustrate the key signaling pathways involved in copper homeostasis and the mechanisms of action of this compound and trientine.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Portal Circulation Dietary Copper Dietary Copper CTR1 CTR1 Dietary Copper->CTR1 Absorption Copper_pool Intracellular Copper Pool CTR1->Copper_pool ATP7A ATP7A Copper_blood Copper ATP7A->Copper_blood Trientine_intestinal Trientine Trientine_intestinal->Dietary Copper Chelates Copper (Inhibits Absorption) Penicillamine_intestinal This compound Penicillamine_intestinal->Dietary Copper Minimal Effect Copper_pool->ATP7A Efflux G cluster_0 Hepatocyte cluster_1 Bloodstream cluster_2 Kidney Excess_Copper Excess Intracellular Copper ATP7B ATP7B (impaired in Wilson's Disease) Excess_Copper->ATP7B Excretion Bile_Canaliculus Bile Canaliculus ATP7B->Bile_Canaliculus Biliary Excretion (impaired) Trientine_hepatic Trientine Trientine_hepatic->Excess_Copper Chelation Copper_Chelate Copper-Chelate Complex Trientine_hepatic->Copper_Chelate Penicillamine_hepatic This compound Penicillamine_hepatic->Excess_Copper Chelation Penicillamine_hepatic->Copper_Chelate Blood_Copper Circulating Copper Copper_Chelate->Blood_Copper Blood_Copper->Excess_Copper Uptake Urine Urine Blood_Copper->Urine Renal Excretion of Copper-Chelate Complex Excess Copper Excess Copper ROS Reactive Oxygen Species (ROS) Generation Excess Copper->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Excess Copper->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction->ROS Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Bax Altered Bcl-2/Bax Ratio Apoptosis->Bcl2_Bax Chelators This compound & Trientine Chelators->Excess Copper Copper Sequestration

References

L-Penicillamine's Impact on Copper Transport Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-penicillamine's effects on copper transport proteins, primarily ATP7A and ATP7B, with alternative copper-chelating agents. The information is supported by experimental data to aid in research and drug development.

Introduction to this compound and Copper Homeostasis

This compound is a chelating agent historically used in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation due to mutations in the ATP7B gene.[1][2] The primary function of the ATP7B protein is to transport copper into the bile for excretion. A related protein, ATP7A, is also involved in cellular copper efflux. This compound's therapeutic effect stems from its ability to bind to excess copper, forming a complex that is then excreted in the urine.[1][3] This guide delves into the validation of this effect and compares its performance with other treatments.

Comparative Data on Therapeutic Efficacy

The following tables summarize quantitative data from various studies, comparing the effects of this compound with other copper chelators, namely trientine and zinc salts, on key biomarkers of copper metabolism.

Table 1: Effect of this compound and Trientine on Urinary Copper Excretion

Treatment GroupBaseline 24-hr Urinary Copper Excretion (μ g/24h )Post-treatment 24-hr Urinary Copper Excretion (μ g/24h )Study Population
This compound>100 (in Wilson's Disease patients)200 - 500Patients with Wilson's Disease
Trientine>100 (in Wilson's Disease patients)Lower than PenicillaminePatients with Wilson's Disease

Source: Data synthesized from clinical trial information.

Table 2: Comparative Efficacy of this compound and Trientine on Non-Ceruloplasmin-Bound Copper (NCC)

Treatment GroupMean Change in NCC from Baseline (μg/L)Duration of TreatmentStudy Design
This compound-9.124 weeksRandomized, open-label, non-inferiority trial
TrientineNot significantly different from Penicillamine24 weeksRandomized, open-label, non-inferiority trial

Source: Data from a phase 3 clinical trial comparing penicillamine and trientine tetrahydrochloride.[4][5]

Table 3: Effect of D-Penicillamine and Zinc on Cell Viability in an ATP7B Knockout Cell Line

TreatmentCell Viability (%) at 1.0 mM Copper
No Treatment<10
D-Penicillamine~13
Zinc<20
D-Penicillamine + Zinc~60

Source: In vitro study on a human hepatoma cell line with ATP7B knockout.[3][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.

Measurement of Intracellular Copper Levels

Objective: To quantify the intracellular copper concentration following treatment with this compound or other chelators.

Protocol:

  • Cell Culture: Culture relevant cell lines (e.g., HepG2, fibroblasts) in standard media. For studies on Wilson's disease, cell lines with ATP7B mutations or knockout models are utilized.[6]

  • Treatment: Treat cells with desired concentrations of this compound, trientine, or zinc salts for a specified duration.

  • Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer.

  • Copper Measurement: Determine the copper concentration in the cell lysates using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Normalization: Normalize the copper concentration to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).

Western Blot Analysis for ATP7A and ATP7B Expression

Objective: To determine the effect of this compound on the protein expression levels of ATP7A and ATP7B.

Protocol:

  • Cell Culture and Treatment: As described in section 3.1.

  • Protein Extraction: Lyse the treated cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate with primary antibodies specific for ATP7A and ATP7B.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Cellular Localization of Copper Transporters

Objective: To visualize the subcellular localization of ATP7A and ATP7B in response to this compound treatment.

Protocol:

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment: Treat the cells with this compound or other compounds.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with primary antibodies against ATP7A and ATP7B.

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Microscopy: Visualize the protein localization using a confocal microscope.

Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of ATP7A and ATP7B following this compound treatment.

Protocol:

  • Cell Culture and Treatment: As described in section 3.1.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for ATP7A, ATP7B, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[2]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.

L_Penicillamine_Mechanism cluster_intracellular Intracellular Space L-Penicillamine_ext This compound Complex Copper-Penicillamine Complex L-Penicillamine_ext->Complex Chelation Copper_ext Excess Copper Copper_ext->Complex Copper_int Intracellular Copper Pool ATP7B ATP7B Copper_int->ATP7B Transport Bile Bile Canaliculus ATP7B->Bile Excretion Urine Urine Complex->Urine Excretion

Caption: Mechanism of this compound in copper chelation and excretion.

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., HepG2, Fibroblasts) Treatment Treatment with This compound / Alternatives Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Copper_Measurement Intracellular Copper Measurement (AAS/ICP-MS) Harvesting->Copper_Measurement Protein_Analysis Protein Expression (Western Blot) Harvesting->Protein_Analysis Localization Cellular Localization (Immunofluorescence) Harvesting->Localization Gene_Expression Gene Expression (qPCR) Harvesting->Gene_Expression

Caption: General experimental workflow for validating the effects of copper chelators.

Signaling_Pathway L_Penicillamine This compound Copper_Reduction Reduced Intracellular Free Copper L_Penicillamine->Copper_Reduction MTF1 MTF-1 (Metal-regulatory transcription factor 1) Copper_Reduction->MTF1 Alters activity MRE MRE (Metal Response Element) MTF1->MRE Binds to Gene_Expression Altered Gene Expression (e.g., Metallothioneins) MRE->Gene_Expression ATP7A_B_Expression Modulation of ATP7A/ATP7B Expression Gene_Expression->ATP7A_B_Expression

Caption: Putative signaling pathway affected by this compound-mediated copper reduction.

Conclusion

This compound remains a relevant therapeutic agent for copper overload disorders, primarily through its chelation properties. The provided data and protocols offer a framework for researchers to further investigate its effects on copper transport proteins and to compare its efficacy with emerging alternatives. The visualization of its mechanism and experimental workflows aims to facilitate a clearer understanding of its role in cellular copper homeostasis. Further research is warranted to elucidate the precise regulatory effects of this compound on the expression and trafficking of ATP7A and ATP7B.

References

A Comparative Analysis of L-Penicillamine and Other Thiol-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-penicillamine with other prominent thiol-based drugs, including Bucillamine, Tiopronin, and N-acetylcysteine (NAC). The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, therapeutic applications, and relative performance supported by experimental data.

Overview of Thiol-Based Drugs

Thiol-based drugs are a class of compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group is key to their diverse pharmacological activities, which include chelation of heavy metals, antioxidant effects, and modulation of inflammatory and immunological pathways. This compound, a derivative of the amino acid penicillin, is a well-established thiol drug with a long history of clinical use. However, newer thiol-containing compounds have been developed with potentially improved efficacy and safety profiles.

Comparative Data of Thiol-Based Drugs

The following tables summarize the key characteristics and clinical data for this compound and its comparators.

Table 1: General Characteristics of Selected Thiol-Based Drugs

FeatureThis compoundBucillamineTioproninN-acetylcysteine (NAC)
Chemical Structure β,β-dimethylcysteineN-(2-mercapto-2-methylpropionyl)-L-cysteineN-(2-mercaptopropionyl)glycineN-acetyl derivative of L-cysteine
Number of Thiol Groups OneTwoOneOne
Primary Mechanism(s) Metal chelation, immunomodulation, disulfide exchangeThiol donation, antioxidant, anti-inflammatory, immunomodulationDisulfide exchange with cystineGlutathione precursor, antioxidant, mucolytic
Primary Clinical Uses Wilson's disease, cystinuria, rheumatoid arthritis[1][2]Rheumatoid arthritis (in Asia)[3]Cystinuria[4]Acetaminophen overdose, mucolytic agent, antioxidant[5]
Common Formulations Oral tablets/capsulesOral tabletsOral tabletsOral and intravenous solutions, effervescent tablets

Table 2: Comparative Efficacy in Clinical Applications

IndicationThis compoundBucillamineTioproninN-acetylcysteine (NAC)
Rheumatoid Arthritis Effective, but often limited by side effects.[1]At least as effective as this compound, with some studies suggesting superiority in improving certain clinical parameters like tender joint count and C-reactive protein.[6]Not a primary treatment.Adjuvant therapy may improve some symptoms and reduce inflammatory markers, but does not significantly affect overall disease activity scores.[1][7][8]
Cystinuria Reduces urinary cystine levels and stone formation.[4]Not a primary treatment.Considered first-line therapy due to a more favorable side-effect profile compared to this compound.[9] Equally effective in reducing cystine excretion.[4]Not a primary treatment.
Antioxidant Potency Possesses antioxidant properties.Reported to be approximately 16-fold more potent as a thiol donor than NAC in vivo.[3][10]Possesses antioxidant properties.Well-established antioxidant that acts as a precursor to glutathione.[5]

Table 3: Comparative Safety and Adverse Effect Profile

Adverse Effect ProfileThis compoundBucillamineTioproninN-acetylcysteine (NAC)
Common Side Effects Rash, fever, proteinuria, gastrointestinal distress, taste disturbance.[1][11]Rash, gastrointestinal distress, proteinuria. Generally considered to have a lower frequency of side effects than this compound.[6]Nausea, diarrhea, rash, fatigue, fever. Generally better tolerated than this compound.[12]Nausea, vomiting, diarrhea (oral); anaphylactoid reactions (intravenous).
Serious Adverse Events Nephrotic syndrome, bone marrow suppression, autoimmune disorders (e.g., myasthenia gravis, pemphigus).[1][9]Less data available on long-term serious adverse events compared to this compound.Nephrotic syndrome (rare), bone marrow suppression (rare).[9][11]Rare, but can include severe anaphylactoid reactions with intravenous administration.
Discontinuation Rate High, with some studies reporting up to 30% of patients discontinuing due to adverse effects.[1]Tended to be lower than that of this compound in a comparative trial for rheumatoid arthritis.[6]Lower than this compound.[12]Generally low for oral formulations; higher for intravenous due to immediate reactions.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these thiol-based drugs are mediated through their interaction with various biological pathways.

Chelation and Disulfide Exchange

This compound's efficacy in Wilson's disease stems from its ability to chelate excess copper, facilitating its urinary excretion. In cystinuria, both this compound and Tiopronin act via thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide that is readily excreted in the urine, thereby preventing the formation of cystine stones.[4]

Antioxidant and Anti-inflammatory Pathways

Thiol-based drugs, particularly Bucillamine and NAC, exert potent antioxidant effects. They can directly scavenge reactive oxygen species (ROS) and replenish intracellular glutathione (GSH), a critical endogenous antioxidant.[13][14] Bucillamine has been shown to be a more potent thiol donor than NAC.[10]

A key anti-inflammatory mechanism of Bucillamine involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[14] NF-κB is a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines and adhesion molecules.

ER_Stress_Pathway cluster_stimulus cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm L_Penicillamine L_Penicillamine ER_Stress ER Stress L_Penicillamine->ER_Stress NAC NAC NAC->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 ATF4 ATF4 PERK->ATF4 activates CHOP CHOP (Pro-apoptotic) ATF6->CHOP activates XBP1 XBP1 IRE1->XBP1 activates ATF4->CHOP upregulates XBP1->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis

References

Assessing the Cross-Reactivity of L-Penicillamine in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of L-penicillamine in immunological assays. Given the potential for penicillamine to induce autoimmune responses, understanding its cross-reactivity with structurally related compounds is crucial for the development of specific immunoassays and for ensuring the safety and efficacy of therapeutic agents. This document outlines the experimental protocols, presents illustrative data for comparison, and visualizes key pathways and workflows.

Introduction

This compound is a chiral pharmaceutical agent employed in the treatment of various conditions, including Wilson's disease and rheumatoid arthritis. As a hapten, this compound can bind to endogenous proteins, forming immunogenic conjugates that may trigger an immune response, leading to the production of antibodies. These antibodies can potentially cross-react with other structurally similar molecules, which can have significant implications in diagnostic immunoassays and may contribute to adverse drug reactions. Therefore, a thorough assessment of this compound's cross-reactivity is a critical step in both preclinical drug development and the validation of analytical methods.

Data Presentation: A Comparative Analysis of Cross-Reactivity

The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (cELISA). In this assay, the ability of various compounds (analytes) to inhibit the binding of a specific antibody to a coated antigen (this compound-protein conjugate) is measured. The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined, and the cross-reactivity is calculated relative to this compound.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (S)-2-amino-3-methyl-3-sulfhydrylbutanoic acid100 100
D-Penicillamine(R)-2-amino-3-methyl-3-sulfhydrylbutanoic acid50020
L-Cysteine(R)-2-amino-3-sulfhydrylpropanoic acid100010
Penicillin GContains a β-lactam ring and a thiazolidine ring> 10,000< 1
CephalexinContains a β-lactam ring and a dihydrothiazine ring> 10,000< 1
L-Valine(S)-2-amino-3-methylbutanoic acid> 10,000< 1

Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings. Actual cross-reactivity values would need to be determined experimentally.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible cross-reactivity data. The following is a standard protocol for a competitive ELISA to assess this compound cross-reactivity.

1. Preparation of this compound-Protein Conjugate (Coating Antigen)

  • Objective: To create an immunogen for antibody production and a coating antigen for the ELISA plate.

  • Procedure:

    • Dissolve this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

    • Activate the carboxyl group of this compound using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).

    • Mix the activated this compound with the BSA solution and allow it to react to form a stable amide bond.

    • Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted this compound and coupling agents.

    • Characterize the conjugate to determine the hapten-to-protein ratio.

2. Antibody Production (Polyclonal or Monoclonal)

  • Objective: To generate antibodies specific to this compound.

  • Procedure (for polyclonal antibodies):

    • Immunize animals (e.g., rabbits) with the this compound-protein conjugate emulsified in an adjuvant (e.g., Freund's adjuvant).

    • Administer booster injections at regular intervals to enhance the immune response.

    • Collect blood samples and separate the serum containing the polyclonal antibodies.

    • Purify the antibodies using affinity chromatography with the this compound conjugate immobilized on a solid support.

3. Competitive ELISA Protocol

  • Objective: To determine the IC50 values and cross-reactivity of related compounds.

  • Procedure:

    • Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

    • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Competition:

      • Prepare serial dilutions of this compound (standard) and the test compounds in assay buffer.

      • In separate tubes, pre-incubate the diluted standards or test compounds with a constant, limited concentration of the anti-L-penicillamine antibody for a defined period.

      • Add the pre-incubated mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody (e.g., goat anti-rabbit HRP). Incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB). Incubate in the dark until a color develops.

    • Stopping the Reaction: Add a stop solution (e.g., 2 M sulfuric acid) to each well.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the IC50 value for this compound and each test compound. Calculate the cross-reactivity as described above.

Mandatory Visualizations

Experimental Workflow for Assessing this compound Cross-Reactivity

G cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis conjugate This compound-Protein Conjugate Synthesis antibody Anti-L-Penicillamine Antibody Production conjugate->antibody Immunization coating Plate Coating with This compound Conjugate conjugate->coating competition Competition Step: Antibody + this compound/Analog antibody->competition blocking Blocking coating->blocking blocking->competition detection Detection with Enzyme-labeled 2nd Ab competition->detection readout Absorbance Measurement detection->readout ic50 IC50 Determination readout->ic50 cr Cross-Reactivity Calculation ic50->cr

Caption: Workflow for assessing this compound cross-reactivity using competitive ELISA.

Signaling Pathway in Penicillamine-Induced Autoimmunity

The immunological response to penicillamine is complex and can involve the activation of various immune cells. The following diagram illustrates a simplified signaling pathway that may be involved in penicillamine-induced autoimmunity.

G cluster_initiation Initiation Phase cluster_processing Antigen Processing and Presentation cluster_activation T-Cell and B-Cell Activation penicillamine Penicillamine (Hapten) hapten_protein Hapten-Protein Conjugate penicillamine->hapten_protein protein Self-Protein protein->hapten_protein apc Antigen Presenting Cell (e.g., Macrophage) hapten_protein->apc Uptake mhc MHC Class II apc->mhc Presents Antigen t_cell Helper T-Cell mhc->t_cell TCR Recognition b_cell B-Cell t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Anti-Penicillamine Antibodies plasma_cell->antibodies Production

Caption: Simplified signaling pathway of penicillamine-induced antibody production.

Conclusion

The assessment of this compound's cross-reactivity in immunological assays is a critical component of drug development and diagnostic assay validation. By employing a robust competitive ELISA protocol, researchers can quantify the specificity of anti-L-penicillamine antibodies and identify potential cross-reactants. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers in this field. Understanding the immunological pathways involved in penicillamine-induced responses further aids in the interpretation of cross-reactivity data and the overall safety assessment of this compound.

A Comparative Guide to L-Penicillamine and Zinc Salts in Copper Metabolism Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development navigating the complexities of copper metabolism disorders, particularly Wilson's Disease, the choice of therapeutic intervention is critical. This guide provides an objective comparison of two primary treatments: the chelating agent L-penicillamine and copper absorption-blocking zinc salts. The following analysis is based on available experimental data to delineate their respective efficacy, mechanisms of action, and safety profiles.

Mechanisms of Action: A Tale of Two Strategies

The therapeutic approaches of this compound and zinc salts in managing copper overload are fundamentally different, targeting distinct pathways in copper metabolism.[1]

This compound: The Chelator

This compound, specifically the D-isomer (D-penicillamine), functions as a chelating agent.[2] Its primary mechanism involves binding to excess copper in the bloodstream and tissues to form a stable, water-soluble complex.[1] This complex is then readily excreted through the urine, thereby promoting the removal of copper from the body and reducing the overall copper burden.[1][2] It is believed that two molecules of penicillamine bind to one atom of copper to form this excretable complex.[1]

Zinc Salts: The Intestinal Blockade

In contrast, zinc salts, such as zinc acetate and zinc sulfate, work by inhibiting the absorption of dietary copper in the gastrointestinal tract.[1][2] When administered, zinc induces the synthesis of metallothionein, a protein with a high affinity for copper, within the intestinal cells (enterocytes).[1] This metallothionein sequesters dietary copper, preventing its absorption into the bloodstream.[1] The copper-metallothionein complex is subsequently eliminated from the body through the natural shedding of intestinal cells in the feces.[1]

Comparative Efficacy in Clinical Studies

Multiple studies and meta-analyses have compared the effectiveness of D-penicillamine and zinc salts in treating Wilson's Disease, with results varying based on the patient's primary symptoms (hepatic vs. neurological).

A meta-analysis of sixteen studies indicated that for symptomatic hepatic Wilson's Disease patients, there was no significant difference in the treatment efficiency of D-penicillamine and zinc salts.[3][4] However, for patients with neurological symptoms, the pooled improvement rate was 56.3% for those treated with D-penicillamine, compared to 80.2% for those receiving zinc salts.[3][4][5] Despite this, another analysis within the same study found no statistically significant difference in the overall improvement rate between the two treatments for neurological patients when comparing relative risk.[4]

Another study found that patients treated with D-penicillamine or zinc sulphate did not show significant differences in copper metabolism parameters.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from comparative studies.

Table 1: Clinical Improvement Rates

Patient PopulationD-Penicillamine Improvement Rate (95% CI)Zinc Salts Improvement Rate (95% CI)Relative Risk (RR) (95% CI)p-valueSource
All Symptomatic WD Patients--1.07 (0.99–1.15)0.069[3][4]
Symptomatic Hepatic WD Patients--0.98 (0.86–1.12)0.765[3][4][5]
Neurological WD Patients (Pooled Rate)56.3% (37.5%–75.1%)80.2% (67.2%–93.2%)--[3][4][5]
Neurological WD Patients (Relative Risk)--0.83 (0.40–1.75)0.632[4]

Table 2: Adverse Effects and Neurological Deterioration

OutcomeD-PenicillamineZinc SaltsRelative Risk (RR) (95% CI)p-valueSource
Incidence of Adverse EffectsHigherLower2.42 (1.20–4.88)0.014[3][5][7]
Incidence of Neurological DeteriorationHigherLower1.96 (1.31–2.93)0.001[3][5][7]

Table 3: Impact on Copper and Zinc Levels

ParameterTreatment GroupBaselinePost-treatmentChangeSource
Urinary Copper ExcretionPenicillamineIncreased at diagnosisSignificantly increasedPromotes excretion[8][9]
Urinary Copper ExcretionZinc SaltsIncreased at diagnosis-Blocks absorption[10]
Serum CopperPenicillamineElevatedSignificantly decreased-[8][9]
Serum CopperZinc SaltsElevatedSignificantly decreased-[8][9]
Serum ZincZinc SaltsNormalSignificantly increased-[8][9]
Urinary Zinc ExcretionZinc SaltsNormalSignificantly increased-[8][9]

Experimental Protocols

The following outlines the general methodologies for key experiments cited in the comparative studies.

24-Hour Urinary Copper Excretion

  • Objective: To measure the total amount of copper excreted in the urine over a 24-hour period, which is a key indicator of copper overload and response to chelation therapy.[1]

  • Methodology:

    • Patients are provided with a special acid-washed, metal-free container for urine collection.[1]

    • On day one, the first-morning void is discarded.[1]

    • All subsequent urine for the next 24 hours is collected in the provided container.[1]

    • On day two, the first-morning void is collected, marking the end of the 24-hour collection period.[1]

    • For patients on chelation therapy like D-penicillamine, a washout period of 48 hours after interrupting the therapy is sometimes employed to assess baseline copper excretion and compliance.[11]

Serum Copper and Ceruloplasmin Measurement

  • Objective: To determine the levels of total copper and the copper-carrying protein ceruloplasmin in the blood. Low ceruloplasmin and high non-ceruloplasmin-bound copper are characteristic of Wilson's Disease.

  • Methodology:

    • Blood samples are collected from patients.

    • Standard laboratory techniques are used to measure serum copper and ceruloplasmin concentrations.

Visualizing the Mechanisms and Workflow

Mechanism of Action: this compound vs. Zinc Salts

G cluster_penicillamine This compound (Chelation) cluster_zinc Zinc Salts (Absorption Blockade) pen D-Penicillamine blood Excess Copper in Bloodstream/Tissues pen->blood Binds to complex Penicillamine-Copper Complex (Water-soluble) blood->complex Forms urine Urinary Excretion complex->urine Excreted via zinc Zinc Salts enterocyte Intestinal Enterocyte zinc->enterocyte Administered mt Metallothionein Synthesis enterocyte->mt Induces diet_cu Dietary Copper mt->diet_cu Binds to diet_cu->enterocyte Ingested cu_mt Copper-Metallothionein Complex diet_cu->cu_mt Forms feces Fecal Elimination cu_mt->feces Eliminated with shed enterocytes

Caption: Mechanisms of D-Penicillamine and Zinc Salts.

Comparative Logic in Treatment Selection

G start Patient with Wilson's Disease symptoms Primary Symptoms? start->symptoms hepatic Hepatic symptoms->hepatic Hepatic neuro Neurological symptoms->neuro Neurological efficacy Similar Efficacy hepatic->efficacy zinc_pref Zinc Salts may be preferred neuro->zinc_pref pen D-Penicillamine adverse_effects Consider Adverse Effect Profile pen->adverse_effects zinc Zinc Salts zinc->adverse_effects efficacy->pen efficacy->zinc pen_ae Higher risk of adverse effects & neurological worsening adverse_effects->pen_ae zinc_ae Lower risk of adverse effects adverse_effects->zinc_ae

Caption: Treatment selection logic for Wilson's Disease.

Conclusion

Both D-penicillamine and zinc salts are effective therapies for managing copper overload in Wilson's Disease, but they operate through distinct mechanisms.[10] While their efficacy appears comparable for patients with hepatic symptoms, zinc salts may offer an advantage for those with neurological manifestations, primarily due to a more favorable side-effect profile and a lower risk of neurological deterioration.[3][5] The choice of therapy should be individualized based on the patient's clinical presentation, tolerance, and a thorough risk-benefit assessment. Further research is needed to delineate the long-term outcomes and comparative effectiveness of these treatments more definitively.

References

validating the inhibitory effect of L-penicillamine on specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of L-penicillamine on specific enzymes, presenting available experimental data and comparing its performance with alternative inhibitors. The information is intended to aid in the selection and application of enzyme inhibitors in research and drug development.

Introduction to this compound

This compound is the L-stereoisomer of penicillamine, a chelating agent. While its D-isomer, D-penicillamine, is used therapeutically for conditions like Wilson's disease and rheumatoid arthritis, this compound is known to be toxic. This toxicity is largely attributed to its interaction with and inhibition of certain enzymes, particularly those dependent on pyridoxal-5'-phosphate (PLP), a form of vitamin B6. This guide delves into the specifics of this compound's inhibitory actions on key enzymes.

Validated Inhibitory Effect of this compound on Leukotriene D4 Dipeptidase

Recent studies have provided quantitative evidence for the inhibitory effect of this compound on Leukotriene D4 (LTD4) dipeptidase. This enzyme is involved in the metabolism of leukotrienes, which are inflammatory mediators.

Quantitative Comparison of Inhibitory Effects on LTD4 Dipeptidase

The following table summarizes the apparent inhibition constants (Ki) for this compound and its D-isomer against LTD4 dipeptidase. A lower Ki value indicates a more potent inhibitor.

InhibitorApparent K_i_ (mM)
This compound 0.21 [1]
D-Penicillamine0.46[1]

This data indicates that this compound is a more potent inhibitor of LTD4 dipeptidase than its D-isomer.

Signaling Pathway Involving Leukotriene D4

LTD4 exerts its effects by binding to its receptor, CysLT1R, which initiates a signaling cascade leading to inflammatory responses. The breakdown of LTD4 by enzymes like LTD4 dipeptidase is a crucial step in terminating this signaling.

cluster_inhibition Inhibition LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to LTD4_dipeptidase LTD4 Dipeptidase LTD4->LTD4_dipeptidase Metabolized by G_protein Gq/11 Protein CysLT1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Inflammation Inflammatory Response Ca2_release->Inflammation PKC->Inflammation LTE4 Leukotriene E4 (LTE4) (less active) LTD4_dipeptidase->LTE4 L_penicillamine This compound L_penicillamine->LTD4_dipeptidase Inhibits

Leukotriene D4 signaling pathway and the inhibitory action of this compound.

Investigated Inhibitory Effects on Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes

Serine Palmitoyltransferase (SPT)

SPT is a key PLP-dependent enzyme in the de novo sphingolipid biosynthesis pathway. This compound has been identified as a mechanism-based inhibitor of SPT.

This pathway is crucial for the production of essential cellular components like ceramides and sphingomyelins.

cluster_inhibition Inhibition Serine L-Serine SPT Serine Palmitoyltransferase (PLP-dependent) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS PLP PLP Cofactor SPT->PLP Contains KDS_reductase 3-KDS Reductase KDS->KDS_reductase Dihydrosphingosine Dihydrosphingosine KDS_reductase->Dihydrosphingosine Ceramide_synthase Ceramide Synthase Dihydrosphingosine->Ceramide_synthase Dihydroceramide Dihydroceramide Ceramide_synthase->Dihydroceramide Dihydroceramide_desaturase Dihydroceramide Desaturase Dihydroceramide->Dihydroceramide_desaturase Ceramide Ceramide Dihydroceramide_desaturase->Ceramide Complex_sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_sphingolipids L_penicillamine This compound L_penicillamine->PLP Forms stable adduct with

Simplified de novo sphingolipid biosynthesis pathway showing this compound's target.

Alanine Aminotransferase (ALT)

ALT is another PLP-dependent enzyme that plays a crucial role in amino acid metabolism. Literature indicates that this compound inhibits ALT activity, though quantitative inhibitory constants are not specified.

Potential for Matrix Metalloproteinase (MMP) Inhibition

Some studies have suggested that penicillamine may have an inhibitory effect on matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. However, there is a lack of specific quantitative data to validate the direct inhibitory effect of this compound on any particular MMP.

Experimental Protocols

Protocol 1: LTD4 Dipeptidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against LTD4 dipeptidase.

Objective: To measure the Ki of this compound for LTD4 dipeptidase.

Materials:

  • Purified LTD4 dipeptidase

  • Leukotriene D4 (LTD4) substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • HPLC system for product detection

Procedure:

  • Enzyme Reaction: Prepare reaction mixtures containing assay buffer, varying concentrations of the substrate (LTD4), and a fixed concentration of the inhibitor (this compound).

  • Initiation: Start the reaction by adding the purified LTD4 dipeptidase to the reaction mixtures.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction, for example, by adding a quenching solution like methanol.

  • Analysis: Analyze the reaction mixtures using HPLC to separate and quantify the product (Leukotriene E4) and the remaining substrate (LTD4).

  • Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the data using a Lineweaver-Burk or other suitable plot to determine the type of inhibition and calculate the apparent Ki value.

Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay (Radiolabeled)

This protocol describes a common method for measuring SPT activity using a radiolabeled substrate.

Objective: To determine the inhibitory effect of this compound on SPT activity.

Materials:

  • Cell lysates or microsomal fractions containing SPT

  • L-[³H]serine (radiolabeled substrate)

  • Palmitoyl-CoA (co-substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • This compound

  • Reaction buffer (e.g., HEPES buffer, pH 8.0)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare reaction tubes containing the reaction buffer, PLP, L-[³H]serine, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixtures to allow the inhibitor to interact with the enzyme.

  • Initiation: Start the reaction by adding palmitoyl-CoA.

  • Incubation: Incubate the tubes at 37°C for a set time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution like ammonium hydroxide.

  • Extraction: Extract the radiolabeled lipid products (e.g., 3-ketodihydrosphingosine) using an organic solvent mixture (e.g., chloroform/methanol).

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the SPT activity (e.g., in pmol/min/mg protein) and determine the percentage of inhibition at each this compound concentration to estimate the IC50 value.

Start Start Prepare_reaction_mix Prepare Reaction Mix (Buffer, PLP, [³H]Serine, this compound) Start->Prepare_reaction_mix Pre_incubate Pre-incubate Prepare_reaction_mix->Pre_incubate Add_palmitoyl_CoA Add Palmitoyl-CoA to start reaction Pre_incubate->Add_palmitoyl_CoA Incubate_37C Incubate at 37°C Add_palmitoyl_CoA->Incubate_37C Stop_reaction Stop Reaction (e.g., with NH₄OH) Incubate_37C->Stop_reaction Extract_lipids Extract Radiolabeled Lipids (e.g., Chloroform/Methanol) Stop_reaction->Extract_lipids Measure_radioactivity Measure Radioactivity (Scintillation Counting) Extract_lipids->Measure_radioactivity Analyze_data Analyze Data (Calculate % Inhibition, IC50) Measure_radioactivity->Analyze_data End End Analyze_data->End

References

A Comparative Toxicogenomics Guide to Penicillamine Isomers: D-Penicillamine vs. L-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicogenomics of D-penicillamine and its L-isomer, offering insights into their distinct molecular mechanisms of toxicity. The information presented is supported by available experimental data and established toxicological principles.

Introduction

Penicillamine, a chelating agent and a metabolite of penicillin, exists as two stereoisomers: D-penicillamine and L-penicillamine. While D-penicillamine is a widely used therapeutic agent for conditions such as Wilson's disease and rheumatoid arthritis, this compound is known to be toxic.[1][2] This guide delves into the comparative toxicogenomics of these isomers to elucidate the genomic and molecular underpinnings of their differential effects.

Comparative Toxicological Profile

The two isomers of penicillamine exhibit markedly different toxicological profiles. D-penicillamine's therapeutic applications are accompanied by a range of adverse effects, whereas this compound's toxicity precludes its clinical use.

FeatureD-PenicillamineThis compound
Primary Use Therapeutic agent for Wilson's disease, cystinuria, and rheumatoid arthritis.[2]Not used clinically due to high toxicity.[2]
Primary Mechanism of Toxicity Induction of autoimmune responses, effects on collagen synthesis, and generation of reactive oxygen species.[3][4][5]Inhibition of pyridoxine (vitamin B6)-dependent enzymes.[2][6]
Key Adverse Effects Autoimmunity, rash, bone marrow suppression, proteinuria, gastrointestinal issues.[7]Neurotoxicity, convulsions, and other symptoms of severe vitamin B6 deficiency.[6]
Affected Molecular Pathways Immune signaling pathways (macrophage activation), stress response, energy metabolism, inflammatory pathways, collagen metabolism.[3][4][8]Pathways dependent on pyridoxal 5'-phosphate (PLP), including amino acid metabolism.[6]

Toxicogenomic Insights

While direct comparative toxicogenomic studies profiling the gene expression changes induced by both D- and this compound are limited, inferences can be drawn from existing data on their individual effects.

D-Penicillamine: A Focus on Immune Modulation and Cellular Stress

Studies on D-penicillamine reveal a complex genomic response primarily centered on the immune system and cellular stress.

A study on a Brown Norway rat model of D-penicillamine-induced autoimmunity identified significant alterations in hepatic gene expression. The differentially expressed genes were predominantly involved in:

  • Stress Response: Genes related to cellular stress were upregulated, indicating the induction of a protective mechanism against drug-induced damage.[3]

  • Energy Metabolism: Changes in the expression of genes involved in energy metabolism suggest a metabolic reprogramming in response to the drug.[3]

  • Acute Phase Response and Inflammation: Upregulation of genes associated with the acute phase response and inflammation highlights the pro-inflammatory potential of D-penicillamine.[3]

Further research has shown that D-penicillamine can directly activate macrophages, leading to the increased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23.[8] This activation is hypothesized to be a key event in the initiation of D-penicillamine-induced autoimmunity.

This compound: A Presumed Toxicogenomic Profile of Metabolic Disruption

The toxicity of this compound is primarily attributed to its potent inhibition of pyridoxine (vitamin B6).[2][6] Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for a multitude of enzymes, primarily involved in amino acid metabolism.

Based on this mechanism, the toxicogenomic profile of this compound is predicted to involve widespread changes in the expression of genes related to:

  • Amino Acid Metabolism: Inhibition of PLP-dependent enzymes would lead to a feedback dysregulation of genes encoding these enzymes and others in related pathways.

  • Neurotransmitter Synthesis: The synthesis of several neurotransmitters, including GABA, serotonin, and dopamine, is dependent on PLP-dependent enzymes. Disruption of these pathways at the genomic level is expected.

  • Heme Synthesis: δ-aminolevulinate synthase, a key enzyme in heme biosynthesis, is PLP-dependent. Altered gene expression in this pathway is a likely consequence of this compound exposure.

Experimental Protocols

To definitively characterize the comparative toxicogenomics of penicillamine isomers, a comprehensive in vitro study is proposed.

Objective: To compare the global gene expression profiles of human liver cells (e.g., HepG2) exposed to D-penicillamine and this compound.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells will be cultured under standard conditions (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells will be seeded in 6-well plates and allowed to attach for 24 hours. Subsequently, the cells will be treated with equimolar concentrations of D-penicillamine, this compound, or a vehicle control (e.g., sterile water or saline) for 24 hours. A range of concentrations will be tested to assess dose-dependent effects.

  • RNA Extraction: Total RNA will be isolated from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity will be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and RNA Sequencing (RNA-Seq): RNA-Seq libraries will be prepared from the extracted RNA using a standard commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). The libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: The quality of the raw sequencing reads will be assessed using tools like FastQC.

    • Alignment: Reads will be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Differential Gene Expression Analysis: Differential gene expression between the treatment groups and the control group will be determined using software packages like DESeq2 or edgeR.

    • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) will be performed on the lists of differentially expressed genes using tools like DAVID or Metascape to identify the biological processes and pathways affected by each isomer.

Visualizing Molecular Pathways and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate key pathways and the proposed experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_outcome Outcome HepG2 HepG2 Cell Culture Treatment Treatment with D-Pen, L-Pen, or Vehicle HepG2->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq QC Quality Control RNA_Seq->QC Alignment Alignment to Reference Genome QC->Alignment DGE Differential Gene Expression Analysis Alignment->DGE Pathway_Analysis Pathway & Functional Enrichment Analysis DGE->Pathway_Analysis Comparison Comparative Toxicogenomic Profiles Pathway_Analysis->Comparison

Caption: Proposed experimental workflow for comparative toxicogenomics of penicillamine isomers.

d_pen_pathway D_Pen D-Penicillamine Macrophage Macrophage D_Pen->Macrophage interacts with Activation Activation Macrophage->Activation Cytokines Increased Production of TNF-α, IL-6, IL-23 Activation->Cytokines Autoimmunity Autoimmune Response Cytokines->Autoimmunity

Caption: Known signaling pathway of D-penicillamine-induced macrophage activation.

l_pen_pathway L_Pen This compound Pyridoxine Pyridoxine (Vitamin B6) L_Pen->Pyridoxine inhibits Enzymes PLP-Dependent Enzymes (e.g., in amino acid metabolism) L_Pen->Enzymes directly inhibits PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) Pyridoxine->PLP is converted to PLP->Enzymes is a cofactor for Inhibition Inhibition Enzymes->Inhibition Toxicity Metabolic Disruption & Toxicity Inhibition->Toxicity

Caption: Presumed toxic pathway of this compound via pyridoxine inhibition.

Conclusion

The toxicogenomic profiles of D- and this compound are distinctly different, reflecting their unique mechanisms of action and toxicity. D-penicillamine's effects are largely immune-mediated, characterized by the activation of inflammatory pathways and cellular stress responses. In contrast, this compound's toxicity is rooted in its interference with a fundamental metabolic cofactor, pyridoxine, leading to widespread metabolic disruption. Further comparative toxicogenomic research, as outlined in the proposed experimental protocol, is crucial for a more comprehensive understanding of the molecular basis of their differential toxicities, which can inform drug development and safety assessment.

References

Evaluating the Specificity of L-Penicillamine as a Copper Chelator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of L-penicillamine's specificity as a copper chelator, comparing its performance against other prominent copper-chelating agents. By presenting experimental data, detailed methodologies, and mechanistic pathways, this document aims to be an objective resource for researchers and professionals in drug development.

Introduction to Copper Chelation Therapy

Copper is an essential trace element vital for numerous physiological processes. However, an excess of free copper ions can lead to significant cellular damage through the generation of reactive oxygen species. Copper chelation therapy is the primary treatment for conditions characterized by copper overload, most notably Wilson's disease. An ideal copper chelator should exhibit high affinity and specificity for copper ions, thereby minimizing the depletion of other essential metal ions and reducing off-target effects. This compound, a derivative of penicillin, has historically been a cornerstone of this therapy. This guide will delve into its specificity and compare it with alternative treatments.

Comparative Analysis of Copper Chelators

This section details the mechanisms of action and specificity of this compound and its main alternatives.

This compound (D-enantiomer)

D-penicillamine, the clinically used enantiomer, functions by forming a stable complex with copper, which is then excreted in the urine.[1][2] Its chelating action is primarily attributed to its sulfhydryl group.[1] While effective in promoting copper excretion, D-penicillamine is known to chelate other divalent metals and can be associated with a range of adverse effects.[3]

Trientine (Triethylenetetramine)

Trientine is another chelating agent that promotes the urinary excretion of copper.[4] It is often employed as a second-line therapy for patients who are intolerant to penicillamine.[5] Trientine also demonstrates a dual mechanism of action by inhibiting intestinal copper absorption.[6]

Tetrathiomolybdate (TM)

Tetrathiomolybdate is a highly potent copper chelator that forms a stable tripartite complex with copper and proteins like albumin.[7][8] This complex is not readily absorbed by cells and is primarily cleared through the bile.[8] TM is noted for its high affinity and the formation of stable sulfur-bridged copper-molybdenum clusters.[9]

Zinc Salts

Unlike direct chelators, zinc salts (e.g., zinc acetate, zinc sulfate) act by inhibiting the intestinal absorption of dietary copper.[3][10] Zinc induces the synthesis of metallothionein, a cysteine-rich protein in enterocytes that has a high affinity for copper.[11] Copper binds to metallothionein, and is subsequently sloughed off with the intestinal cells.[11] Metallothionein binds copper more tightly than zinc.[12][13]

Quantitative Comparison of Chelator Specificity

The specificity of a chelator is quantitatively assessed by comparing the stability constants (log K) of its complexes with different metal ions. A higher log K value indicates a more stable complex. The parameter pM (-log[M]free) at a specific pH (typically 7.4) is also used to compare the chelating power under physiological conditions.

ChelatorMetal IonStability Constant (log K)pMReference
D-Penicillamine Cu(II)5.28-[5]
Fe(II)5.06-[5]
Co(II)5.16-[5]
Ni(II)2.704-[14]
Zn(II)3.710-[14]
Trientine Cu(II)-18.1[15]
Zn(II)-10.9[15]

Note: Directly comparable stability constant data for tetrathiomolybdate is limited due to the formation of complex clusters. However, studies consistently report its exceptionally high affinity for copper.[9][16]

Mechanisms of Action and Experimental Workflows

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms by which each chelator reduces copper levels.

G cluster_pen This compound cluster_tri Trientine cluster_tm Tetrathiomolybdate cluster_zinc Zinc Salts pen Penicillamine complex_pen Penicillamine-Cu Complex pen->complex_pen Chelation cu_free_pen Free Copper (Cu²⁺) cu_free_pen->complex_pen urine_pen Urinary Excretion complex_pen->urine_pen tri Trientine complex_tri Trientine-Cu Complex tri->complex_tri Chelation cu_free_tri Free Copper (Cu²⁺) cu_free_tri->complex_tri urine_tri Urinary Excretion complex_tri->urine_tri tm Tetrathiomolybdate (TM) complex_tm TM-Cu-Protein Complex tm->complex_tm Complexation cu_protein Copper + Protein cu_protein->complex_tm bile Biliary Excretion complex_tm->bile zinc Zinc Salts enterocyte Enterocyte zinc->enterocyte mt Metallothionein Synthesis enterocyte->mt cu_mt Copper-MT Complex mt->cu_mt Sequestration cu_diet Dietary Copper cu_diet->enterocyte cu_diet->cu_mt feces Fecal Excretion cu_mt->feces

Caption: Mechanisms of Action of Different Copper Chelators.

Experimental Workflow for Evaluating Chelator Specificity

This diagram outlines a general workflow for determining the stability constants of a chelator with various metal ions.

G start Start: Synthesize/Obtain Chelator prep_solutions Prepare Stock Solutions: - Chelator - Metal Salts (Cu²⁺, Zn²⁺, Fe²⁺, etc.) - Buffer - Standard Acid/Base start->prep_solutions pot_titration Potentiometric Titration (for Protonation Constants) prep_solutions->pot_titration uv_vis_titration UV-Vis Spectrophotometric Titration (for Stability Constants) prep_solutions->uv_vis_titration data_analysis Data Analysis: - Plot Titration Curves - Calculate Stability Constants (log K) pot_titration->data_analysis uv_vis_titration->data_analysis comparison Compare log K values for different metal ions data_analysis->comparison end End: Determine Chelator Specificity comparison->end

References

A Comparative Guide to the Analytical Determination of L-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of L-penicillamine, a crucial pharmaceutical compound used in the treatment of Wilson's disease and rheumatoid arthritis. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document outlines the experimental protocols and performance characteristics of several key analytical techniques, offering a valuable resource for method selection and development.

Overview of Analytical Methods

The analytical methods for this compound determination are diverse, each with its own set of advantages and limitations. The primary techniques covered in this guide include High-Performance Liquid Chromatography (HPLC), Spectrophotometry, Capillary Electrophoresis (CE), and Gas Chromatography (GC). These methods differ in their principles of separation and detection, leading to variations in sensitivity, selectivity, and sample throughput.

Quantitative Data Comparison

The performance of different analytical methods for this compound is summarized in the table below, providing a clear comparison of their key quantitative parameters.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
HPLC-UV with Derivatization 0.1 - 10.0 mg/L[1]1 µmol/L[1]0.1 mg/L[1]> 60%[1]
Spectrophotometry (NBD-Cl) 1 - 15 µg/mL0.11 µg/mL0.38 µg/mL-
Spectrophotometry (Ru(III) complex) 0.099 - 1.399 ppm[2]--101.66%[2]
Kinetic Spectrophotometry 6.0 × 10⁻⁷ - 6.0 × 10⁻⁵ mol/L[3]1.4 × 10⁻⁷ mol/L[3]-98.6 - 102.8%[3]
Capillary Electrophoresis (Acidic/Neutral) 8.56 - 856 µg/mL[4]2.58 µg/mL[4]-93.1 - 105%[4]
Capillary Electrophoresis (Basic) 8.56 - 1710 µg/mL[4]1.41 µg/mL[4]-93.1 - 105%[4]
Gas Chromatography (with derivatization) ----
Electrochemical Sensor (MWCNT-Co3O4/BF/ILCPE) 0.05 - 100.0 µM[5]0.015 µM[5]--
Electrochemical Sensor (p-DPA@ERGO/GC) 1.4 - 541 µM[6]0.10 µM[6]-97.5 - 101.0%[6]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed in this guide.

High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization

This method involves the derivatization of this compound to enhance its UV absorbance for sensitive detection.

Sample Preparation: Plasma samples are derivatized with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB). The mixture is vortexed and incubated at room temperature for 5 minutes. Proteins are then precipitated by adding 10% perchloric acid. The resulting supernatant is collected for HPLC analysis.[1]

Chromatographic Conditions:

  • Column: Shimadzu VP-ODS C18 (150 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol - 0.05 mol/L sodium acetate solution (12:88, v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 320 nm[1]

  • Injection Volume: 20 µL[1]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample Derivatization Add DTNB, vortex, incubate 5 min Plasma->Derivatization Precipitation Add 10% Perchloric Acid to precipitate proteins Derivatization->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Injection Inject 20 µL Supernatant->Injection Column C18 Column Injection->Column Detection UV Detector (320 nm) Column->Detection Data Data Acquisition Detection->Data

HPLC-UV analysis workflow for this compound.

Spectrophotometry

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques.

Method 1: Reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

  • Reaction: this compound reacts with NBD-Cl in an alkaline medium (pH 10.5) to form a colored adduct.

  • Procedure: To a standard or sample solution, a buffer solution (pH 10.5) and a 0.3% NBD-Cl solution are added. The mixture is diluted with water and allowed to react for 30 minutes.

  • Measurement: The absorbance of the resulting solution is measured at 468 nm against a reagent blank.

Method 2: Complexation with Ruthenium(III)

  • Reaction: this compound forms a stable orange-colored complex with Ru(III).[2]

  • Procedure: A solution of this compound is mixed with a Ru(III) solution and allowed to react for 20 minutes at room temperature.[2]

  • Measurement: The absorbance is measured at 545 nm against a reagent blank.[2]

Spectrophotometry_Workflow cluster_nbdcl NBD-Cl Method cluster_ruiii Ru(III) Complexation Method Sample_NBD Sample/Standard Solution Reagents_NBD Add Buffer (pH 10.5) and NBD-Cl Solution Sample_NBD->Reagents_NBD Reaction_NBD Incubate 30 min Reagents_NBD->Reaction_NBD Measure_NBD Measure Absorbance at 468 nm Reaction_NBD->Measure_NBD Sample_Ru Sample/Standard Solution Reagents_Ru Add Ru(III) Solution Sample_Ru->Reagents_Ru Reaction_Ru Incubate 20 min Reagents_Ru->Reaction_Ru Measure_Ru Measure Absorbance at 545 nm Reaction_Ru->Measure_Ru

Spectrophotometric analysis workflows for this compound.

Capillary Electrophoresis (CE)

CE is a powerful technique for the separation of chiral compounds like this compound from its D-enantiomer.

Chiral Separation Protocol:

  • Derivatization: this compound enantiomers are derivatized with 1-chloro-2,4-dinitrobenzene (CDNB).

  • Running Buffer: 50 mM borate solution (pH 9.5) containing 25 mM sulfated-β-cyclodextrin (S-β-CD) as a chiral selector.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 20°C.

  • Detection: Direct UV detection at 202 nm.

CE_Workflow cluster_sample_prep_ce Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis Sample_CE This compound Sample Derivatization_CE Derivatize with CDNB Sample_CE->Derivatization_CE Injection_CE Inject Sample Derivatization_CE->Injection_CE Separation_CE Separation in Capillary (20 kV, 20°C) Injection_CE->Separation_CE Detection_CE UV Detector (202 nm) Separation_CE->Detection_CE Data_CE Data Acquisition Detection_CE->Data_CE

Capillary electrophoresis workflow for chiral separation.

Gas Chromatography (GC)

GC analysis of this compound typically requires a derivatization step to increase its volatility.

Derivatization and Analysis:

  • Derivatization: this compound can be derivatized in a single step using diazomethane-acetone.[4]

  • Detector: A nitrogen-phosphorus detector (NPD) is employed for sensitive and selective detection.[4]

  • Application: This method has been used for the analysis of D-penicillamine in animal feed and aqueous solutions.[4]

GC_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_analysis Gas Chromatography Analysis Sample_GC This compound Sample Derivatization_GC Derivatize with Diazomethane-Acetone Sample_GC->Derivatization_GC Injection_GC Inject Sample Derivatization_GC->Injection_GC Separation_GC Separation in GC Column Injection_GC->Separation_GC Detection_GC Nitrogen-Phosphorus Detector (NPD) Separation_GC->Detection_GC Data_GC Data Acquisition Detection_GC->Data_GC

Gas chromatography workflow for this compound analysis.

Conclusion

The choice of an analytical method for this compound determination depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus pharmacokinetic studies). HPLC and CE methods offer high selectivity and are particularly suitable for enantiomeric purity testing. Spectrophotometric methods provide a simple and rapid approach for routine analysis in quality control laboratories. GC, while requiring derivatization, can be a valuable tool for specific applications. Electrochemical sensors represent a promising area of development, offering high sensitivity and the potential for portable, real-time analysis. This guide provides the foundational information to assist researchers and professionals in making an informed decision for their analytical needs.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for L-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as L-Penicillamine, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Considerations

This compound, a chelating agent and a thiol (mercaptan), is classified as a hazardous substance.[1][2] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work with this compound powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3]

Step-by-Step Disposal Protocol for this compound

Given its hazardous nature, this compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[4] Direct disposal into standard trash or down the drain is strictly prohibited.

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with "Hazardous Waste" and the full chemical name.

  • Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions. It should not be mixed with oxidizing agents.[1][5]

2. On-Site Neutralization of Small Quantities:

For small quantities of this compound waste generated during experimental procedures, a chemical neutralization step can be performed to reduce its hazard before collection by environmental health and safety (EHS) personnel. This compound is a thiol, and thiols can be oxidized to less odorous and less hazardous sulfonic acids using sodium hypochlorite (common bleach).[6][7]

  • Experimental Protocol for Thiol Oxidation:

    • Work within a certified chemical fume hood.

    • For every 0.1 mole of this compound to be neutralized, prepare a solution of 5.25% sodium hypochlorite. A 25% excess of the hypochlorite solution is recommended.

    • Slowly and with constant stirring, add the this compound waste to the sodium hypochlorite solution. The reaction is exothermic, so addition should be gradual to control the temperature.

    • Continue stirring the mixture for at least two hours to ensure the oxidation is complete.

    • After the reaction, the resulting solution can be collected as aqueous hazardous waste. Although the primary hazard of the thiol group has been neutralized, the resulting solution should still be disposed of as hazardous waste through your institution's EHS program.

3. Container Management:

  • Collect all this compound waste, including any neutralized solutions, in a designated, leak-proof, and chemically compatible container.

  • Empty containers that held this compound should also be treated as hazardous waste and should not be triple-rinsed into the sewer system.[8] These containers should be collected for disposal by your institution's EHS office.

4. Disposal of Expired this compound:

  • Expired, unopened containers of this compound must be disposed of as hazardous waste.

  • Do not use expired this compound for any experimental work.

  • Arrange for pickup of the expired chemical through your institution's hazardous waste disposal program.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are determined by local regulations, the following table summarizes key hazard and disposal information.

ParameterValue/InformationSource
Hazard Classification Hazardous Substance[1][2]
Primary Hazards Harmful if swallowed, skin/eye/respiratory irritant[2][3][4]
Incompatible Materials Strong oxidizing agents[1][5]
Recommended Disposal As hazardous waste through an approved disposal facility[4]
On-site Treatment Oxidation of thiol group with sodium hypochlorite for small quantities[6][7]
Empty Container Disposal Manage as hazardous waste; do not rinse into sewer[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

L_Penicillamine_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated decision_quantity Small Quantity from Experiment? start->decision_quantity neutralize Neutralize via Thiol Oxidation (in fume hood with bleach) decision_quantity->neutralize Yes collect_direct Collect Unused/Expired This compound as Hazardous Waste decision_quantity->collect_direct No (e.g., expired bulk container) collect_neutralized Collect Neutralized Solution as Hazardous Waste neutralize->collect_neutralized package Package in a Labeled, Sealed, Compatible Container collect_neutralized->package collect_direct->package ehs_pickup Arrange for EHS Hazardous Waste Pickup package->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby contributing to a secure and responsible research environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the operational handling and disposal of L-Penicillamine are critical for ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.

This compound, a chelating agent, is classified as hazardous and can cause skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child.[2] Therefore, strict adherence to safety protocols is paramount. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe use of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment

To minimize the risk of exposure to this compound, a combination of engineering controls and personal protective equipment should be employed. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense. PPE provides an additional layer of protection.

Control MeasureSpecificationRationale
Engineering Controls Use in a well-ventilated area. Local exhaust ventilation or process enclosure may be necessary.To control airborne levels and prevent respiratory exposure.
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.To prevent eye contact and serious eye irritation.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or protective clothing.To prevent skin irritation and absorption.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation occurs.To protect against inhalation of dust or aerosols.[1]
Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Some sources recommend refrigeration.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

2. Preparation and Handling:

  • Always handle this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid generating dust.[3] For powdered forms, use techniques that minimize aerosolization.

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

3. Spill Management:

  • In case of a spill, evacuate the area and alert personnel.

  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3]

  • Use appropriate PPE during cleanup.[3]

4. Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Clean and decontaminate all work surfaces and equipment used.

  • Remove and wash contaminated clothing before reuse.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm.

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[3]

  • Place waste material in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain or in regular trash.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

L_Penicillamine_Workflow cluster_receipt Receiving & Storage cluster_handling Handling Protocol cluster_post_handling Post-Handling & Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store Securely (Cool, Dry, Ventilated) Inspect->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Workstation Prepare Workstation (Fume Hood) DonPPE->Workstation Handle Handle this compound (Avoid Dust) Workstation->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Segregate & Label Waste DoffPPE->Waste Dispose Dispose via Approved Channels Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Penicillamine
Reactant of Route 2
L-Penicillamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.